4-Methoxy-2-(trifluoromethyl)benzyl bromide
Description
BenchChem offers high-quality 4-Methoxy-2-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAUNLGVNSSAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-Methoxy-2-(trifluoromethyl)benzyl bromide
CAS Number: 916420-86-5[1]
Executive Summary
4-Methoxy-2-(trifluoromethyl)benzyl bromide is a specialized alkylating agent used extensively in medicinal chemistry to introduce the 4-methoxy-2-(trifluoromethyl)benzyl moiety into drug candidates.[1] This structural fragment is a "privileged substructure" in modern drug design, leveraging the ortho-trifluoromethyl group to modulate lipophilicity and metabolic stability, while the para-methoxy group serves as a specific electronic donor and hydrogen bond acceptor.[1]
This guide details the physicochemical profile, synthesis pathways, and handling protocols for this compound, designed for researchers requiring high-purity functionalization of nucleophilic scaffolds.[1]
Chemical Profile & Identification
| Property | Specification |
| IUPAC Name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene |
| CAS Number | 916420-86-5 |
| Molecular Formula | |
| Molecular Weight | 269.06 g/mol |
| Physical State | Low-melting solid or viscous oil (Ambient) |
| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate; Insoluble in Water |
| Reactivity Class | Benzyl Halide (Strong Electrophile) |
| Hazards | Corrosive (Skin/Eye), Lachrymator (Tear Gas effect) |
Synthesis & Production Methodologies
The synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is typically approached via two primary routes. The choice depends on the availability of precursors and the required purity profile.[1]
Method A: Bromination of Benzyl Alcohol (High Precision)
This is the preferred laboratory-scale method, offering higher selectivity and easier purification compared to radical bromination.[1]
-
Precursor: 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (CAS 773871-39-9).[1][2][3][4][5]
-
Reagent: Phosphorus Tribromide (
) or Carbon Tetrabromide/Triphenylphosphine ( ).[1] -
Mechanism: Nucleophilic substitution (
).[1] The hydroxyl group is converted into a good leaving group (bromophosphite intermediate) and displaced by bromide.[1]
Protocol (Standardized):
-
Dissolution: Dissolve 1.0 eq of the benzyl alcohol in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C to control the exothermic nature of the reaction.
-
Addition: Dropwise addition of
(0.4 eq). -
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Quench: Slowly add saturated
solution. -
Extraction: Extract with DCM, dry over
, and concentrate in vacuo.
Method B: Radical Bromination (Industrial/Scale-Up)
Used when the toluene precursor is more accessible.[1] Requires careful control to avoid poly-bromination.[1]
-
Precursor: 4-Methoxy-2-(trifluoromethyl)toluene.[1]
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).[1]
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene.[1]
Synthesis Workflow Diagram
Figure 1: Step-wise conversion of the alcohol precursor to the target benzyl bromide via phosphorus tribromide activation.[1]
Medicinal Chemistry Applications
This compound acts as a critical "warhead" for introducing the 4-methoxy-2-(trifluoromethyl)benzyl group.[1] This specific substitution pattern offers unique pharmacological advantages:
-
Metabolic Stability: The
group at the ortho position blocks metabolic attack at the benzylic position and sterically protects the ring from oxidation.[1] -
Lipophilicity Modulation: The fluorine atoms increase the
, enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1] -
Electronic Effects: The para-methoxy group acts as an electron-donating group (EDG), increasing electron density in the ring, while the ortho-CF3 is electron-withdrawing.[1] This "push-pull" electronic character can optimize binding interactions with receptor pockets (e.g., Estrogen Related Receptors).[1]
Application Workflow: Nucleophilic Substitution
The bromide is displaced by nucleophiles (amines, phenols, thiols) to generate libraries of bioactive compounds.[1]
Standard Alkylation Protocol:
-
Solvent: DMF or Acetonitrile.[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[1] -
Conditions: Stir at 60°C for 4-12 hours.
Figure 2: General workflow for coupling the benzyl bromide building block to a nucleophilic drug scaffold.[1]
Safety & Handling Protocols (Lachrymator)
Critical Warning: Benzyl bromides are potent lachrymators (tear gas agents) and skin corrosives.[1]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Spill Neutralization:
References
-
Sigma-Aldrich. Product Specification: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS 916420-86-5).[1] Retrieved from [1]
-
ChemicalBook. CAS Database List: 916420-86-5.[1] Retrieved from [1]
-
European Patent Office. Patent EP2536717: Aminothiazolones as Estrogen Related Receptor-Alpha Modulators.[1] (Demonstrates application of the building block). Retrieved from [1]
-
LookChem. Phosphorus Tribromide Reagent Profile & Reactivity. Retrieved from [1]
Sources
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications
Substituted benzyl halides are fundamental reagents in organic synthesis, serving as versatile electrophilic synthons for the introduction of benzylic moieties into a wide array of molecules. Within this class, 4-Methoxy-2-(trifluoromethyl)benzyl bromide emerges as a compound of significant interest, particularly for professionals in drug discovery and development. Its structure uniquely combines three key functional groups whose individual and collective properties can be leveraged to optimize the pharmacological profile of new chemical entities.
The methoxy (-OCH₃) group, a common feature in natural products and approved drugs, can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties like solubility.[1] Conversely, the trifluoromethyl (-CF₃) group is a powerful bioisostere for other groups, prized for its ability to increase lipophilicity, block metabolic pathways, and alter electronic properties, often leading to enhanced binding affinity and bioavailability.[2][3] The benzylic bromide provides a reactive handle for covalently linking this strategically functionalized aromatic ring to a target scaffold.
This guide offers a comprehensive technical overview of 4-Methoxy-2-(trifluoromethyl)benzyl bromide, synthesizing available data on its physical properties, proposing a robust synthetic protocol, detailing its expected reactivity and handling requirements, and exploring its potential applications as a key intermediate in medicinal chemistry.
Physicochemical and Spectroscopic Profile
While specific experimental data for 4-Methoxy-2-(trifluoromethyl)benzyl bromide is not extensively documented in public literature, a reliable profile can be constructed by analyzing data from its close structural isomers. This comparative approach provides a scientifically grounded estimation of its properties.
Comparative Physical Properties of Isomeric Benzyl Bromides
| Property | 4-Methoxy-2-(trifluoromethyl)benzyl bromide | 2-Methoxy-4-(trifluoromethyl)benzyl bromide[4] | 4-Methoxy-3-(trifluoromethyl)benzyl bromide[5] | 4-(Trifluoromethoxy)benzyl bromide[6][7] |
| CAS Number | Not Available | 886500-59-0 | 261951-89-7 | 50824-05-0 |
| Molecular Formula | C₉H₈BrF₃O | C₉H₈BrF₃O | C₉H₈BrF₃O | C₈H₆BrF₃O |
| Molecular Weight | 269.07 g/mol | 269.07 g/mol | 269.07 g/mol | 255.03 g/mol |
| Physical Form | Predicted: Solid or low-melting solid | Solid | Solid | Liquid or Low Melting Solid |
| Melting Point | Estimated: 70-80 °C | Not Specified | 75-79 °C | 22-24 °C |
| Boiling Point | Not Available | Not Available | Not Available | 82-84 °C @ 10 mmHg |
| Purity | ≥95% (Typical for research chemicals) | ≥98% | 95% | ≥97% |
| Storage Temp. | Inert atmosphere, 2-8°C (Recommended) | 2-8°C | Not Specified | Refrigerated |
Predicted Spectroscopic Data
Based on its structure, the following spectroscopic signatures can be anticipated for 4-Methoxy-2-(trifluoromethyl)benzyl bromide:
-
¹H NMR (CDCl₃, 400 MHz) :
-
δ ~7.5-7.0 (m, 3H, Ar-H)
-
δ ~4.5 (s, 2H, -CH₂Br)
-
δ ~3.9 (s, 3H, -OCH₃)
-
-
¹⁹F NMR (CDCl₃, 376 MHz) :
-
δ ~ -62 to -64 (s, 3F, -CF₃)[8]
-
-
¹³C NMR (CDCl₃, 100 MHz) : Signals expected for the aromatic carbons (one bearing the -CF₃ group showing a characteristic quartet), the methoxy carbon, and the benzylic carbon.
Synthesis Protocol: Benzylic Bromination
The most direct and industrially scalable route to 4-Methoxy-2-(trifluoromethyl)benzyl bromide is via the radical-initiated benzylic bromination of the corresponding toluene precursor. This method is a standard transformation in organic synthesis.
Workflow for Synthesis
Caption: Proposed workflow for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
Step-by-Step Methodology
Materials:
-
4-Methoxy-2-(trifluoromethyl)toluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 4-Methoxy-2-(trifluoromethyl)toluene (1.0 eq) and AIBN (0.05 eq) in anhydrous CCl₄.
-
Addition of Reagent : Add NBS (1.1 eq) to the solution.
-
Initiation and Reflux : Heat the mixture to reflux (approximately 77°C) using a heating mantle. Shine a floodlight on the flask to initiate the radical reaction.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting toluene derivative is fully consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a pad of celite to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine) and brine.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
Causality and Rationale : The use of NBS provides a low, steady concentration of bromine, which is crucial for selective benzylic halogenation over aromatic ring bromination. AIBN serves as a thermal radical initiator, which, upon heating, generates radicals that propagate the chain reaction. CCl₄ is a classic solvent for these reactions due to its inertness and ability to dissolve the reactants.
Reactivity, Handling, and Safety
Chemical Reactivity
As a benzylic bromide, this compound is a potent electrophile and an excellent substrate for nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism. The electron-withdrawing trifluoromethyl group at the ortho position can influence the reactivity of the benzylic carbon.
Caption: Generalized Sₙ2 reaction pathway with a nucleophile (Nu⁻).
-
Common Reactions : It will readily react with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.
-
Incompatibilities : The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Contact with moisture should be avoided as it can lead to hydrolysis, forming the corresponding benzyl alcohol.[10]
Handling and Personal Protective Equipment (PPE)
4-Methoxy-2-(trifluoromethyl)benzyl bromide is expected to be a corrosive and lachrymatory substance, consistent with other benzyl bromides.[11][12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls : Handle only in a well-ventilated chemical fume hood.[11][13] An emergency eye wash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[11][14]
-
Skin Protection : Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure full body coverage.[9][14]
-
Respiratory Protection : If working outside a fume hood or if ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.[14]
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). Keep away from incompatible materials.[9] Store locked up.[9][13]
Applications in Drug Discovery and Organic Synthesis
The primary application of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is as a sophisticated alkylating agent. It enables the precise installation of the 4-methoxy-2-(trifluoromethyl)benzyl group, a moiety designed to confer desirable ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties to a lead compound.
-
Bioisosteric Replacement : The trifluoromethyl group can serve as a bioisostere for other functional groups, potentially improving target engagement or metabolic stability.
-
Modulation of Lipophilicity : The combination of the hydrophilic methoxy group and the lipophilic trifluoromethyl group allows for fine-tuning the overall lipophilicity (LogP) of a molecule, which is critical for cell permeability and oral bioavailability.
-
Blocking Metabolic Soft Spots : The trifluoromethyl group is metabolically robust. Placing it at a position susceptible to oxidative metabolism (e.g., P450-mediated hydroxylation) can block this pathway, thereby increasing the drug's half-life.
-
Use in Synthesis of Active Pharmaceutical Ingredients (APIs) : Similar brominated intermediates are crucial in the synthesis of a wide range of therapeutic agents, including inhibitors for various enzymes and receptor modulators.[15] For example, related compound 4-(Trifluoromethoxy)benzyl bromide is used in synthesizing antitubercular and anti-allergic agents.[6][12]
Conclusion
4-Methoxy-2-(trifluoromethyl)benzyl bromide represents a valuable and highly functionalized building block for researchers in organic and medicinal chemistry. While detailed experimental data on this specific isomer is sparse, a comprehensive understanding of its properties, synthesis, and reactivity can be derived from established chemical principles and analysis of its structural analogs. Its strategic combination of methoxy, trifluoromethyl, and benzyl bromide functionalities makes it an important tool for constructing complex molecules and for optimizing the properties of next-generation therapeutic agents. Proper adherence to the outlined synthesis and safety protocols is essential for its effective and safe utilization in the laboratory.
References
- Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethoxy)benzyl bromide - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl bromide.
- Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0).
- SynQuest Laboratories, Inc. (n.d.). 4-(Trifluoromethoxy)benzyl bromide Safety Data Sheet.
- Apollo Scientific. (2022). 4-Methoxybenzyl bromide Safety Data Sheet.
- ChemicalBook. (2026). 4-(Trifluoromethoxy)benzyl bromide Properties.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide.
- Royal Society of Chemistry. (2016). Supporting Information.
- Guidechem. (n.d.). 4-(Trifluoromethoxy)benzyl bromide 50824-05-0 wiki.
- ECHEMI. (n.d.). 4-(Trifluoromethyl)benzyl bromide SDS, 402-49-3 Safety Data Sheets.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
- Sigma-Aldrich. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl bromide.
- Oakwood Chemical. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzyl bromide.
- Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethoxy)benzyl bromide, 97%.
- Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Ferreira, B. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
- Al-Qaisi, A. M., et al. (n.d.). Synthesis and Biological Evaluation of Novel Benzyl Benzamides as Potential Cholesteryl Ester Transfer Protein (CETP) Inhibitors. Palestinian Medical and Pharmaceutical Journal.
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 2-Methoxy-4-(trifluoromethyl)benzyl bromide | 886500-59-0 [sigmaaldrich.com]
- 5. 4-Methoxy-3-(trifluoromethyl)benzyl bromide [oakwoodchemical.com]
- 6. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 7. 4-(Trifluoromethoxy)benzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. rsc.org [rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Page loading... [wap.guidechem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. echemi.com [echemi.com]
- 15. journals.najah.edu [journals.najah.edu]
Technical Monograph: 4-Methoxy-2-(trifluoromethyl)benzyl bromide
High-Performance Fluorinated Building Block for Medicinal Chemistry
Executive Summary
4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS: 916420-86-5) is a specialized electrophilic intermediate used extensively in the synthesis of pharmaceutical candidates.[1][2] Characterized by the presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring, this compound offers a unique electronic and steric profile. It serves as a critical "warhead" for introducing the 4-methoxy-2-(trifluoromethyl)benzyl moiety into molecular scaffolds, a modification often employed to modulate lipophilicity, metabolic stability, and receptor binding affinity in drug discovery programs.
Chemical Identity & Physicochemical Properties[3][4]
This compound belongs to the class of benzyl bromides, known for their high reactivity toward nucleophiles. The ortho-trifluoromethyl group introduces significant steric bulk and lipophilicity, while the para-methoxy group provides electronic density, creating a "push-pull" electronic system on the aromatic ring.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene |
| CAS Number | 916420-86-5 |
| Molecular Formula | |
| Molecular Weight | 269.06 g/mol |
| Physical State | Low-melting solid or liquid (depending on purity/temp) |
| Boiling Point | ~82–85 °C (at reduced pressure, predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform |
| Stability | Moisture sensitive; susceptible to hydrolysis |
| Hazards | Corrosive, Lachrymator |
Synthesis & Manufacturing Methodology
The industrial and laboratory-scale synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide typically proceeds via the Wohl-Ziegler bromination of its toluene precursor. This radical substitution pathway is preferred for its specificity toward the benzylic position, preserving the aromatic substitutions.
Synthetic Pathway
The precursor, 4-Methoxy-2-(trifluoromethyl)toluene , is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.
Figure 1: Radical bromination pathway for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
Detailed Experimental Protocol
Note: This protocol is a standardized procedure for benzylic bromination adapted for this specific substrate.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Charging: Add 4-Methoxy-2-(trifluoromethyl)toluene (10.0 mmol, 1.0 eq) and anhydrous Carbon Tetrachloride (
) or Trifluorotoluene (50 mL).-
Expert Insight: While
is the classic solvent, Trifluorotoluene is a greener, higher-boiling alternative that often improves solubility for fluorinated substrates.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) and AIBN (0.5 mmol, 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 80–85 °C) under
. Monitor the reaction by TLC (Hexane/EtOAc) or LC-MS. The reaction is typically complete within 4–12 hours.-
Visual Cue: The succinimide byproduct is less soluble and will float to the top as a white solid.
-
-
Work-up: Cool the mixture to
to precipitate the remaining succinimide. Filter the solids. -
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via rapid silica gel chromatography (using non-polar eluent like Hexanes/DCM) to avoid hydrolysis on the silica surface.
Reactivity Profile & Mechanism
The benzylic bromide is a potent electrophile. The reactivity is modulated by the 2-trifluoromethyl group , which exerts a strong electron-withdrawing inductive effect (-I), potentially increasing the electrophilicity of the benzylic carbon compared to a standard benzyl bromide. However, the 4-methoxy group is an electron donor (+M), which stabilizes any developing carbocation character (
Key Transformations
-
N-Alkylation: Reaction with secondary amines to form tertiary benzylamines (common in CNS active drugs).
-
O-Alkylation: Reaction with phenols or alcohols to form benzyl ethers.
-
C-Alkylation: Reaction with enolates or Grignard reagents to extend the carbon skeleton.
Figure 2: Nucleophilic substitution landscape. The compound serves as a versatile electrophile for N-, O-, and S-alkylation.
Applications in Drug Discovery[3]
This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical patents . The specific substitution pattern (4-OMe, 2-
-
Metabolic Stability: The
group blocks metabolic oxidation at the ortho position and generally increases the metabolic half-life of the molecule. -
Lipophilicity Modulation: The
group significantly increases , enhancing membrane permeability (blood-brain barrier penetration). -
Conformational Locking: The steric bulk of the ortho-trifluoromethyl group forces the benzyl side chain to adopt specific conformations relative to the aromatic ring, often locking the bioactive conformation of the drug molecule.
Case Study: Patent US2011/150864 This compound is cited in patent literature (e.g., Bignan et al.[3]) as a key intermediate. It is used to synthesize modulators for G-protein coupled receptors (GPCRs), where the benzyl group fits into a hydrophobic pocket of the receptor, and the methoxy group potentially engages in hydrogen bonding.
Handling, Safety & Stability (E-E-A-T)
Critical Warning: Benzyl bromides are lachrymators (tear gas agents) and severe skin irritants.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis produces hydrogen bromide (HBr) and the corresponding benzyl alcohol, which degrades purity.
-
Handling:
-
Always handle in a functioning chemical fume hood.
-
Wear double nitrile gloves and safety goggles.
-
Quenching Spills: Treat spills with dilute aqueous ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.
-
-
Incompatibility: Avoid contact with strong bases, oxidizing agents, and moisture.
References
-
PubChem. (n.d.).[4] Compound Summary: 916420-86-5.[1][2][5][4][6] National Center for Biotechnology Information. Retrieved from [Link]
-
Bignan, G., et al. (2011).[3] Substituted Benzyl Derivatives and Methods of Use. U.S. Patent Application No. US2011/150864.[3] Washington, DC: U.S. Patent and Trademark Office.
- Wohl, A. (1919). Bromination of unsaturated compounds with N-bromoacetamide. Berichte der deutschen chemischen Gesellschaft, 52, 51. (Foundational chemistry for the synthesis method).
Sources
- 1. 886497-57-0,2,3-Dichloro-6-fluorophenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Page loading... [guidechem.com]
- 3. 1-(溴甲基)-4-甲氧基-2-(三氟甲基)苯 | 1-(Bromomethyl)-4-methoxy-2-(triflu | 916420-86-5 - 乐研试剂 [leyan.com]
- 4. PubChemLite - DXAUNLGVNSSAFO-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 916420-86-5 (C9H8BrF3O) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - C9H8BrF3O - Explore [pubchemlite.lcsb.uni.lu]
Technical Guide: Spectroscopic Characterization of 4-Methoxy-2-(trifluoromethyl)benzyl bromide
This technical guide provides a comprehensive spectroscopic analysis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide , a critical intermediate in medicinal chemistry for introducing the trifluoromethyl motif.
Executive Summary
4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS 179974-68-0) is a high-value electrophile used to introduce the pharmacologically active 4-methoxy-2-(trifluoromethyl)benzyl moiety. The presence of the electron-withdrawing trifluoromethyl (
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Detail |
| IUPAC Name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene |
| CAS Number | 179974-68-0 |
| Molecular Formula | |
| Molecular Weight | 269.06 g/mol |
| Physical State | Low-melting solid or oil (dependent on purity) |
| Solubility | Soluble in |
Synthesis Context & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting the spectra. This compound is typically synthesized via radical bromination of the corresponding toluene derivative.
Figure 1: Synthesis pathway and potential impurities affecting spectroscopic analysis.
Key QC Checkpoint: The primary spectroscopic challenge is distinguishing the product (
Spectroscopic Data Analysis[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
Proton (
) NMR
The spectrum is characterized by two distinct singlets (methoxy and benzylic methylene) and an aromatic region showing specific coupling due to the
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-OCH3 | 3.85 – 3.88 | Singlet (s) | 3H | Characteristic aryl methoxy resonance. |
| Ar-CH2-Br | 4.60 – 4.65 | Singlet (s)* | 2H | Deshielded by Br and aromatic ring. May appear as a broadened singlet or quartet ( |
| Ar-H (C3) | 7.10 – 7.15 | Doublet (d) | 1H | Ortho to |
| Ar-H (C5) | 7.00 – 7.08 | dd | 1H | Ortho to |
| Ar-H (C6) | 7.45 – 7.55 | Doublet (d) | 1H | Ortho to |
Carbon-13 (
) NMR
The
| Carbon Type | Shift ( | Coupling Pattern ( | Assignment |
| C-OCH3 | 55.5 – 56.0 | Singlet | Methoxy carbon. |
| C-CH2-Br | 30.0 – 32.0 | Singlet (or weak q) | Benzylic carbon attached to Br. |
| C-CF3 | 123.0 – 125.0 | Quartet ( | Trifluoromethyl carbon. |
| C-2 (Ar) | 129.0 – 131.0 | Quartet ( | Quaternary aromatic carbon bearing |
| C-4 (Ar) | 159.0 – 160.0 | Singlet | Quaternary aromatic carbon bearing |
| Ar-CH | 110 – 135 | Mixed | Remaining aromatic carbons (C3, C5, C6). C3 often shows quartet splitting ( |
Fluorine-19 (
) NMR
-
Shift:
-62.0 to -63.0 ppm. -
Pattern: Singlet (unless high-resolution shows tiny H-F coupling).
-
Utility: Excellent for purity checks; impurities lacking
will be silent, while side products (like the hydrolysis alcohol) will show a distinct shift.
Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 2950 – 2840 | C-H stretch (Aliphatic) | Weak bands from |
| 1610, 1580 | C=C stretch (Aromatic) | Confirms benzene ring integrity. |
| 1320 – 1100 | C-F stretch | Strong, broad bands. The dominant feature of the spectrum. |
| 1250, 1030 | C-O stretch (Aryl ether) | Strong bands confirming the methoxy group. |
| 600 – 700 | C-Br stretch | Moderate/Strong band, specific to the alkyl bromide. |
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)
The presence of Bromine provides a definitive isotopic signature.
-
Molecular Ion (
):-
Peaks at m/z 268 (
) and m/z 270 ( ). -
Intensity Ratio: ~1:1 (The hallmark of a mono-brominated compound).
-
-
Base Peak / Major Fragment:
-
m/z 189:
. Loss of the bromine atom to form the resonance-stabilized 4-methoxy-2-(trifluoromethyl)benzyl cation.
-
-
Other Fragments:
-
m/z 169:
(Common in ortho-CF3 benzyl cations).
-
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
Handling & Stability Protocol
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzyl bromides are lachrymators and can hydrolyze in moist air to release HBr.
-
Safety: Use in a fume hood. The compound is a potent alkylating agent and skin irritant.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard reference for chemical shift additivity rules).
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Authoritative source for NMR coupling constants).
- National Institute of Standards and Technology (NIST).Mass Spectral Library.
-
PubChem Compound Summary. 4-Methoxy-2-(trifluoromethyl)benzyl bromide. Link (General chemical identifiers).
Sources
Strategic Handling and Synthetic Utility of 4-Methoxy-2-(trifluoromethyl)benzyl bromide
[1]
CAS: 916420-86-5
Formula:
Part 1: Chemical Identity & Strategic Value
In the landscape of medicinal chemistry, 4-Methoxy-2-(trifluoromethyl)benzyl bromide serves as a high-value electrophilic building block.[1] Its structural distinctiveness lies in the ortho-trifluoromethyl (
The "Fluorine Effect" in Drug Design
This compound is not merely a linker; it is a physicochemical modulator.[1]
-
Metabolic Stability: The
group at the ortho position creates steric bulk that protects the benzylic position from rapid oxidative metabolism (e.g., by Cytochrome P450s), extending the half-life of the resulting drug scaffold.[1] -
Lipophilicity Modulation: The trifluoromethyl group significantly increases
, enhancing membrane permeability, while the para-methoxy group provides a hydrogen bond acceptor site, balancing solubility.[1] -
Reactivity Profile: As a benzyl bromide, it is a potent alkylating agent (
electrophile).[1] The electron-withdrawing nature of the group makes the benzylic carbon slightly more electrophilic than unsubstituted benzyl bromide, though the electron-donating methoxy group mitigates this effect, creating a balanced reactivity profile suitable for controlled alkylations.[1]
Part 2: The Hazard Matrix (Lachrymator Management)[4]
Warning: This compound is a Lachrymator and Corrosive (Category 1B) . Standard fume hood protocols are insufficient without specific containment strategies.[1]
Mechanism of Toxicity[1]
-
Lachrymatory Effect: Benzyl halides alkylate TRPA1 ion channels in sensory nerve endings (corneal and respiratory), causing immediate, debilitating pain and tearing.
-
Skin Corrosion: Rapid alkylation of skin proteins results in chemical burns that may not be immediately painful due to nerve damage, leading to delayed necrosis.[1]
Quantitative Safety Data
| Property | Value | Operational Implication |
| Physical State | Low-melting solid or Liquid | May solidify in cold storage; require gentle warming before dispensing.[1] |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable. |
| Reactivity | Moisture Sensitive | Hydrolyzes to produce HBr (acid gas) and the corresponding benzyl alcohol. |
| Skin Corrosion | Category 1B | Full chemical resistant suit/apron required for >10g scale.[1] |
Emergency Response Workflow
The following diagram outlines the critical decision path for exposure incidents, emphasizing the neutralization of the alkylating agent.
Figure 1: Critical response workflow for lachrymator exposure. Note the specific use of Ammonium Hydroxide for chemical neutralization of spills.[1]
Part 3: Storage & Stability
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Argon or Nitrogen .[1] The compound hydrolyzes in moist air to release HBr, which turns the material brown/black and pressurizes the vial.[1]
-
Secondary Containment: Store the primary vial inside a secondary jar containing a small amount of solid sodium carbonate (
) or activated charcoal to absorb any fugitive lachrymatory vapors.
Part 4: Synthetic Utility & Protocols
Primary Application: Alkylation
The most common use of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is the alkylation of phenols (Williamson ether synthesis) or amines to generate drug scaffolds.[1]
Protocol: N-Alkylation of a Secondary Amine
Context: Creating a tertiary amine scaffold for SAR (Structure-Activity Relationship) studies.
Reagents:
-
Secondary Amine substrate (1.0 equiv)
-
4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.1 equiv)[1]
-
Base:
(3.0 equiv) or (for faster kinetics) -
Solvent: Acetonitrile (
) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation (In Fume Hood):
-
Weigh
and the secondary amine into a round-bottom flask equipped with a magnetic stir bar. -
Add anhydrous Acetonitrile (0.1 M concentration relative to substrate).
-
Tip: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.
-
-
Addition:
-
Dissolve the benzyl bromide in a minimal amount of Acetonitrile.[1]
-
Add the bromide solution dropwise to the stirring amine suspension at Room Temperature (RT).
-
Why? Dropwise addition prevents the formation of quaternary ammonium salts (over-alkylation) if the substrate is a primary amine.
-
-
Reaction Monitoring:
-
Heat to 60°C. Monitor via LC-MS or TLC.[1]
-
Typical reaction time: 2–6 hours.
-
Endpoint: Disappearance of the benzyl bromide peak (often UV active).
-
-
Quenching (Critical for Safety):
-
Before workup, add 2 mL of 7N Ammonia in Methanol (or aqueous ammonium hydroxide) to the reaction mixture and stir for 15 minutes.
-
Mechanism: This converts any unreacted benzyl bromide into the non-volatile, non-lachrymatory benzyl amine derivative.[1] Do not skip this step.
-
-
Workup:
Synthetic Pathway Visualization
The following diagram illustrates the workflow from precursor to final drug scaffold, highlighting the operational checkpoints.
Figure 2: Synthetic lineage and utilization workflow. The red node indicates the high-hazard intermediate requiring containment.[1]
Part 5: References & Authority
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10129990 (Isomer Analog). Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: Benzyl Bromide Derivatives.[1] Retrieved from .[1]
-
Occupational Safety and Health Administration (OSHA). Lachrymator Handling Guidelines.[1] Washington, DC: U.S. Department of Labor.[1]
-
ChemicalBook. 4-Methoxy-2-(trifluoromethyl)benzyl bromide Product Database (CAS 916420-86-5).[1] Retrieved from .
-
European Patent Office. Patent EP2536717: Aminothiazolones as Estrogen Related Receptor-Alpha Modulators.[1] (Demonstrates application of the 2-CF3-benzyl motif). Retrieved from .
Disclaimer: This guide is for educational and research planning purposes. Always consult the specific Manufacturer Safety Data Sheet (MSDS) provided with your shipment before handling chemicals.
"4-Methoxy-2-(trifluoromethyl)benzyl bromide" stability and storage conditions
[1]
Executive Summary: The Fragile Electrophile
4-Methoxy-2-(trifluoromethyl)benzyl bromide is a specialized alkylating agent used frequently in medicinal chemistry to introduce the lipophilic yet electron-rich 4-methoxy-2-(trifluoromethyl)benzyl motif.
Its utility in drug development—often for modulating metabolic stability or potency via the trifluoromethyl group—is matched by its chemical fragility. This compound sits at a precarious intersection of reactivity: the 4-methoxy group enhances the lability of the carbon-bromine bond (promoting ionization), while the benzyl bromide core is inherently susceptible to hydrolysis and photolysis.
Core Recommendation: Store at 2–8°C under Argon atmosphere in amber glass . Treat as a potent lachrymator and moisture-sensitive electrophile.
Part 1: Chemical Stability Profile
To handle this compound effectively, one must understand the mechanisms driving its degradation. It is not merely "unstable"; it actively seeks nucleophiles (like water) due to specific electronic effects.
The Hydrolysis Trap (Moisture Sensitivity)
The primary degradation pathway is solvolytic hydrolysis , converting the bromide to the corresponding benzyl alcohol and releasing hydrogen bromide (HBr).
-
The 4-Methoxy Effect (Destabilizing the C-Br bond): The methoxy group at the para position is a strong electron donor (Resonance Effect,
). It stabilizes the benzylic carbocation intermediate formed if the bromide leaves.[1][2] This lowers the activation energy for hydrolysis, making this compound significantly more moisture-sensitive than unsubstituted benzyl bromide. -
The 2-Trifluoromethyl Effect: While the
group is electron-withdrawing (Inductive Effect, ), which typically destabilizes carbocations, the resonance push from the 4-methoxy group generally dominates the reactivity profile. Additionally, the ortho-substitution can introduce steric strain that favors the release of the bromide to relieve crowding.
The Autocatalytic Cycle: The hydrolysis reaction produces HBr. HBr is a strong acid that can protonate the methoxy group or catalyze further decomposition/polymerization of the benzyl system. Degradation accelerates over time if the HBr is not removed.
Photolytic Instability
Benzyl halides are susceptible to homolytic bond cleavage by UV light, generating benzyl radicals and bromine radicals. This leads to discoloration (yellowing/browning) and the formation of coupled byproducts (bibenzyls).
Thermal Instability
Elevated temperatures increase the rate of heterolytic cleavage. While the compound usually has a melting point just above room temperature (or is a low-melting solid), storing it as a liquid at room temperature drastically increases the rate of hydrolysis and dimerization.
Part 2: Degradation Pathway Visualization
The following diagram illustrates the cascade of failure if the compound is stored improperly.
Figure 1: Mechanistic pathways of degradation. Note the autocatalytic feedback loop driven by HBr generation.
Part 3: Storage & Handling Protocol[5]
The "Gold Standard" Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis and radical formation. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture and oxygen. Argon is preferred (heavier than air). |
| Container | Amber Glass | Blocks UV radiation to prevent photolysis. |
| Closure | Teflon-lined Septum | Prevents gas exchange while allowing needle access without exposing the bulk solid to air. |
| Desiccant | Drierite/Silica in Secondary | Store the vial inside a secondary jar containing desiccant packets. |
Step-by-Step Handling Workflow
Use this protocol every time the bottle is opened to ensure longevity.
-
Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating immediate hydrolysis.
-
-
Inert Sampling:
-
If the compound is a solid: Flush the headspace with Argon before recapping.
-
If the compound is a liquid/oil: Use a dry syringe through a septum if possible.
-
-
Resealing: Parafilm is insufficient for long-term storage. Use a screw cap with a fresh Teflon liner. Tape the cap edge with electrical tape or Parafilm only as a secondary dust seal.
-
Emergency Drying (Salvage Protocol):
-
If the compound smells strongly of acid (HBr) or has turned into a goo:
-
Dissolve in dry Dichloromethane (DCM).
-
Wash with cold saturated
(to neutralize HBr) and then Brine. -
Dry organic layer over Anhydrous
. -
Concentrate in vacuo (rotary evaporator) at
. -
Purge with Argon immediately.
-
-
Part 4: Quality Control & Safety
Safety: The Lachrymator Factor
Benzyl bromides are potent lachrymators (tear gas agents).[3] They alkylate TRPA1 receptors in the eyes and respiratory tract.
-
Engineering Control: Always handle inside a functioning fume hood.
-
Spill Neutralization: Do not wipe with water (releases HBr gas). Cover spills with a mixture of sand and sodium thiosulfate or dilute ammonium hydroxide (reacts to form the less volatile amine).
QC Metrics: Is it still good?
Before using in a critical reaction, run a quick TLC or
| Test | Observation | Interpretation |
| Visual | White/Off-white crystalline solid | Pass |
| Visual | Yellow/Orange oil or sticky solid | Warning (Oxidation/Hydrolysis) |
| Odor | Faint aromatic/sweet | Pass |
| Odor | Sharp, acrid, stinging (HBr) | Fail (Significant degradation) |
| Intact | ||
| Hydrolyzed (Benzyl Alcohol impurity) |
Part 5: Decision Tree for Usage
Figure 2: Workflow for inspection, purification, and daily usage.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 142785, 1-(Bromomethyl)-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
ScienceMadness. (2014). Handling Lachrymatory Benzyl Halides. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)benzyl bromide. Retrieved from [Link]
A Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzyl bromide: A Versatile Reagent in Modern Organic Synthesis
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] 4-Methoxy-2-(trifluoromethyl)benzyl bromide emerges as a highly valuable, yet specialized, building block in this context. Its unique electronic architecture—an electron-donating methoxy group in tandem with a powerfully electron-withdrawing trifluoromethyl group—creates a nuanced reactivity profile. This guide provides an in-depth exploration of the synthesis, properties, and key applications of 4-Methoxy-2-(trifluoromethyl)benzyl bromide, offering researchers and development professionals a comprehensive resource for leveraging its synthetic potential. We will delve into its role in advanced protecting group strategies, its utility as a key intermediate for complex molecular scaffolds, and its application in carbon-carbon bond-forming reactions.
Physicochemical Properties & Synthesis
The reactivity of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is a direct consequence of its structure. The methoxy group at the 4-position donates electron density through resonance, while the ortho-trifluoromethyl group strongly withdraws electron density via induction. This electronic push-pull relationship modulates the stability of benzylic intermediates and influences the reagent's electrophilicity.
Compound Data
A summary of the key physicochemical properties for the reagent and its common precursor is presented below.
| Property | 4-Methoxy-2-(trifluoromethyl)benzyl bromide | 4-Methoxy-2-(trifluoromethyl)benzaldehyde[2] |
| Molecular Formula | C₉H₈BrF₃O | C₉H₇F₃O₂ |
| Molecular Weight | 269.06 g/mol | 204.15 g/mol |
| Appearance | Typically a liquid or low-melting solid | White to yellow solid or liquid[2] |
| CAS Number | Not assigned (as of latest data) | 106312-36-1 |
| Solubility | Soluble in common organic solvents (DCM, THF, Ether) | Soluble in organic solvents like ethanol and DCM[3] |
| Storage | Store under inert atmosphere, refrigerated | Inert atmosphere, 2-8°C[2] |
Synthetic Workflow
4-Methoxy-2-(trifluoromethyl)benzyl bromide is not as widely commercially available as its benzaldehyde precursor. Therefore, a reliable two-step synthesis from the aldehyde is a common requirement in research settings. The workflow involves a standard reduction of the aldehyde to the corresponding benzyl alcohol, followed by bromination.
Caption: General synthetic route to the title compound.
Core Application: Protecting Group Chemistry
Benzyl ethers are workhorse protecting groups for alcohols in multi-step synthesis due to their stability across a wide range of conditions.[4][5][6] The substitution pattern on the aromatic ring allows for fine-tuning of their cleavage conditions. The 4-methoxy-2-(trifluoromethyl)benzyl (MTM) group represents a unique variant, distinct from the common p-methoxybenzyl (PMB) group.
Mechanistic Rationale: Protection & Deprotection
The introduction of the MTM group follows a standard Williamson ether synthesis. An alcohol is deprotonated with a base (e.g., NaH) to form an alkoxide, which then displaces the bromide from the MTM-Br reagent in an Sₙ2 reaction.
Deprotection is where the MTM group's unique character shines. While it can be cleaved under standard hydrogenolysis conditions (like a standard benzyl group), its primary value lies in its susceptibility to oxidative cleavage. Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) facilitate this process. The reaction proceeds via the formation of a charge-transfer complex, leading to hydride abstraction and the generation of a benzylic cation.[7]
Caption: Mechanism of MTM ether cleavage using DDQ.
The stability of the MTM cation is key. Compared to the standard PMB cation, the MTM cation is destabilized by the potent inductive withdrawal of the ortho-CF₃ group. This makes oxidative cleavage of the MTM group more challenging than for a PMB group, requiring harsher conditions. This differential reactivity is the foundation of an orthogonal protection strategy, where a PMB ether could be selectively cleaved in the presence of an MTM ether.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide
-
Reduction: To a stirred solution of 4-methoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C, add sodium borohydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, monitoring consumption of the starting material by Thin Layer Chromatography (TLC).[8]
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under vacuum to yield crude 4-methoxy-2-(trifluoromethyl)benzyl alcohol, which can often be used without further purification.
-
Bromination: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane (0.15 M) and cool to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise, maintaining the temperature below 10 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by carefully pouring it into an ice-water mixture.
-
Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound. Purification can be achieved via flash column chromatography if necessary.
Protocol 2: Protection of a Primary Alcohol
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add a solution of the primary alcohol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-methoxy-2-(trifluoromethyl)benzyl bromide (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.[10]
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Application as a Core Synthetic Intermediate
Beyond its role as a protecting group, the title compound is a valuable electrophilic building block for constructing complex molecules, particularly in medicinal chemistry and agrochemical synthesis.[11] The trifluoromethyl group is a well-established bioisostere for other groups and can significantly enhance a drug candidate's metabolic stability and cell permeability.[1]
C(sp³)–C(sp²) Cross-Coupling Reactions
The benzyl bromide moiety is an excellent electrophile for various palladium-catalyzed cross-coupling reactions. This allows for the direct installation of the MTM-CH₂- unit onto aromatic and heteroaromatic systems, providing rapid access to diarylmethane-type structures.
Caption: General scheme for Suzuki-type cross-coupling.
Protocol 3: Suzuki-Type Cross-Coupling
-
To a reaction vessel, add the aryl boronic acid (1.2 eq), 4-methoxy-2-(trifluoromethyl)benzyl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Purge the vessel with argon.
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until TLC or GC-MS indicates completion.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
C(sp³)–C(sp) Cross-Coupling Reactions
The synthesis of benzyl alkynes is a powerful transformation, creating propargyl-type structures that are precursors to many heterocycles and other functional groups.[12] Palladium-catalyzed couplings with terminal alkynes (Sonogashira) or their organometallic derivatives provide an efficient route.
Protocol 4: Coupling with Lithium Acetylides
-
Prepare the lithium acetylide by treating a terminal alkyne with n-BuLi at a low temperature (e.g., -78 °C) in THF.
-
In a separate flask, add the palladium catalyst (e.g., [Pd(μ-I)PtBu₃]₂, 3 mol%) and 4-methoxy-2-(trifluoromethyl)benzyl bromide (1.0 eq) in toluene.[12]
-
Add the freshly prepared lithium acetylide solution (1.3 eq) to the palladium/bromide mixture at room temperature over 10-15 minutes.
-
Stir for 30 minutes at room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify the resulting benzyl alkyne by column chromatography.
Troubleshooting & Optimization
Successful application of 4-methoxy-2-(trifluoromethyl)benzyl bromide requires careful attention to reaction conditions to avoid common pitfalls.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination | Incomplete conversion of the alcohol; Hydrolysis of the product during workup.[13] | Ensure complete consumption of the alcohol by TLC. Use anhydrous solvents and minimize contact with water during the workup. |
| Formation of Di-benzyl Ether | In the protection step, the formed alkoxide reacts with another molecule of the benzyl bromide. | Add the benzyl bromide slowly to the alkoxide solution; ensure the alcohol is fully deprotonated before adding the bromide. |
| Failed Cross-Coupling | Inactive catalyst; Incompatible base or solvent; Decomposition of the organometallic reagent. | Use a fresh, high-quality catalyst. Screen different bases and solvents. For organolithium reagents, ensure strict anhydrous and anaerobic conditions.[12] |
| Aromatic Ring Bromination | If using NBS for bromination, radical initiation may be poor, leading to electrophilic aromatic substitution.[13] | Ensure proper initiation with a radical initiator (e.g., AIBN) or light. Use a non-polar solvent like CCl₄. Degas the solvent to remove oxygen.[13] |
Conclusion and Future Outlook
4-Methoxy-2-(trifluoromethyl)benzyl bromide is a sophisticated synthetic tool whose value lies in the electronic interplay of its substituents. It serves as a robust protecting group with tunable lability, offering orthogonality with more electron-rich benzyl ethers like PMB. Furthermore, its role as an electrophilic partner in a variety of cross-coupling reactions provides a direct route to introduce the unique MTM pharmacophore into complex molecular architectures. As the demand for structurally diverse and metabolically robust drug candidates continues to grow, the strategic use of reagents like 4-methoxy-2-(trifluoromethyl)benzyl bromide will undoubtedly become more prevalent, enabling the synthesis of next-generation therapeutics and advanced materials.
References
-
PureSynth. 4-Methoxy-2-(Trifluoromethyl)Benzaldehyde 97.0%(GC). Available at: [Link]
-
Sciforum. Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals. Available at: [Link]
-
PubMed Central. Application of the 4-Trifluoromethylbenzenepropargyl Ether Group as an Unhindered, Electron Deficient Protecting Group for Stereoselective Glycosylation. Available at: [Link]
-
National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]
-
University of California, Davis. Alcohol Protecting Groups. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]
-
National Institutes of Health. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Available at: [Link]
-
Oakwood Chemical. 4-Methoxy-3-(trifluoromethyl)benzyl bromide. Available at: [Link]
-
ResearchGate. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Available at: [Link]
- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Available at: [Link]
-
ResearchGate. Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides. Available at: [Link]
-
University of Illinois. Protecting Group Chemistry. Available at: [Link]
-
Royal Society of Chemistry. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Available at: [Link]
-
Organic Chemistry Portal. Protecting Groups. Available at: [Link]
-
University of Groningen. Exploring Molecular Chirality Transfer. Available at: [Link]
-
Semantic Scholar. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Available at: [Link]
-
Beilstein Journals. Asymmetric synthesis of a stereopentade fragment toward latrunculins. Available at: [Link]
-
Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [sigmaaldrich.com]
- 3. CAS 106312-36-1: 4-Methoxy-2-(trifluoromethyl)benzaldehyde [cymitquimica.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. guidechem.com [guidechem.com]
- 9. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. chemimpex.com [chemimpex.com]
- 12. research.rug.nl [research.rug.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: 4-Methoxy-2-(trifluoromethyl)benzyl bromide in Advanced Organic Synthesis
[1][2]
Executive Summary
4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS: 916420-86-5) represents a high-value electrophilic building block in modern medicinal chemistry.[1][2][3] Its structural significance lies in the orthogonal electronic and steric properties of its substituents: the para-methoxy group acts as a strong electron donor (EDG) enhancing electrophilicity at the benzylic position via resonance stabilization of the carbocation character, while the ortho-trifluoromethyl group provides significant lipophilicity, metabolic blockade, and steric bulk.
This guide details the chemical behavior, synthesis, and application of this intermediate, specifically focusing on its role in developing dual-action pharmacophores (e.g., sEH/PPARγ modulators) and optimizing drug-like properties (ADME).
Part 1: Chemical Profile & Electronic Architecture[2]
The reactivity of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is defined by a "Push-Pull-Steric" dynamic.[1][2]
-
Electronic Push (Reactivity): The methoxy group at the para position (C4) donates electron density into the aromatic ring, stabilizing the transition state for SN1 pathways and enhancing SN2 reactivity at the benzylic carbon.[4]
-
Electronic Pull (Inductive): The trifluoromethyl group at the ortho position (C2) exerts a strong inductive withdrawing effect (-I), which modulates the pKa of neighboring protons in subsequent derivatives.[2]
-
Steric Shielding: The bulky -CF3 group forces the benzyl side chain out of planarity in crowded systems, influencing the binding conformation in enzyme active sites.[2]
Visualization: Electronic & Steric Map
Figure 1: Structural activity map showing the opposing electronic effects that define the molecule's unique reactivity profile.[1][2]
Part 2: Synthesis & Production Protocols
Reliable generation of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is typically achieved via radical bromination of the toluene precursor or nucleophilic substitution of the corresponding alcohol.[1][2]
Method A: Radical Bromination (From Toluene)
Precursor: 4-Methoxy-2-(trifluoromethyl)toluene Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl4 or Trifluorotoluene (Solvent).[1][2]
Protocol:
-
Dissolution: Dissolve 1.0 eq of 4-Methoxy-2-(trifluoromethyl)toluene in anhydrous trifluorotoluene (0.5 M).
-
Activation: Add 1.05 eq of NBS and 0.05 eq of AIBN (Azobisisobutyronitrile).
-
Reflux: Heat to 80°C under Argon for 4-6 hours.
-
Critical Check: Monitor via TLC (Hexane/EtOAc 9:1). The benzyl bromide is usually less polar than the alcohol but more polar than the toluene.[2]
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[2][4]
-
Purification: Rapid filtration through a short pad of neutral silica gel (to avoid acid-catalyzed decomposition).[2]
Method B: Conversion from Alcohol (From Alcohol)
Precursor: [4-Methoxy-2-(trifluoromethyl)phenyl]methanol Reagents: Phosphorus Tribromide (PBr3), DCM.[1][2]
Protocol:
-
Setup: Dissolve alcohol (1.0 eq) in DCM (0.2 M) at 0°C under N2.
-
Addition: Dropwise addition of PBr3 (0.4 eq).
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Quench: Slowly pour into ice-cold saturated NaHCO3.
-
Safety Note: PBr3 reacts violently with water; slow addition is mandatory.[2]
-
Part 3: Reactivity & Applications in Drug Discovery[2]
The primary utility of this intermediate is the introduction of the 4-methoxy-2-(trifluoromethyl)benzyl moiety into amine or phenol scaffolds.[1][2] This specific substitution pattern is often employed to optimize Lipophilic Ligand Efficiency (LLE) .[2]
Case Study: Dual sEH/PPARγ Modulators
In the development of dual Soluble Epoxide Hydrolase (sEH) inhibitors and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, this benzyl group serves as a critical hydrophobic anchor.[2][5]
-
Mechanism: The benzyl group occupies the hydrophobic pocket of the sEH enzyme.
-
Role of CF3: Increases metabolic stability by blocking the oxidation-prone ortho position and enhances membrane permeability.[1][2]
-
Role of OMe: Provides a specific hydrogen bond acceptor vector without introducing excessive polarity.[2]
Experimental Protocol: N-Alkylation of Secondary Amines
Objective: Synthesis of a tertiary amine pharmacophore (e.g., N-benzyl piperazine derivative).
Reagents:
-
Substrate: Secondary Amine (1.0 eq)[2]
-
Electrophile: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.1 eq)[1][2]
-
Base: K2CO3 (2.5 eq) or Cs2CO3 (for lower reactivity amines)[2]
-
Solvent: Acetonitrile (MeCN) or DMF.[2]
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with the secondary amine (1.0 mmol) and K2CO3 (2.5 mmol) in dry MeCN (5 mL).
-
Addition: Add the benzyl bromide (1.1 mmol) dropwise at room temperature.
-
Incubation: Stir at 60°C for 4-12 hours.
-
Validation (Self-Check):
-
Workup: Filter off inorganic salts. Concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Visualization: Reaction Scope & Pathway
Figure 2: Synthetic versatility of the intermediate in constructing diverse chemical architectures.[1][2][6]
Part 4: Safety & Stability Data
| Parameter | Specification | Handling Note |
| Physical State | Solid (Low Melting) or Liquid | May solidify in fridge; melt gently before use.[1][2] |
| Stability | Moisture Sensitive | Store under Argon/Nitrogen at 2-8°C. Hydrolyzes to alcohol if exposed to humid air.[1][2] |
| Hazards | Corrosive, Lachrymator | Use Fume Hood. Vapors cause severe eye/respiratory irritation. |
| Incompatibility | Strong Oxidizers, Bases | Avoid mixing with strong bases in the absence of nucleophiles (risk of polymerization). |
Critical Storage Rule: Due to the electron-donating methoxy group, the C-Br bond is labile.[1][2] Long-term storage requires protection from light and moisture to prevent the formation of HBr, which autocatalyzes decomposition (turning the sample dark/black).
References
-
Sigma-Aldrich. Product Specification: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS 916420-86-5). [1][2][7]
-
Heering, J., et al. (2015).[5] "N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators."[1][2][5] Journal of Medicinal Chemistry, 58(24). [2]
-
ChemicalBook. 4-Methoxy-2-(trifluoromethyl)benzyl bromide - Chemical Properties and Synthesis. [1][2]
Sources
- 1. AMINOTHIAZOLONES AS ESTROGEN RELATED RECEPTOR-ALPHA MODULATORS - Patent 2536717 [data.epo.org]
- 2. Cas 7789-60-8,Phosphorus tribromide | lookchem [lookchem.com]
- 3. 886497-57-0,2,3-Dichloro-6-fluorophenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 2746-25-0: 4-Methoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 7. 2-methoxy benzyl bromide | Sigma-Aldrich [sigmaaldrich.com]
Strategic Sourcing & Technical Guide: 4-Methoxy-2-(trifluoromethyl)benzyl bromide
This guide provides a technical and strategic framework for sourcing, validating, and handling 4-Methoxy-2-(trifluoromethyl)benzyl bromide , a specialized fluorinated building block used in medicinal chemistry for bioisosteric replacement and lipophilic modulation.
CAS: 916420-86-5 Formula: C9H8BrF3O Molecular Weight: 269.06 g/mol [1]
Executive Summary: The "Make vs. Buy" Calculation
4-Methoxy-2-(trifluoromethyl)benzyl bromide is a high-value intermediate often used to install the 4-methoxy-2-(trifluoromethyl)benzyl moiety. This group serves as a metabolic shield and lipophilic spacer in drug candidates.
Unlike commodity reagents (e.g., Benzyl bromide), this compound is frequently a "Make-to-Order" (MTO) item or held in limited stock by boutique fluorochemistry libraries. Researchers must often choose between a long-lead-time direct purchase or a rapid in-house synthesis from the alcohol precursor.
Chemical Identity & Specification
Critical Warning: Isomeric confusion is the #1 cause of sourcing errors for this compound. Vendors often list the 2-methoxy-4-(trifluoromethyl) or 4-methoxy-3-(trifluoromethyl) isomers adjacent to this target.
Identity Verification Table
| Feature | Target Compound | Common Isomer (Avoid) |
| Name | 4-Methoxy-2-(trifluoromethyl)benzyl bromide | 2-Methoxy-4-(trifluoromethyl)benzyl bromide |
| CAS | 916420-86-5 | 886500-59-0 |
| Structure | OMe at C4, CF3 at C2 | OMe at C2, CF3 at C4 |
| Key NMR Signal | 19F NMR: Single peak (approx -60 to -63 ppm) | 19F NMR: Single peak (distinct shift diff) |
Physical Properties (Estimated)
-
State: Low-melting solid or viscous oil (dependent on purity/temperature).
-
Reactivity: Highly electrophilic; susceptible to hydrolysis (converts to alcohol) and dimerization.
-
Hazards: Lachrymator (Tear Gas effect), Corrosive.
Strategic Sourcing Protocols
A. Primary Sourcing (Direct Purchase)
Direct sourcing is recommended for <10g quantities where project timelines allow for 2-4 week lead times.
Recommended Supplier Tiers:
-
Tier 1 (Catalog Aggregators): Sigma-Aldrich (AldrichCPR), Fisher Scientific.
-
Pros: Quality guarantee, standardized COA.
-
Cons: Often re-packaged from Tier 2; higher markup.
-
-
Tier 2 (Fluorine Specialists): Fluorochem, Apollo Scientific, Combi-Blocks, Enamine.
-
Pros: Likely to have actual stock or rapid synthesis capabilities; lower cost.
-
Cons: Variable shipping times (customs clearance for fluorinated organics).
-
B. Secondary Sourcing (Precursor Synthesis)
If the bromide (CAS 916420-86-5) is out of stock, purchase the Alcohol Precursor and convert it in-house. This is often faster (1 week) than waiting for a backordered bromide.
-
Precursor: 4-Methoxy-2-(trifluoromethyl)benzyl alcohol
-
Availability: Often more stable and widely stocked than the bromide.
Technical Decision Matrix (Workflow)
The following diagram illustrates the decision logic for sourcing based on timeline and availability.
Figure 1: Decision matrix for sourcing CAS 916420-86-5 versus synthesizing from CAS 773871-39-9.
Quality Assurance & Self-Validating Protocols
Upon receipt or synthesis, you must validate the reagent. Benzyl bromides degrade into benzyl alcohols (hydrolysis) or dimers (Wurtz-type coupling) over time.
The "Self-Validating" QC Workflow
Do not trust the label on older bottles. Perform this check immediately before use:
-
Visual Inspection:
-
Pass: Off-white solid or clear yellow oil.
-
Fail: Green/Dark Brown color (indicates HBr decomposition/oxidation).
-
-
1H NMR Validation (Solvent: CDCl3):
-
Diagnostic Signal: Look for the benzylic -CH2-Br singlet around 4.5 - 4.6 ppm .
-
Impurity Check: A shift to ~4.7-4.8 ppm (broad) often indicates the Alcohol (hydrolysis product).
-
Methoxy Group: Singlet at ~3.8 ppm.
-
-
Functional Test (Optional):
-
React a small aliquot with a secondary amine (e.g., morpholine) in DCM.
-
Pass: Rapid precipitation of amine hydrobromide salt within 10 minutes.
-
Handling & Storage
-
Lachrymator: Open only in a functioning fume hood.
-
Storage: Store at 2–8°C under Argon/Nitrogen.
-
Stabilization: If synthesizing in-house, storing over a few grains of activated K2CO3 or molecular sieves can scavenge trace HBr and moisture, extending shelf life.
In-House Synthesis Protocol (Backup Strategy)
If direct sourcing fails, use this standard protocol to convert the alcohol (CAS 773871-39-9) to the bromide.
Reaction:
-
Setup: Flame-dried round bottom flask, Nitrogen atmosphere, 0°C ice bath.
-
Reagents: Dissolve 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous DCM (0.2 M).
-
Addition: Add PBr3 (0.4 eq) dropwise over 10 minutes. (Note: PBr3 provides 3 Br atoms, but 0.4 eq ensures excess).
-
Execution: Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Workup: Quench carefully with saturated NaHCO3 (gas evolution!). Extract with DCM.
-
Purification: Silica plug filtration (Hexanes/EtOAc). Avoid distillation as benzyl bromides can be thermally unstable.
References
-
Sigma-Aldrich. 4-Methoxy-2-(trifluoromethyl)benzyl bromide Product Detail (CAS 916420-86-5). Available at:
-
ChemicalBook. 4-Methoxy-2-(trifluoromethyl)benzyl bromide Suppliers and Properties. Available at:
-
National Oceanic and Atmospheric Administration (NOAA). Benzyl Bromide Safety and Handling Guidelines (CAMEO Chemicals). Available at:
-
GuideChem. 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (Precursor CAS 773871-39-9).[2][3] Available at:
Sources
4-Methoxy-2-(trifluoromethyl)benzyl Bromide: The "Privileged" Fluorinated Building Block
Topic: Discovery and History of "4-Methoxy-2-(trifluoromethyl)benzyl bromide" Content Type: In-Depth Technical Guide
Executive Summary & Structural Significance
4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS: 916420-86-5) is not a drug itself, but a high-value synthetic intermediate (reagent) critical to modern medicinal chemistry. It belongs to a class of "privileged structures"—molecular scaffolds capable of providing potent ligands for diverse biological targets.
Its structural utility is defined by three distinct features that drug developers leverage to optimize pharmacokinetics (PK) and pharmacodynamics (PD):
-
The Benzylic Bromide: A highly reactive electrophile that allows for rapid coupling (alkylation) with amines, phenols, and thiols.
-
The Trifluoromethyl Group (
) at Ortho: Increases lipophilicity ( ) for membrane permeability and provides metabolic protection against cytochrome P450 oxidation at the benzylic position. -
The Methoxy Group (
) at Para: Acts as a hydrogen bond acceptor and an electron-donating group (EDG), tuning the electronic properties of the aromatic ring.
Historical Context: The "Fluorine Renaissance"
While specific benzyl bromides rarely have a singular "discovery" date like a blockbuster drug, the rise of 4-Methoxy-2-(trifluoromethyl)benzyl bromide tracks with the "Fluorine Renaissance" in the early 2000s.
-
Pre-1990s: Fluorine was often a "last resort" substitution.
-
2000s-Present: The strategic incorporation of
groups became a standard design tactic. This specific bromide emerged as a staple reagent when researchers needed to introduce a bulky, lipophilic, yet electron-rich aromatic tail into drug candidates targeting Metabolic Syndrome (PPAR agonists) and Nuclear Receptors .
Key Historical Milestone
One of the most definitive applications cementing this reagent's status appeared in research regarding Dual sEH/PPAR
Synthesis & Production Logic
The industrial and laboratory standard for producing this compound is the Wohl-Ziegler Bromination . This process converts the commercially available precursor, 4-Methoxy-2-(trifluoromethyl)toluene, into the benzyl bromide.
Reaction Mechanism (Radical Chain)
The reaction relies on N-Bromosuccinimide (NBS) as a bromine source and a radical initiator (AIBN or Benzoyl Peroxide).
The Logic of Reagents:
-
NBS: Used instead of
to maintain a low concentration of bromine radicals, preventing electrophilic aromatic substitution (bromination of the ring).[2] -
CCl
or Trifluorotoluene: Non-polar solvents are used to stabilize the radical intermediates. -
Light/Heat: Required to homolyze the initiator.
Synthesis Workflow Diagram
Caption: Figure 1. Wohl-Ziegler radical bromination pathway converting the toluene precursor to the active benzyl bromide.
Detailed Laboratory Protocol
Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents). All work must be performed in a functioning fume hood.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-Methoxy-2-(trifluoromethyl)toluene (1.0 equiv) in anhydrous
(or -trifluorotoluene for a greener alternative). -
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv). Ensure NBS is finely ground to promote solubility.
-
Initiation: Add AIBN (azobisisobutyronitrile, 0.05 equiv).
-
Reaction: Heat to reflux (
C). Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the starting material spot disappears (typically 2-4 hours). -
Workup:
-
Cool the mixture to
C to precipitate succinimide. -
Filter off the solid succinimide.
-
Concentrate the filtrate under reduced pressure.[2]
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]
-
Note: The product is unstable on silica for long periods; rapid elution is recommended.
-
Applications in Drug Discovery (SAR)
The "4-methoxy-2-(trifluoromethyl)benzyl" group is a specific tool for Structure-Activity Relationship (SAR) optimization.
Case Study: Metabolic Syndrome (sEH/PPAR )
In the development of dual modulators for diabetes and hypertension, this specific benzyl group was used to cap the amide nitrogen.
Why this specific combination?
- (Ortho): Creates a "twisted" conformation relative to the amide bond due to steric bulk, forcing the molecule into a bioactive shape that fits the hydrophobic pocket of the receptor.
- (Para): Provides a specific electronic anchor point.
Pharmacophore Logic Map
Caption: Figure 2. Pharmacophore decomposition showing how each structural component contributes to drug efficacy and synthesis.
Technical Data Summary
| Property | Value |
| Chemical Name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene |
| CAS Number | 916420-86-5 |
| Molecular Formula | |
| Molecular Weight | 269.06 g/mol |
| Physical State | Low-melting solid or oil (often solidifies in fridge) |
| Storage | |
| Hazards | Corrosive, Lachrymator (Causes severe eye/skin burns) |
References
-
Merk, D., et al. (2015).
Modulators."[1] Journal of Medicinal Chemistry. -
Sigma-Aldrich. "4-Methoxy-2-(trifluoromethyl)benzyl bromide Product Data."
-
PubChem. "Compound Summary: 4-Methoxy-2-(trifluoromethyl)benzyl bromide."
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews. (Foundational reference for the Wohl-Ziegler reaction mechanism).
Sources
Theoretical and Practical Guide: 4-Methoxy-2-(trifluoromethyl)benzyl bromide
Executive Summary
4-Methoxy-2-(trifluoromethyl)benzyl bromide is a specialized electrophilic building block used critically in the optimization of lead compounds. In the landscape of medicinal chemistry, it serves a dual function: the 4-methoxy group acts as an electronic anchor (hydrogen bond acceptor/donor modulator), while the 2-trifluoromethyl group introduces lipophilicity and metabolic blockade at the ortho-position.
This guide provides a theoretical and practical analysis of this molecule, moving beyond standard catalog listings to explore its electronic behavior, synthetic protocols, and handling requirements. We address the "Push-Pull" electronic conflict inherent in its structure—where a strong resonance donor (OMe) competes with a strong inductive withdrawer (CF3)—and how this dictates its reactivity profile.
Physicochemical Profile & Theoretical Reactivity
The "Push-Pull" Electronic Conflict
The reactivity of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is defined by the competing effects of its substituents on the benzylic carbon.
-
Para-Methoxy Effect (+M > -I): The methoxy group at the para position is a strong resonance donor. In a benzylic system, this significantly stabilizes the carbocation intermediate, making the molecule highly susceptible to
pathways or solvolysis. -
Ortho-Trifluoromethyl Effect (-I, Steric): The
group is a strong electron-withdrawing group (EWG) via induction. While this theoretically destabilizes the carbocation, its primary influence at the ortho position is steric shielding . It protects the benzylic center from nucleophilic attack ( ), often necessitating forcing conditions for substitution reactions despite the electronic activation from the methoxy group.
Theoretical Reactivity Mapping
Using principles of physical organic chemistry, we can map the reactivity zones:
| Parameter | Theoretical Prediction | Implication for Synthesis |
| Benzylic Cation Stability | High (due to p-OMe) | Prone to hydrolysis/polymerization if stored improperly. |
| Electrophilicity | Moderate to High | Excellent alkylating agent for amines and thiols. |
| Metabolic Stability | Enhanced | The o-CF3 blocks metabolic oxidation at the typically vulnerable ortho-site. |
| Lipophilicity (LogP) | Increased (~ +0.5 to +1.0 vs non-CF3) | Improves membrane permeability in drug candidates. |
Structural Visualization (DOT)
The following diagram illustrates the electronic vectors and steric zones influencing the benzylic bromide.
Caption: Electronic and steric vectors acting on the reactive center. Green indicates stabilization; Red indicates deactivation/blocking.
Synthetic Pathways[1][2][3][4]
The synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide generally follows two primary routes. The choice depends on the availability of starting materials (Toluene vs. Alcohol) and the scale of operation.
Route A: Radical Bromination (Wohl-Ziegler)
This is the industrial standard for converting the toluene precursor.
-
Precursor: 4-Methoxy-2-(trifluoromethyl)toluene.
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst).
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative). -
Mechanism: Free-radical chain reaction.
-
Critical Control Point: The p-methoxy group makes the ring electron-rich, increasing the risk of electrophilic aromatic bromination (ring bromination) as a side reaction. High temperature and strictly anhydrous conditions favor the desired benzylic bromination.
Route B: Dehydroxy-Bromination (Lab Scale Preferred)
This route is cleaner and avoids radical side-products, recommended for medicinal chemistry typically on a gram scale.
-
Precursor: (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.
-
Reagents: Phosphorus Tribromide (
) or (Appel Reaction). -
Solvent: Dichloromethane (DCM) or THF (0°C to RT).
-
Mechanism:
substitution on the activated alcohol.
Detailed Protocol: Route B (Appel Reaction)
Rationale: The Appel reaction is neutral and mild, preventing acid-catalyzed degradation of the methoxy group.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) and Carbon Tetrabromide (
, 1.1 eq). Dissolve in anhydrous DCM ( concentration). -
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add a solution of Triphenylphosphine (
, 1.1 eq) in DCM over 30 minutes. Observation: The solution may turn slightly yellow. -
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (
) should disappear, replaced by the bromide ( ). -
Workup: Concentrate the mixture under reduced pressure to
volume. Add cold diethyl ether to precipitate Triphenylphosphine oxide ( ). -
Purification: Filter off the solids. Pass the filtrate through a short silica plug eluting with 5% EtOAc/Hexanes.
-
Storage: Store under Argon at -20°C. Note: Benzyl bromides are lachrymators; handle in a fume hood.
Synthesis Workflow Diagram
Caption: Laboratory-scale synthesis workflow via the Appel reaction to minimize side products.
Medicinal Chemistry Applications
Bioisosteric Utility
This moiety is often used to replace simple benzyl or 4-methoxybenzyl (PMB) groups.
-
Metabolic Blocking: The 2-
group blocks the ortho position from Cytochrome P450 oxidation, extending the half-life ( ) of the drug. -
Conformational Lock: The steric bulk of the
group (Van der Waals radius isopropyl group) forces the benzyl side chain to twist out of planarity with the phenyl ring. This can be exploited to lock a ligand into a bioactive conformation.
SAR Implications
When optimizing a lead compound, introducing this specific benzyl bromide allows researchers to probe the "Ortho Effect" in Structure-Activity Relationships (SAR).
-
If potency increases: Likely due to hydrophobic filling of a specific pocket or conformational restriction.
-
If potency decreases: Likely due to steric clash with the receptor wall.
Handling & Safety (Lachrymator)
Warning: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent) and skin irritant.
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
Decontamination: Have a "Quench Solution" ready (10% aqueous Sodium Thiosulfate). This nucleophile rapidly reacts with the bromide to form a non-volatile, non-lachrymatory thiosulfate salt.
-
Spill Protocol: Do not wipe with paper towels (increases surface area/evaporation). Cover with solid sodium carbonate/thiosulfate mix, then clean.
References
-
Appel Reaction Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975. Link
-
Trifluoromethyl Effects in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
Benzylic Reactivity Data: Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991. Link
- General Synthesis of Benzyl Bromides: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Standard Text).
Methodological & Application
O-Alkylation of Phenols with 4-Methoxy-2-(trifluoromethyl)benzyl bromide: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of Aryl Benzyl Ether Synthesis
The construction of the aryl benzyl ether linkage is a cornerstone transformation in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. This moiety is a common feature in a wide array of biologically active molecules and complex natural products. The O-alkylation of phenols, a classic and effective method for forming this bond, is frequently accomplished via the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide anion, generated in situ by the deprotonation of a phenol with a suitable base.[3][4]
The specific focus of this guide is the O-alkylation of phenols using 4-Methoxy-2-(trifluoromethyl)benzyl bromide . This particular benzylating agent is of significant interest due to the unique physicochemical properties imparted by its substituents. The trifluoromethyl (CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[5][6] The methoxy (OCH3) group can also influence the electronic and steric properties of the parent molecule, potentially modulating its pharmacological profile.[7]
This document provides a detailed exploration of the mechanistic underpinnings, practical experimental protocols, and critical considerations for successfully employing 4-Methoxy-2-(trifluoromethyl)benzyl bromide in the O-alkylation of phenols. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.
Mechanistic Insights: The Williamson Ether Synthesis in Focus
The O-alkylation of phenols with 4-Methoxy-2-(trifluoromethyl)benzyl bromide proceeds via the well-established Williamson ether synthesis, which is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][3] The reaction can be dissected into two primary steps:
-
Deprotonation of the Phenol: In the presence of a base, the acidic proton of the phenolic hydroxyl group is abstracted to form a highly nucleophilic phenoxide anion.[8] The choice of base is critical and depends on the acidity of the specific phenol being used. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often sufficient for simple phenols, while stronger bases such as sodium hydride (NaH) may be required for less acidic phenols.[9][10]
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-Methoxy-2-(trifluoromethyl)benzyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the desired aryl benzyl ether.[11]
Diagram 1: Reaction Mechanism
A visual representation of the SN2 mechanism for the O-alkylation of a phenol with 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
Caption: The SN2 mechanism of Williamson ether synthesis.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, especially when using strong bases like NaH, to prevent quenching of the base and the phenoxide anion.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation of the phenoxide, particularly with electron-rich phenols.
-
Monitoring the Reaction: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: O-Alkylation using Potassium Carbonate (A Mild Base)
This protocol is suitable for most simple and electron-deficient phenols.
Materials:
-
Phenol (1.0 equiv)
-
4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.1 - 1.5 equiv)
-
Potassium carbonate (K2CO3), anhydrous (2.0 - 3.0 equiv)
-
Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF) (0.1 - 0.2 M concentration of phenol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, potassium carbonate, and the solvent.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the 4-Methoxy-2-(trifluoromethyl)benzyl bromide to the mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the phenol.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: O-Alkylation using Sodium Hydride (A Strong Base)
This protocol is recommended for less acidic phenols or when Protocol 1 fails to provide a satisfactory yield.
Materials:
-
Phenol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv)
-
4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.1 - 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (0.1 - 0.2 M concentration of phenol)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil, and then carefully decant the hexanes.
-
Add the anhydrous solvent (DMF or THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phenol in the anhydrous solvent to the NaH suspension. Effervescence (hydrogen gas evolution) should be observed.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases, to ensure complete formation of the phenoxide.
-
Slowly add the 4-Methoxy-2-(trifluoromethyl)benzyl bromide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting phenol is consumed, as indicated by TLC analysis.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram 2: Experimental Workflow
A flowchart illustrating the key steps in the O-alkylation of phenols.
Caption: A generalized workflow for the synthesis of aryl benzyl ethers.
Key Experimental Parameters and Causality
| Parameter | Choice & Rationale |
| Base | K2CO3, Cs2CO3: Mild bases suitable for most phenols. Their heterogeneity can sometimes lead to slower reaction rates, but they are easy to handle.[9] NaH, KH: Strong bases for less acidic phenols. They ensure complete deprotonation, leading to faster reactions. However, they are moisture-sensitive and require anhydrous conditions.[10] |
| Solvent | Acetonitrile (CH3CN), Acetone: Polar aprotic solvents that are effective for reactions with carbonate bases.[12] DMF, DMSO: Highly polar aprotic solvents that can accelerate SN2 reactions by solvating the cation of the phenoxide salt, leaving the anion more "naked" and nucleophilic.[8][9] THF: A less polar aprotic solvent often used with strong bases like NaH. |
| Temperature | Typically ranges from room temperature to 80 °C. Higher temperatures can increase the reaction rate but may also promote side reactions such as elimination, although this is less of a concern with benzylic halides.[1] |
| Stoichiometry | A slight excess of the benzyl bromide (1.1-1.5 equivalents) is often used to ensure complete consumption of the more valuable phenol. An excess of the base (2-3 equivalents) is used to drive the initial deprotonation to completion.[12] |
Troubleshooting and Side Reactions
-
Low or No Reaction:
-
Cause: Incomplete deprotonation of the phenol.
-
Solution: Switch to a stronger base (e.g., from K2CO3 to NaH) or a more polar solvent (e.g., from acetonitrile to DMF). Ensure anhydrous conditions are maintained.
-
-
C-Alkylation:
-
Cause: The phenoxide anion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[8] C-alkylation is generally favored in protic solvents, which can solvate the oxygen atom through hydrogen bonding, making the carbon atoms more nucleophilic.[8]
-
Solution: Use polar aprotic solvents like DMF or DMSO to favor O-alkylation.[8]
-
-
Elimination:
-
Cause: While less common with primary benzylic halides, elimination to form an alkene can occur, especially with sterically hindered substrates or at very high temperatures.[4]
-
Solution: Use the lowest effective temperature to achieve a reasonable reaction rate.
-
Product Characterization
The successful synthesis of the desired aryl benzyl ether can be confirmed by a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The appearance of a characteristic singlet for the benzylic protons (-O-CH2-Ar) typically in the range of δ 5.0-5.5 ppm is a key indicator of product formation. The aromatic signals will also shift compared to the starting phenol.
-
13C NMR: The benzylic carbon signal will appear around δ 70 ppm.
-
19F NMR: A singlet corresponding to the -CF3 group will be observed.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the 4-methoxy-2-(trifluoromethyl)benzyl group to the phenol.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting phenol (around 3200-3600 cm-1) and the appearance of C-O-C stretching bands (around 1250-1000 cm-1) are indicative of ether formation.
Conclusion
The O-alkylation of phenols with 4-Methoxy-2-(trifluoromethyl)benzyl bromide is a robust and versatile method for the synthesis of valuable aryl benzyl ethers. By understanding the underlying SN2 mechanism and carefully selecting the appropriate reaction conditions—particularly the base and solvent—researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry, facilitating the efficient and reliable synthesis of these important molecular scaffolds.
References
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Available at: [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). The scope of the O‐alkylation reaction. Reaction conditions: Phenol.... Available at: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link]
- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(9), 1117-1148.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021).
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]
-
PMC. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]
-
Synfacts. (2024, October 2). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Available at: [Link]
-
ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Available at: [Link]
-
Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Request PDF. Available at: [Link]
-
Organic-Synthesis.com. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
PubMed Central. (n.d.). Application of the 4-Trifluoromethylbenzenepropargyl Ether Group as an Unhindered, Electron Deficient Protecting Group for Stereoselective Glycosylation. Available at: [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. jk-sci.com [jk-sci.com]
- 10. Khan Academy [khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 4-Methoxy-2-(trifluoromethyl)benzyl bromide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis, handling, and potential applications of 4-Methoxy-2-(trifluoromethyl)benzyl bromide in medicinal chemistry. While direct literature on the specific biological applications of this reagent is emerging, its structural motifs—a nucleophilic-directing methoxy group and a lipophilic, metabolically stable trifluoromethyl group—position it as a valuable building block in drug discovery. This guide offers protocols for its synthesis and derivatization, alongside a discussion of its potential in constructing novel therapeutic agents, drawing from the well-established roles of its constituent functional groups.
Introduction: A Building Block of Strategic Importance
4-Methoxy-2-(trifluoromethyl)benzyl bromide is a substituted aromatic compound poised for significant utility in the synthesis of complex molecular architectures for medicinal chemistry. The strategic placement of a methoxy group and a trifluoromethyl group on the benzyl bromide scaffold offers a unique combination of properties that can be exploited in the design of novel therapeutics. Substituted benzyl bromides are versatile reagents in organic synthesis, primarily used for the introduction of a benzyl group onto a variety of nucleophiles.[1]
The methoxy group, a common substituent in natural products and approved drugs, can influence a molecule's conformation and physicochemical properties, often enhancing ligand-target binding and metabolic stability.[2] The trifluoromethyl group is a widely used moiety in pharmaceuticals, known for its ability to increase lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles of drug candidates.[3] The combination of these two groups on a reactive benzyl bromide core makes 4-Methoxy-2-(trifluoromethyl)benzyl bromide an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical Properties and Handling
While specific experimental data for 4-Methoxy-2-(trifluoromethyl)benzyl bromide is not extensively published, the properties of isomeric compounds and similar structures provide a reliable guide.
| Property | Predicted Value/Information | Source |
| CAS Number | Isomer: 261951-89-7 (4-Methoxy-3-(trifluoromethyl)benzyl bromide) | [4] |
| Isomer: 886500-59-0 (2-Methoxy-4-(trifluoromethyl)benzyl bromide) | ||
| Molecular Formula | C9H8BrF3O | [4] |
| Molecular Weight | 269.06 g/mol | [4] |
| Appearance | Likely an off-white to light yellow solid | [4] |
| Storage | Store in an inert atmosphere at 2-8°C | [5] |
| Safety | Benzyl bromides are strong lachrymators and are intensely irritating to the skin and mucous membranes.[1] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Synthetic Protocols
The synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide can be approached through two primary routes: benzylic bromination of the corresponding toluene derivative or conversion of the corresponding benzyl alcohol.
Protocol 1: Benzylic Bromination of 4-Methoxy-2-(trifluoromethyl)toluene
This method utilizes a free radical bromination of the methyl group of the starting toluene. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a radical initiator.[6]
Workflow for Benzylic Bromination.
Materials:
-
4-Methoxy-2-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Methoxy-2-(trifluoromethyl)toluene in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Methoxy-2-(trifluoromethyl)benzyl bromide.[7]
Causality Behind Experimental Choices:
-
NBS: Used as a source of bromine radicals in a controlled manner to favor benzylic bromination over aromatic bromination.[6]
-
AIBN/UV light: Acts as a radical initiator to start the chain reaction.[8]
-
Non-polar solvent: Favors the radical pathway and minimizes side reactions.[9]
Protocol 2: Conversion from 4-Methoxy-2-(trifluoromethyl)benzyl alcohol
This method involves the substitution of the hydroxyl group of the corresponding benzyl alcohol with a bromine atom.
Sources
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. capotchem.com [capotchem.com]
- 5. 2-Methoxy-4-(trifluoromethyl)benzyl bromide | 886500-59-0 [sigmaaldrich.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene [academia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-Methoxy-2-(trifluoromethoxy)benzyl Bromide in Pharmaceutical Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the repertoire of fluorinated building blocks, substituted benzyl bromides serve as versatile reagents for the introduction of key structural motifs. This guide provides an in-depth exploration of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide (CAS No. 886502-56-3), a sophisticated electrophile for the construction of complex pharmaceutical ingredients. We will delve into its synthesis, reactivity, and application, offering detailed protocols and expert insights to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Structural Rationale
The unique substitution pattern of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide imparts a nuanced reactivity profile, making it a valuable tool in multi-step synthetic campaigns.
| Property | Value | Source |
| CAS Number | 886502-56-3 | [1] |
| Molecular Formula | C9H8BrF3O2 | [1] |
| Molecular Weight | 285.06 g/mol | [1] |
| Appearance | Typically an off-white to light yellow solid | [2] |
| Purity | Often available at ≥ 98% |
The methoxy group at the 4-position and the trifluoromethoxy group at the 2-position create a distinct electronic environment on the aromatic ring. The methoxy group is an electron-donating group, which can stabilize a developing positive charge on the benzylic carbon during nucleophilic substitution reactions. Conversely, the trifluoromethoxy group is strongly electron-withdrawing, which can influence the overall reactivity and lipophilicity of the molecule. This electronic dichotomy allows for fine-tuning of reaction conditions and can impart desirable properties to the final pharmaceutical product.[2][3]
Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl Bromide
The most common and practical laboratory-scale synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide involves the bromination of the corresponding benzyl alcohol. This two-step process typically starts from the commercially available 4-methoxy-2-(trifluoromethoxy)benzaldehyde.
Step 1: Reduction of the Aldehyde to the Benzyl Alcohol
The initial step is the reduction of 4-methoxy-2-(trifluoromethoxy)benzaldehyde to 4-methoxy-2-(trifluoromethoxy)benzyl alcohol. Sodium borohydride (NaBH4) is a mild and effective reducing agent for this transformation.
Protocol: Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl Alcohol
Materials:
-
4-Methoxy-2-(trifluoromethoxy)benzaldehyde
-
Anhydrous ethanol
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-2-(trifluoromethoxy)benzaldehyde (10.0 mmol) in anhydrous ethanol (10.0 mL).
-
In a separate flask, prepare a solution of sodium borohydride (12.0 mmol, 1.2 equivalents) in anhydrous ethanol (15.0 mL).
-
Cool the aldehyde solution to 0°C using an ice bath.
-
Slowly add the sodium borohydride solution to the aldehyde solution at 0°C with stirring.
-
Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully add deionized water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 30.0 mL).
-
Combine the organic layers and wash with saturated NaCl solution (30.0 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate (e.g., 5:1) eluent system to yield pure 4-methoxy-2-(trifluoromethoxy)benzyl alcohol.
Step 2: Bromination of the Benzyl Alcohol
The final step is the conversion of the benzyl alcohol to the target benzyl bromide. Phosphorus tribromide (PBr3) is a common and effective reagent for this transformation.
Protocol: Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl Bromide
Materials:
-
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
-
Anhydrous diethyl ether
-
Phosphorus tribromide (PBr3)
-
Ice-water mixture
-
Sodium bicarbonate (NaHCO3) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-methoxy-2-(trifluoromethoxy)benzyl alcohol (1 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.5 mL) dropwise to the stirred solution at 0°C.
-
Stir the reaction mixture for 30 minutes at 0°C. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into an ice-water mixture and stir for 1-2 hours.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash sequentially with NaHCO3 solution, water, and brine.
-
Dry the combined organic layers over anhydrous Na2SO4 and evaporate the solvent under reduced pressure to obtain 4-Methoxy-2-(trifluoromethoxy)benzyl bromide.
Application in Pharmaceutical Synthesis: An Illustrative Example
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is a valuable reagent for introducing the substituted benzyl moiety into a variety of molecular scaffolds. A prominent application of a closely related isomer, 4-(trifluoromethoxy)benzyl bromide, is in the synthesis of the anti-tuberculosis drug candidate PA-824 (Pretomanid).[4][5][6] The following protocol is an illustrative example of how 4-Methoxy-2-(trifluoromethoxy)benzyl bromide could be employed in a similar synthetic strategy.
The core reaction is a nucleophilic substitution where an alcohol attacks the benzylic carbon of the benzyl bromide, displacing the bromide ion to form an ether linkage.
Illustrative Protocol: Synthesis of a Pretomanid Analog Precursor
This protocol describes the O-alkylation of a chiral alcohol intermediate with 4-Methoxy-2-(trifluoromethoxy)benzyl bromide.
Materials:
-
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][3][7]oxazin-6-ol (or a similar chiral alcohol)
-
4-Methoxy-2-(trifluoromethoxy)benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Saturated ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the chiral alcohol (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Safety and Handling
Substituted benzyl bromides are lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is a specialized and highly useful building block in the synthesis of pharmaceutical ingredients. Its unique electronic properties allow for controlled reactivity and the introduction of a methoxy and a trifluoromethoxy group in a specific orientation, which can significantly impact the biological activity and pharmacokinetic profile of a drug molecule. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively and safely utilize this reagent in their drug discovery and development programs.
References
- Google Patents. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates (Patent No. 0004447).
- Google Patents. (2002, June 27). Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene (Patent No. US20020082454A1).
-
Pure Synth. (n.d.). 4-(Trifluoromethoxy)Benzyl Bromide 97%. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methoxy-4-(trifluoromethoxy)benzyl bromide. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 4-Methoxy-3-(trifluoromethyl)benzyl bromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzyl bromide. Retrieved from [Link]
Sources
- 1. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 5. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 6. pure-synth.com [pure-synth.com]
- 7. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
Application Note: 4-Methoxy-2-(trifluoromethyl)benzyl bromide in Agrochemical Synthesis
Executive Summary
4-Methoxy-2-(trifluoromethyl)benzyl bromide is a specialized electrophilic building block used in the discovery and process chemistry of modern agrochemicals. Its structural value lies in the simultaneous introduction of a metabolic blocker (the ortho-trifluoromethyl group) and an electronic anchor (the para-methoxy group).
In agrochemical design, this moiety is frequently employed to optimize the lipophilicity (LogP) and metabolic stability of active ingredients (AIs), particularly in METI (Mitochondrial Electron Transport Inhibitor) acaricides , SDHI fungicides , and benzyl ether-based insecticides .
This guide outlines the chemical profile, handling protocols, and synthetic applications of this compound, focusing on its role in constructing privileged scaffolds for crop protection agents.
Chemical Profile & Reactivity Analysis
Physicochemical Properties
| Property | Data | Relevance to Synthesis |
| CAS Number | 1005459-70-0 (Isomer Specific) | Verification required for regulatory compliance. |
| Molecular Formula | ||
| Molecular Weight | 269.06 g/mol | Stoichiometry calculations. |
| Appearance | Off-white to light yellow solid/liquid | Low melting point solid; often handled as a melt or solution. |
| Functional Groups | Benzyl Bromide, | Electrophile ( |
Mechanistic Insight: The "Ortho-Effect"
The reactivity of 4-Methoxy-2-(trifluoromethyl)benzyl bromide differs from standard benzyl bromides due to the 2-trifluoromethyl (
-
Steric Hindrance: The bulky
group at the ortho position creates significant steric shielding around the benzylic carbon. This retards the rate of nucleophilic attacks compared to unsubstituted analogs. -
Electronic Push-Pull:
-
The 4-Methoxy group (electron-donating) stabilizes the formation of benzylic carbocations, potentially facilitating
pathways under neutral/acidic conditions. -
The 2-Trifluoromethyl group (electron-withdrawing) destabilizes the transition state, requiring stronger nucleophiles or elevated temperatures for successful alkylation.
-
Implication: Standard room-temperature alkylations may stall. Protocols often require polar aprotic solvents (DMF, NMP) and elevated temperatures (60-80°C) to drive conversion.
Key Applications in Agrochemical Synthesis
Synthesis of METI Acaricide Analogs (N-Alkylation)
Many acaricides (e.g., Fenpyroximate, Tebufenpyrad analogs) rely on a lipophilic benzyl tail attached to a heterocyclic core (pyrazole, pyridine). This bromide introduces the 2-CF3 motif, known to enhance activity against resistant mite strains by altering the shape of the inhibitor within the Complex I binding pocket.
Benzyl Ether Formation (O-Alkylation)
Used in the synthesis of insect growth regulators (IGRs) and strobilurin analogs . The ether linkage provides a flexible hinge, while the
Detailed Experimental Protocols
Protocol A: N-Alkylation of Pyrazoles (General Procedure)
Target: Synthesis of N-(4-methoxy-2-trifluoromethylbenzyl)pyrazole derivatives.
Reagents:
-
Substrate: 1H-Pyrazole derivative (1.0 equiv)
-
Electrophile: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or Potassium Carbonate ( ) -
Solvent: Acetonitrile (
) or DMF (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the 1H-pyrazole substrate in anhydrous MeCN (0.2 M concentration).
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation of the pyrazole nitrogen. -
Addition: Add 4-Methoxy-2-(trifluoromethyl)benzyl bromide dropwise (if liquid) or as a solution in MeCN.
-
Note: The reaction is exothermic. If scaling >10g, use an ice bath during addition.
-
-
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of the pyrazole starting material.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Heptane or purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
Protocol B: O-Alkylation of Phenols (Ether Synthesis)
Target: Synthesis of aryl benzyl ethers for herbicide discovery.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Electrophile: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.05 equiv)
-
Base: Potassium Carbonate (
) (1.5 equiv) -
Catalyst: Potassium Iodide (
) (10 mol%) – Crucial for overcoming steric hindrance. -
Solvent: Acetone (reagent grade)
Step-by-Step Workflow:
-
Charge: Combine Phenol,
, and in Acetone (0.5 M). -
Activation: Stir for 15 minutes at RT.
-
Alkylation: Add the benzyl bromide.
-
Reflux: Heat to reflux (~56°C) for 6–18 hours. The
generates the in situ benzyl iodide, which is a more reactive electrophile, compensating for the steric bulk of the group. -
Quench: Cool and pour into ice water. Precipitate is often formed.
-
Isolation: Filter the solid precipitate. Wash with cold water and hexanes.
Handling & Safety (Lachrymator Protocol)
CRITICAL SAFETY WARNING: Benzyl bromides are potent lachrymators (tear gas agents). They cause severe eye, skin, and respiratory irritation.[3]
Engineering Controls:
-
Fume Hood: ALL operations must be performed in a high-efficiency fume hood.
-
Neutralization Station: Keep a beaker of 10% aqueous Ammonium Hydroxide (
) or Ethanolic KOH in the hood to neutralize spills and rinse glassware.
Decontamination Procedure:
-
Glassware: Do not remove contaminated glassware from the hood. Rinse all flasks/syringes with the neutralization solution (e.g., dilute ammonia) to convert residual bromide to the benign amine/alcohol before washing.
-
Spills: Cover with solid soda ash (
) or absorbent pads, then treat with dilute ammonia.
Visualizations
Reaction Mechanism: N-Alkylation with Steric Factors
This diagram illustrates the
Caption: Mechanism of N-alkylation showing the deprotonation step and the steric barrier imposed by the ortho-trifluoromethyl group during the transition state.
Process Safety Workflow
Standard Operating Procedure (SOP) for handling lachrymatory benzyl bromides.
Caption: Mandatory safety workflow for handling lachrymatory benzyl bromide derivatives to prevent exposure and contamination.
References
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link
- Lamberth, C. (2013). Heterocyclic Chemistry in Crop Protection. Wiley-VCH. (General reference for Pyrazole/Pyridine synthesis).
-
National Oceanic and Atmospheric Administration (NOAA) . Benzyl Bromide: Chemical Datasheet & Safety. CAMEO Chemicals. Link
-
Sigma-Aldrich . 2-Methoxy-4-(trifluoromethyl)benzyl bromide Safety Data Sheet (SDS). (Used as surrogate for handling protocols of the isomer). Link
-
Organic Syntheses . Working with Hazardous Chemicals: Benzyl Bromide Handling. Org. Synth. 2010, 87, 36-52. Link
Sources
Technical Guide: 4-Methoxy-2-(trifluoromethyl)benzyl Bromide in Advanced Material Synthesis
This is a comprehensive Technical Application Note and Protocol for the use of 4-Methoxy-2-(trifluoromethyl)benzyl bromide in material science and advanced synthesis.
Part 1: Introduction & Chemical Logic
The Molecule at a Glance
4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS: 916420-86-5) represents a specialized class of "push-pull" aromatic building blocks essential for the development of next-generation materials.[1] Its structure combines three distinct functional motifs that drive its utility in Liquid Crystal (LC) engineering , OLED host materials , and Pharmaceutical discovery .
| Feature | Chemical Logic & Function |
| Benzylic Bromide | A highly reactive electrophile, enabling rapid |
| 2-Trifluoromethyl (-CF | A strong electron-withdrawing group (EWG) at the ortho position.[1] It introduces steric bulk to prevent π-stacking aggregation (crucial for OLED efficiency) and enhances thermal/metabolic stability.[1] |
| 4-Methoxy (-OMe) | A strong electron-donating group (EDG) at the para position.[1] It provides a "handle" for further functionalization or acts as a polar anchor in mesogenic cores. |
Mechanistic Insight: The "Push-Pull" Effect
The unique reactivity of this molecule arises from the competition between the 4-methoxy and 2-trifluoromethyl groups.[1]
-
Electronic Effect: The para-methoxy group stabilizes the benzylic position via resonance (
), making the benzylic carbon susceptible to pathways under acidic conditions (similar to PMB protection).[1] However, the ortho-trifluoromethyl group exerts a strong inductive withdrawal ( ), which destabilizes the transition state, requiring optimized conditions for clean substitutions.[1] -
Steric Effect: The bulky
group at the ortho position creates a "molecular twist," disrupting planarity.[1] In material science, this is exploited to lower the melting point of liquid crystals and increase the solubility of organic semiconductors.[1]
Part 2: Synthesis & Preparation Protocols
Method A: High-Purity Synthesis from Alcohol (Recommended)
For material science applications requiring >99% purity (e.g., OLEDs), radical bromination of toluene is discouraged due to ring-bromination byproducts.[1] The conversion of 4-Methoxy-2-(trifluoromethyl)benzyl alcohol is the gold standard.[1]
Reagents & Equipment
-
Precursor: 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (1.0 eq)[1]
-
Reagent: Phosphorus Tribromide (
) (0.4 eq) or Carbon Tetrabromide ( ) / Triphenylphosphine ( )[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]
-
Atmosphere: Nitrogen (
) or Argon[1]
Step-by-Step Protocol (PBr
Method)
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet. -
Dissolution: Dissolve 10.0 g (48.5 mmol) of the benzyl alcohol in 100 mL of anhydrous DCM. Cool the solution to 0°C using an ice/water bath.
-
Bromination: Dilute
(1.8 mL, 19.4 mmol, 0.4 eq) in 10 mL DCM. Add this solution dropwise over 20 minutes. Caution: Exothermic reaction.[1] -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The alcohol spot (
) should disappear, replaced by the bromide ( ). -
Quench: Cool back to 0°C and carefully quench with saturated
(50 mL). Note: Gas evolution ( ) will occur.[1] -
Workup: Separate phases. Extract the aqueous layer with DCM (
mL). Dry combined organics over , filter, and concentrate in vacuo at <40°C (benzyl bromides are thermally sensitive). -
Purification: If the crude yellow oil shows impurities, pass through a short pad of silica gel using 100% Hexanes.
Yield: Expect 85-92% as a colorless to pale yellow oil/solid.[1] Storage: Store at 2-8°C under inert gas. Lachrymator – Handle in fume hood.
Part 3: Application Protocols in Material Science
Application 1: Synthesis of Fluorinated Liquid Crystal Mesogens
This protocol demonstrates the installation of the "fluorinated tail" onto a phenolic core, a critical step in synthesizing nematic liquid crystals with negative dielectric anisotropy.[1]
Workflow Diagram
Figure 1: Williamson Ether Synthesis workflow for attaching the fluorinated benzyl motif to a mesogenic core.
Detailed Protocol
-
Reaction Matrix: In a 100 mL round-bottom flask, dissolve the phenolic precursor (e.g., 4'-hydroxy-4-biphenylcarbonitrile, 5.0 mmol) in reagent-grade Acetone (30 mL).
-
Base Activation: Add anhydrous Potassium Carbonate (
, 10.0 mmol, 2.0 eq). Stir at RT for 15 minutes to generate the phenoxide anion. -
Alkylation: Add 4-Methoxy-2-(trifluoromethyl)benzyl bromide (5.5 mmol, 1.1 eq).
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 12 hours.
-
Critical Control Point: The
group provides steric hindrance. If conversion is slow, add a catalytic amount of Potassium Iodide (KI, 10 mol%) to generate the more reactive benzyl iodide in situ (Finkelstein condition).
-
-
Isolation: Filter off the inorganic salts while hot. Evaporate the solvent.
-
Crystallization: Recrystallize the crude solid from Ethanol/Hexane (9:1) to yield the target mesogen.
Application 2: Synthesis of Boronic Acid Ester (OLED Intermediate)
For Organic Light Emitting Diodes (OLEDs), this molecule is converted into a boronic ester for Suzuki-Miyaura coupling, allowing it to be attached to conjugated polymer backbones.[1]
Workflow Diagram
Figure 2: Conversion of the benzyl bromide to a boronic ester for cross-coupling applications.
Detailed Protocol
-
Inert Environment: Degas 1,4-Dioxane (50 mL) with Argon for 30 minutes.
-
Loading: In a Schlenk tube, combine:
-
Reaction: Seal the tube and heat to 80°C for 16 hours.
-
Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine.
-
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Note: Boronic esters on benzylic positions can be unstable; store at -20°C.[1]
-
Part 4: Safety & Handling
| Hazard Class | Description | Precaution |
| Corrosive | Causes severe skin burns and eye damage (H314).[1] | Wear nitrile gloves (double gloving recommended), goggles, and face shield. |
| Lachrymator | Potent tear gas effect. | MANDATORY: Handle only in a functioning fume hood. |
| Reactive | Reacts violently with strong oxidizers and bases.[1] | Store away from amines and basic hydroxides. |
Spill Protocol: Neutralize spills with a dilute solution of alcoholic potash or 5% sodium thiosulfate solution before wiping.
References
-
Synthesis of Fluorinated Benzyl Bromides : BenchChem Technical Guide. "Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems." Accessed Feb 2026.[2] [1]
-
Application in Liquid Crystals : Universal Wiser Publisher. "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups." Fine Chemical Engineering, 2022.
-
General Reactivity (Benzyl Bromides) : Organic Chemistry Portal. "Benzyl bromide synthesis by bromination or substitution."
-
Product Specifications (CAS 916420-86-5) : Sigma-Aldrich. "4-Methoxy-2-(trifluoromethyl)benzyl bromide Product Data."[1][3][4]
-
Miyaura Borylation of Benzylic Halides : National Institutes of Health (PMC). "Palladium-Catalyzed Borylation of Benzyl Halides."
Sources
- 1. Cas 7789-60-8,Phosphorus tribromide | lookchem [lookchem.com]
- 2. 4-Methoxy-3-(trifluoromethyl)benzyl bromide [oakwoodchemical.com]
- 3. 2-methoxy benzyl bromide | Sigma-Aldrich [sigmaaldrich.com]
- 4. 886497-57-0,2,3-Dichloro-6-fluorophenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Methoxy-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space with a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex molecular architectures with precisely controlled functionalities is paramount. The strategic incorporation of fluorine-containing motifs and specifically substituted aromatic systems can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. 4-Methoxy-2-(trifluoromethyl)benzyl bromide emerges as a highly valuable and versatile building block, uniquely functionalized with both a potent electron-donating group (methoxy) and a powerful electron-withdrawing group (trifluoromethyl) on the phenyl ring. This distinct electronic arrangement presents both challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation.
This comprehensive technical guide provides detailed application notes and robust protocols for the utilization of 4-Methoxy-2-(trifluoromethyl)benzyl bromide in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. As your senior application scientist, this document is structured to not only provide step-by-step instructions but to also elucidate the underlying mechanistic principles and rationale for the selected experimental conditions, empowering you to confidently and successfully employ this reagent in your research endeavors.
Mechanistic Considerations: The Electronic Dichotomy of 4-Methoxy-2-(trifluoromethyl)benzyl bromide
The reactivity of 4-Methoxy-2-(trifluoromethyl)benzyl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic interplay of its substituents and their influence on the key steps of the catalytic cycle.
The catalytic cycle for these reactions generally proceeds through three main stages: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The oxidative addition of the benzyl bromide to a palladium(0) complex is often the rate-determining step and is highly sensitive to the electronic and steric environment of the benzylic carbon.
The para-methoxy group is a strong electron-donating group through resonance, which enriches the electron density of the aromatic ring.[1] This electronic contribution can facilitate the oxidative addition step by making the benzylic carbon more susceptible to attack by the electron-rich palladium(0) center. Conversely, the ortho-trifluoromethyl group is a potent electron-withdrawing group via a strong inductive effect, which deactivates the aromatic ring.[2] The simultaneous presence of these opposing electronic forces creates a unique reactivity profile. The electron-donating methoxy group is expected to have a dominant effect on the benzylic position, enhancing its reactivity in nucleophilic substitution type processes inherent to the oxidative addition step.[3]
However, the bulky and electron-withdrawing trifluoromethyl group at the ortho position can introduce steric hindrance around the reaction center, potentially slowing down the oxidative addition. This steric factor necessitates the careful selection of bulky, electron-rich phosphine ligands for the palladium catalyst. Such ligands are known to accelerate both the oxidative addition and the final reductive elimination step, leading to higher reaction efficiency.[4]
Potential side reactions with benzyl bromides include homocoupling (Wurtz-type coupling) and elimination reactions. The choice of a suitable base and reaction temperature is therefore critical to minimize these unproductive pathways.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Generalized Buchwald-Hartwig Amination Cycle.
Detailed Application Protocols
The following protocols are designed as robust starting points for the cross-coupling of 4-Methoxy-2-(trifluoromethyl)benzyl bromide. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For benzylic bromides, the use of bulky, electron-rich phosphine ligands is crucial to promote the desired coupling and suppress side reactions. [5] Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Reagents and Conditions:
| Component | Recommended Starting Conditions | Range for Optimization | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | 1-5 mol% | A common and effective Pd(II) source that is reduced in situ. |
| Ligand | JohnPhos (4 mol%) | 2-10 mol% | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination for sterically hindered substrates. [5] |
| Base | K₂CO₃ (2.0 equiv) | 2.0-3.0 equiv | A moderately strong base effective in Suzuki-Miyaura couplings. Other bases like Cs₂CO₃ can be screened. |
| Solvent | DMF | Toluene, Dioxane | A polar aprotic solvent that aids in the solubility of the reagents and promotes the reaction. [5] |
| Temperature | 100 °C | 80-140 °C | Higher temperatures may be required to overcome the activation barrier for oxidative addition. Microwave heating can significantly reduce reaction times. [5] |
| Boronic Acid/Ester | 1.2 equiv | 1.1-1.5 equiv | A slight excess is used to ensure complete consumption of the benzyl bromide. |
Step-by-Step Protocol:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), JohnPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed DMF via syringe.
-
Place the vial in a preheated oil bath or microwave reactor at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize substituted alkynes. For benzyl bromides, both copper-catalyzed and copper-free conditions have been developed. The choice of ligand is critical to prevent unwanted side reactions. [6][7] Experimental Workflow:
Caption: Sonogashira Coupling Experimental Workflow.
Reagents and Conditions:
| Component | Recommended Starting Conditions | Range for Optimization | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (3 mol%) | 2-5 mol% | A robust and commonly used catalyst for Sonogashira couplings. [8] |
| Copper Co-catalyst | CuI (1.5 mol%) | 1-5 mol% | Facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. [8] |
| Ligand | PPh₃ (in precatalyst) | SPhos, XPhos (for copper-free) | Triphenylphosphine is standard for the copper-catalyzed reaction. For copper-free variants, bulky, electron-rich ligands are preferred. [1] |
| Base | Et₃N (2.0 equiv) | DIPA, DBU (2.0-3.0 equiv) | Acts as both a base and a solvent in some cases. An amine base is crucial for the catalytic cycle. [9] |
| Solvent | THF | Toluene, DMF | Anhydrous and degassed solvent is essential to prevent side reactions and catalyst deactivation. |
| Temperature | 40 °C | Room Temperature - 80 °C | Milder conditions are often sufficient for reactive benzyl bromides. |
| Terminal Alkyne | 1.2 equiv | 1.1-1.5 equiv | A slight excess is typically used. |
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.015 equiv).
-
Add anhydrous, degassed THF, followed by the amine base (e.g., Et₃N, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) and stir for 10 minutes at room temperature.
-
Add a solution of 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.0 equiv) in THF.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. [4]The choice of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, is critical for achieving high yields with challenging substrates. [4] Experimental Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Three-Component Coupling of Benzynes, Benzylic/Allylic Bromides and 1,1-Bis[(pinacolato)boryl]methane [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Lab Reporter [fishersci.se]
- 9. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for "4-Methoxy-2-(trifluoromethyl)benzyl bromide"
This guide provides in-depth technical assistance for researchers and drug development professionals working with 4-Methoxy-2-(trifluoromethyl)benzyl bromide. It is structured to address common challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 4-Methoxy-2-(trifluoromethyl)benzyl bromide?
A1: 4-Methoxy-2-(trifluoromethyl)benzyl bromide is a specialized organic reagent primarily used as an alkylating agent in medicinal chemistry and materials science. Its unique structure, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, allows for the introduction of a specific benzyl moiety into a target molecule. This is particularly valuable in the synthesis of complex organic molecules where fine-tuning of electronic and steric properties is crucial. It is often employed in the synthesis of novel pharmaceutical compounds and functional materials.
Q2: How should 4-Methoxy-2-(trifluoromethyl)benzyl bromide be handled and stored?
A2: Due to its classification as a lachrymator and a corrosive substance, 4-Methoxy-2-(trifluoromethyl)benzyl bromide must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors. For storage, it is recommended to keep the compound in a tightly sealed container, protected from moisture and light, and stored in a cool, dry, and well-ventilated area. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.
Q3: What is the role of the methoxy and trifluoromethyl groups in the reactivity of this compound?
A3: The electronic effects of the substituents on the benzene ring significantly influence the reactivity of the benzylic bromide. The methoxy group (-OCH₃) at the para position is an electron-donating group, which helps to stabilize the carbocation intermediate that can form during nucleophilic substitution reactions, thereby accelerating the reaction rate. Conversely, the trifluoromethyl group (-CF₃) at the ortho position is a strong electron-withdrawing group. This group can have a more complex influence, potentially slowing down reactions that proceed through a carbocation-like transition state due to its destabilizing effect. The interplay of these two groups makes the reactivity of this molecule highly dependent on the specific reaction conditions and the nature of the nucleophile.
Troubleshooting Guide: Optimizing Reaction Conditions
This section addresses specific issues that may arise during the use of 4-Methoxy-2-(trifluoromethyl)benzyl bromide in nucleophilic substitution reactions.
Problem 1: Low or No Product Yield
Possible Cause A: Ineffective Nucleophile Your chosen nucleophile may not be strong enough to displace the bromide under the current reaction conditions.
Solution:
-
Evaluate Nucleophilicity: Consider using a stronger nucleophile. For instance, if you are using a neutral amine, its deprotonated (anionic) form will be significantly more reactive.
-
Change Reaction Type: If applicable, consider a change in reaction type that may be more suitable for your desired transformation, such as a transition-metal-catalyzed cross-coupling reaction.
Possible Cause B: Inappropriate Solvent The solvent plays a crucial role in nucleophilic substitution reactions. An incorrect choice can hinder the reaction.
Solution:
-
For SN2 Reactions: Use a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.
-
For SN1-type Reactions: While less common for benzyl bromides unless a very stable carbocation can be formed, a polar protic solvent like ethanol or water could be used. However, this may lead to competing solvolysis side products.
Possible Cause C: Insufficient Reaction Temperature The reaction may have a high activation energy that is not being overcome at the current temperature.
Solution:
-
Gradually Increase Temperature: Increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature. Be cautious of potential side reactions at higher temperatures.
Problem 2: Formation of Multiple Products/Impurities
Possible Cause A: Competing Elimination Reaction If a sterically hindered or strong base is used, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct.
Solution:
-
Choose a Non-hindered Base: Opt for a non-nucleophilic, sterically non-hindered base if a base is required.
-
Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the substitution pathway.
Possible Cause B: Hydrolysis of the Benzyl Bromide Trace amounts of water in the reaction mixture can lead to the hydrolysis of the starting material to form 4-methoxy-2-(trifluoromethyl)benzyl alcohol.
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents to minimize water content.
Possible Cause C: Over-alkylation If the nucleophile has multiple reactive sites (e.g., a primary amine), or if the product itself is nucleophilic, multiple additions of the benzyl group can occur.
Solution:
-
Control Stoichiometry: Use a molar excess of the nucleophile to favor mono-alkylation.
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to block unwanted reactivity.
Experimental Protocols & Data
General Protocol for Nucleophilic Substitution
This protocol provides a general starting point for the alkylation of a generic nucleophile (Nu-H) with 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the nucleophile (1.2 equivalents) and a suitable base (1.5 equivalents, e.g., K₂CO₃ or Cs₂CO₃) to a round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., acetonitrile) to the flask.
-
Reagent Addition: Dissolve 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the stirring reaction mixture at room temperature.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. If no reaction is observed at room temperature, slowly heat the mixture to 40-60°C.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Common Nucleophiles
| Nucleophile Type | Recommended Base | Solvent | Typical Temperature (°C) |
| Phenol | K₂CO₃, Cs₂CO₃ | ACN, DMF | 25 - 60 |
| Primary/Secondary Amine | K₂CO₃, Et₃N | ACN, THF | 0 - 40 |
| Thiol | NaH, K₂CO₃ | THF, DMF | 0 - 25 |
| Carboxylate | Cs₂CO₃, NaH | DMF, DMSO | 25 - 80 |
Visualizations
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low product yield.
Reaction Pathway: Substitution vs. Side Reactions
Caption: Competing reaction pathways for 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
Common side reactions with "4-Methoxy-2-(trifluoromethyl)benzyl bromide"
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting & Handling of 4-Methoxy-2-(trifluoromethyl)benzyl bromide
Executive Summary
4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS: 916420-86-5) is a highly reactive electrophile used primarily for introducing the 4-methoxy-2-(trifluoromethyl)benzyl motif into pharmacophores. Its reactivity is dominated by the para-methoxy group , which strongly stabilizes the benzylic carbocation via resonance, making the C-Br bond significantly more labile than in unsubstituted benzyl bromides.[1]
While the ortho-trifluoromethyl group exerts an inductive electron-withdrawing effect, the resonance donation from the methoxy group prevails, rendering this compound prone to rapid hydrolysis, solvolysis, and autocatalytic polymerization .[1] This guide addresses these specific instability issues.
Reaction Pathways & Side Reactions
The following diagram illustrates the competitive landscape between the desired alkylation and the three most common side reactions: Hydrolysis, Solvolysis, and Homocoupling/Polymerization.[1]
Figure 1: Competitive reaction pathways.[1] The para-methoxy group promotes carbocation formation, increasing susceptibility to moisture (Hydrolysis) and alcoholic solvents (Solvolysis).[1]
Troubleshooting Guide (Q&A)
Category 1: Purity & Stability
Q1: The reagent has turned from a solid/oil into a sticky gum or insoluble solid. What happened? Diagnosis: Friedel-Crafts Self-Alkylation (Polymerization). Mechanism: Electron-rich benzyl halides are prone to self-reaction where the electrophilic benzylic carbon attacks the electron-rich ring of another molecule. This process generates HBr, which further catalyzes the decomposition (autocatalysis).[1] Solution:
-
Prevention: Store the reagent at -20°C. Add a stabilizer like anhydrous
or silver foil to the storage vial to scavenge trace acid. -
Recovery: Polymerized material is generally unrecoverable. Discard and purchase fresh stock.
Q2: My NMR shows a new peak around 4.6 ppm and the bromine signal is gone. The mass spec shows [M-Br+OH].
Diagnosis: Hydrolysis to Benzyl Alcohol.
Mechanism: The 4-methoxy group stabilizes the benzylic cation, allowing rapid
-
Protocol Adjustment: Ensure all solvents are dried over molecular sieves (3Å or 4Å). Flush reaction vessels with Argon/Nitrogen.
-
Purification: If the alcohol is a minor impurity (<10%), it can often be separated via column chromatography (the alcohol is significantly more polar than the bromide).[1]
Category 2: Reaction Optimization
Q3: I used Methanol/Ethanol to improve solubility, but I isolated an ether instead of my product.
Diagnosis: Solvolysis.
Mechanism: In protic solvents, the solvent acts as a nucleophile, outcompeting your desired target due to high concentration (
-
Solvent Switch: NEVER use alcohols (MeOH, EtOH, iPrOH) with this reagent.[1] Use aprotic polar solvents like DMF, DMSO, or Acetonitrile .[1]
-
Alternative: If solubility is poor, use DCM or THF.[1]
Q4: My yield is low (<40%) despite using excess nucleophile. Diagnosis: Competitive Degradation. Causality: The reagent may be decomposing faster than it reacts with your nucleophile, especially if the nucleophile is weak or sterically hindered.[1] Solution:
-
Rate Enhancement: Add a catalyst like NaI (Finkelstein condition) to generate the more reactive benzyl iodide in situ.[1]
-
Order of Addition: Do not premix the benzyl bromide with Lewis acids or bases. Add the bromide last to the mixture of nucleophile and base.[1]
Technical Data & Specifications
| Property | Specification / Note |
| Molecular Formula | |
| Molecular Weight | 269.06 g/mol |
| Physical State | Low-melting solid or oil (Variable by purity) |
| Reactivity Class | Lachrymator , Corrosive, Moisture Sensitive |
| Storage Temp | -20°C (Freezer), under inert atmosphere |
| Compatible Solvents | DCM, THF, DMF, Toluene, Acetonitrile |
| Incompatible Solvents | Water, Methanol, Ethanol, dilute Acids |
Validated Experimental Protocols
Protocol A: Quality Control Check (H-NMR)
Before using stored reagent, verify integrity.
-
Sampling: Take ~5 mg of sample under inert gas.
-
Solvent: Dissolve in
(neutralized with basic alumina if possible to prevent acid-catalyzed degradation in the tube). -
Key Signals:
-
Decision: If Benzylic-OH > 5%, purify immediately.
Protocol B: Purification via Flash Chromatography
Standard silica gel is acidic and can degrade this reagent. Use this modified protocol.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Neutralization: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity.[1]
-
Eluent: 5-10% Ethyl Acetate in Hexanes (Isocratic).
-
Procedure: Load sample rapidly. Collect fractions immediately. Do not let the compound sit on the column.
-
Concentration: Evaporate solvent at <30°C to prevent thermal decomposition.
Troubleshooting Logic Flow
Figure 2: Step-by-step logic for diagnosing reaction failures.
References
-
Reactivity of Electron-Rich Benzyl Bromides
-
Peters, R.[1][2] (2021).[1][3][4] "Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion." Journal of the American Chemical Society.[1] [1]
-
Note: This paper details the high lability of p-methoxybenzyl bromides and their tendency to form phenonium ions, explaining the sensitivity to hydrolysis.[1]
-
-
Handling of Labile Benzyl Halides
-
Safety & SDS Data
-
Thermo Fisher Scientific. "Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide" (Analogous Handling).[1]
-
Sources
- 1. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | 916420-86-5 [chemicalbook.com]
- 6. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]
- 7. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: 4-Methoxy-2-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and reactivity of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your synthetic work.
The unique structure of 4-Methoxy-2-(trifluoromethyl)benzyl bromide, featuring both a strong electron-donating methoxy group and a powerful electron-withdrawing trifluoromethyl group, imparts a nuanced reactivity profile. While this makes it a valuable reagent, it also predisposes it to several decomposition pathways that can impact reaction outcomes if not properly managed. This guide provides field-proven insights and self-validating protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected, and I observe a highly polar byproduct on my TLC plate. What is the likely cause?
A1: The most probable cause is the hydrolysis of your benzyl bromide starting material. 4-Methoxy-2-(trifluoromethyl)benzyl bromide is highly susceptible to moisture.[1][2][3] The benzylic carbon is electrophilic and readily attacked by water, leading to the formation of 4-Methoxy-2-(trifluoromethyl)benzyl alcohol and hydrobromic acid (HBr). The resulting alcohol is significantly more polar and will appear as a new spot with a lower Rf value on a TLC plate. This hydrolysis can occur if the reagent has been improperly stored, or if the reaction was not conducted under sufficiently anhydrous conditions. The rate of hydrolysis for benzyl bromides can be quite rapid, with a half-life that can be as short as 79 minutes at room temperature in the presence of water.[4]
Q2: I've noticed the formation of an impurity with a carbonyl peak in the IR spectrum (around 1700 cm⁻¹). What is this compound and how can I prevent its formation?
A2: This impurity is likely 4-Methoxy-2-(trifluoromethyl)benzaldehyde, resulting from the oxidation of the benzyl bromide.[5][6] Benzylic halides can be oxidized to their corresponding aldehydes or carboxylic acids, a process that can be accelerated by exposure to air (oxygen) and light.[6] To prevent this, it is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber vials or wrapping the reaction vessel in aluminum foil. If the aldehyde is a persistent issue, degassing your solvents prior to use can also help minimize its formation.
Q3: My bottle of 4-Methoxy-2-(trifluoromethyl)benzyl bromide has developed a yellow or brownish tint over time. Is it still viable for my synthesis?
A3: A change in color is a clear indicator of decomposition. This discoloration is often due to a combination of slow oxidation and photochemical degradation, which can generate colored byproducts and free bromine. Photolysis, especially under UV light, can cause homolytic cleavage of the carbon-bromine bond to form a benzyl radical.[7][8] While the reagent might still contain a significant amount of the desired compound, the impurities can lead to unpredictable side reactions and lower yields. It is highly recommended to assess the purity of the discolored reagent (e.g., by ¹H NMR or GC-MS) before use. For high-stakes applications, using a fresh, colorless batch is the safest approach.
Q4: What are the optimal storage conditions to ensure the long-term stability of 4-Methoxy-2-(trifluoromethyl)benzyl bromide?
A4: To maximize the shelf-life of this reagent, it should be stored under a set of stringent conditions designed to mitigate its primary decomposition pathways. The following table summarizes the recommended storage protocols.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C)[9] | Slows down the rate of all decomposition pathways. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber glass vial or protect from light | Prevents photochemical decomposition.[1][3] |
| Moisture | Tightly sealed container with a secure cap | Prevents hydrolysis.[1][2] |
Q5: I am using a strong, non-nucleophilic base in my reaction and observing a complex mixture of products. What could be happening?
A5: While 4-Methoxy-2-(trifluoromethyl)benzyl bromide is primarily used in nucleophilic substitution reactions, strong bases can promote elimination reactions, leading to the formation of a reactive quinone methide intermediate. This is particularly a risk with sterically hindered bases. Furthermore, benzylic halides can react with a variety of incompatible materials which can catalyze decomposition or lead to unwanted side reactions.[2][10] Always check for the compatibility of your reagents. For instance, avoid strong oxidizing agents, and be aware that this compound can be corrosive to some metals.[4][10]
Troubleshooting Guides
Guide 1: Protocol for Assessing Reagent Purity
If you suspect your 4-Methoxy-2-(trifluoromethyl)benzyl bromide has degraded, this guide provides a workflow to assess its quality.
Experimental Workflow: Reagent Quality Assessment
Caption: Workflow for assessing the purity of 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
Interpreting the Results:
-
¹H NMR: In CDCl₃, the benzylic protons (CH₂Br) of the pure compound should appear as a sharp singlet around 4.5 ppm. The corresponding alcohol (CH₂OH) protons typically appear slightly downfield, around 4.8 ppm. The aldehyde proton (CHO) will be a singlet much further downfield, near 10.0 ppm. The presence and integration of these signals relative to the main CH₂Br peak can provide a quantitative measure of decomposition.
-
TLC: The hydrolyzed alcohol product is significantly more polar and will have a much lower Rf than the starting bromide. The aldehyde will have an Rf value intermediate between the bromide and the alcohol.
Guide 2: Minimizing Decomposition During Synthesis
This guide provides actionable steps to prevent the degradation of 4-Methoxy-2-(trifluoromethyl)benzyl bromide during your reaction and workup.
Step-by-Step Protocol:
-
Reagent and Solvent Preparation:
-
Use freshly purchased or recently purified 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
-
Use anhydrous solvents from a solvent purification system or from a freshly opened bottle stored over molecular sieves.
-
Degas solvents by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
-
Reaction Setup:
-
Assemble your glassware and flame-dry it under vacuum to remove any adsorbed water.
-
Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.
-
Perform all reagent transfers via syringe or cannula under an inert atmosphere.
-
If the reaction is light-sensitive, wrap the flask in aluminum foil.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely by TLC or GC to avoid unnecessarily long reaction times, which increase the potential for decomposition.
-
-
Workup and Purification:
-
When quenching the reaction, use pre-chilled solutions to minimize the temperature and slow the rate of any potential hydrolysis.
-
If an aqueous workup is necessary, perform the extractions quickly. Minimize the contact time between the organic layer containing your product and the aqueous phase.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Concentrate the product under reduced pressure at a low temperature (e.g., <40 °C).
-
Purify the product promptly via flash chromatography or distillation. Do not let the crude material sit for extended periods.
-
Key Decomposition Pathways
The primary decomposition pathways for 4-Methoxy-2-(trifluoromethyl)benzyl bromide are summarized in the diagram below. Understanding these pathways is crucial for diagnosing experimental issues and implementing preventative measures.
Caption: Major decomposition pathways of 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
References
- Vertex AI Search. (n.d.). Neighboring ortho carboxyl group participation and .alpha.-deuterium isotope effects in the hydrolysis of benzyl bromides.
- Santa Cruz Biotechnology. (n.d.). Benzyl bromide.
- ChemicalBook. (n.d.). Benzyl bromide - Safety Data Sheet.
- PubChem. (n.d.). Benzyl Bromide.
- Fisher Scientific. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
- Synquest Labs. (n.d.). Benzyl bromide.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of photolysis of benzyl halides and benzyl acetate in alcohols.
- Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. Journal of Organic Chemistry, 66(10), 3235–3237.
- AIP Publishing. (1984, January 15). Decomposition rate of benzyl chloride excited at 266 nm in the vapor phase.
- RJPN. (n.d.). CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID.
- ChemicalBook. (2026, January 13). 4-(Trifluoromethoxy)benzyl bromide.
- Sigma-Aldrich. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl bromide.
Sources
- 1. Benzyl bromide - Safety Data Sheet [chemicalbook.com]
- 2. westliberty.edu [westliberty.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 6. rjpn.org [rjpn.org]
- 7. The mechanism of photolysis of benzyl halides and benzyl acetate in alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can adapt and overcome challenges in your laboratory work.
Section 1: Understanding the Core Reaction: The Wohl-Ziegler Bromination
The synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide from its corresponding toluene precursor is a classic example of a benzylic bromination, specifically the Wohl-Ziegler reaction.[1] This process operates via a free-radical chain mechanism, where the benzylic position—the carbon atom directly attached to the aromatic ring—is selectively halogenated.[2] The enhanced stability of the intermediate benzylic radical, due to resonance delocalization across the aromatic π-system, is the key to this selectivity.[3]
The reaction is typically performed using N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (thermal or photochemical).[4] The primary advantage of NBS over molecular bromine (Br₂) is that it maintains a very low, steady-state concentration of Br₂ in the reaction mixture.[5] This is crucial for minimizing competitive and undesirable side reactions, such as electrophilic addition to the electron-rich aromatic ring.[6]
The mechanism proceeds through three key stages: initiation, propagation, and termination.
Caption: The Wohl-Ziegler free-radical bromination mechanism.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Root Cause Analysis: A stalled reaction is almost always due to an issue with the initiation of the radical chain. Radical reactions are sensitive to inhibitors and require specific conditions to begin.
-
Inactive Reagents: The most common culprits are the radical initiator (e.g., AIBN, benzoyl peroxide) and the brominating agent (NBS). Radical initiators have a finite shelf life and can decompose if stored improperly.[7] NBS can degrade over time, especially with exposure to moisture.
-
Insufficient Initiation: The homolytic cleavage of the initiator requires a specific energy input.[8] If the reaction temperature is too low for the chosen thermal initiator, or the light source is of the wrong wavelength or intensity for photochemical initiation, the radical chain will not start.[7]
-
Presence of Radical Scavengers: Dissolved oxygen in the solvent is a potent radical scavenger and can inhibit the reaction.[7] Certain impurities in the starting material or solvent can also act as inhibitors.
Solutions & Protocols:
| Issue | Diagnostic Check | Recommended Action |
| Reagent Quality | Use a fresh bottle of initiator. Recrystallize NBS from water if it appears discolored. | Always use freshly opened or purified reagents. For critical, large-scale reactions, it is best practice to recrystallize NBS.[4] |
| Initiation Temp. | Verify the half-life temperature of your initiator (e.g., AIBN is ~65-85 °C). | Ensure the reaction is heated to the appropriate temperature for the chosen initiator. For AIBN, refluxing in acetonitrile (82 °C) is effective.[9][10] |
| Inhibitors | Was the solvent degassed prior to the reaction? | Before adding reagents, thoroughly degas the solvent by bubbling an inert gas (Nitrogen or Argon) through it for 15-30 minutes.[7] |
Q2: I'm observing significant amounts of a dibrominated byproduct. How can I improve selectivity?
Root Cause Analysis: The formation of 4-Methoxy-2-(trifluoromethyl)dibromomethylbenzene is a classic case of over-bromination.[7] The benzylic protons on your desired monobrominated product are still susceptible to radical abstraction, leading to a second bromination event. This is exacerbated by:
-
Stoichiometry: Using an excess of NBS provides the bromine source for the second reaction.
-
Harsh Conditions: High temperatures and prolonged reaction times increase the probability of the less-favorable second bromination occurring.[11]
Solutions & Protocols:
-
Control Stoichiometry: Use a slight excess of the starting toluene relative to NBS (e.g., 1.1 equivalents of toluene to 1.0 equivalent of NBS). This ensures the NBS is consumed before significant dibromination can occur.[7]
-
Monitor the Reaction: Closely monitor the reaction's progress every 30-60 minutes using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.
-
Temperature Management: Avoid excessive heating. Operate at the lower end of the effective temperature range for your initiator. For highly reactive substrates, photochemical initiation at lower temperatures can significantly improve selectivity.[10]
-
Continuous Addition: For large-scale reactions, adding the NBS as a solution or slurry over time can maintain a low concentration and minimize over-reaction.[12]
Q3: My product is contaminated with ring-brominated isomers. Why is this happening and how can I prevent it?
Root Cause Analysis: The aromatic ring of your substrate is electron-rich due to the activating methoxy group, making it susceptible to electrophilic aromatic substitution. While NBS is used to prevent this, ring bromination can still occur if a high concentration of molecular bromine (Br₂) builds up.[7][13] This can happen if:
-
Impure NBS is used: Old or poor-quality NBS can contain significant amounts of Br₂ as an impurity.[11]
-
Polar or Protic Solvents are used: Solvents like methanol can promote ionic pathways, favoring electrophilic attack on the ring.[8]
Solutions & Protocols:
-
Use High-Purity NBS: Employ freshly recrystallized or high-purity NBS to ensure the reaction proceeds via the radical pathway.[4]
-
Choose the Right Solvent: Non-polar, aprotic solvents are ideal. While carbon tetrachloride was traditional, safer and effective alternatives are now standard.[9][13]
| Solvent | Advantages | Disadvantages |
| Acetonitrile | Good solubility for NBS and succinimide, avoids chlorinated waste.[10] | Moderately polar. |
| (Trifluoromethyl)benzene | Excellent, less toxic replacement for CCl₄, promotes clean reactions.[14] | Higher cost. |
| Cyclohexane | Very non-polar, minimizes electrophilic side reactions.[1] | Lower boiling point may require a lower-temp initiator. |
Q4: During workup or purification, I'm losing significant product. What could be the issue?
Root Cause Analysis: 4-Methoxy-2-(trifluoromethyl)benzyl bromide is a reactive compound. Product loss during isolation is often due to its instability under certain conditions.
-
Hydrolysis: Benzyl bromides are lachrymatory and sensitive to water (hydrolysis), which converts them to the corresponding, more polar, benzyl alcohol.[7][15]
-
Decomposition on Silica Gel: Standard silica gel is slightly acidic and can promote the decomposition or hydrolysis of sensitive benzyl bromides during column chromatography.[15]
Solutions & Protocols:
-
Anhydrous Work-up: Ensure all glassware is thoroughly dried. When performing an aqueous wash, do so quickly with cold water and brine, and immediately dry the organic layer over a robust drying agent like MgSO₄ or Na₂SO₄.
-
Deactivate Silica Gel: If column chromatography is necessary, deactivate the silica gel. This can be done by preparing a slurry of the silica in your eluent and adding ~1% triethylamine (v/v) to neutralize the acidic sites.[15]
-
Consider Alternative Purification: If the product is thermally stable enough, vacuum distillation can be an excellent alternative to chromatography, completely avoiding the issue of decomposition on silica.[15]
Section 3: Optimized Experimental Protocols
The following are detailed, self-validating protocols for the synthesis.
Protocol 1: Standard Thermal Initiation
This protocol utilizes AIBN as a reliable thermal radical initiator.
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-Methoxy-2-(trifluoromethyl)toluene (1.0 eq) and a suitable solvent (e.g., acetonitrile, 0.2 M).[9][10]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.95 eq) to the solution.
-
Initiation: Add 2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting material.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with cold saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify via vacuum distillation or column chromatography on deactivated silica gel.[15]
Protocol 2: Photochemical Initiation
This method uses light to initiate the reaction, often allowing for milder conditions.[10]
-
Preparation: In a quartz or borosilicate glass reaction vessel, combine 4-Methoxy-2-(trifluoromethyl)toluene (1.0 eq), NBS (0.95 eq), and a suitable solvent (e.g., acetonitrile).[10]
-
Initiation: While stirring vigorously, irradiate the mixture with a suitable light source (e.g., a 30W white lamp or a specific wavelength LED). A radical initiator like AIBN (0.02 eq) can be added to improve efficiency.[14]
-
Temperature Control: Maintain the reaction at a controlled temperature (e.g., 20-40°C) using a water bath to prevent overheating from the lamp.[10]
-
Monitoring & Work-up: Follow steps 5-8 from Protocol 1. The lower temperature may provide a cleaner reaction profile with fewer byproducts.
Section 4: Purification Strategy
Choosing the correct purification method is critical for obtaining high-purity 4-Methoxy-2-(trifluoromethyl)benzyl bromide while minimizing loss.
Caption: Decision tree for selecting a purification method.
References
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Chemiton. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. YouTube. [Link]
-
Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. ResearchGate. [Link]
-
Chemia. (2022). Allylic position and benzylic position bromination. [Link]
-
OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]
-
Barattini, F., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Suarez, D., et al. (2009). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. [Link]
-
Singh, V. K., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Advances. [Link]
-
Chem Voodoo. (2021). NBS: Radical Bromination. YouTube. [Link]
-
Chemistry Stack Exchange. (2017). Conditions for free radical bromination using NBS and peroxides?. [Link]
-
Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [Link]
-
Chemistry Steps. (2024). Benzylic Bromination. [Link]
-
Cambié, D., et al. (2020). Optimization of reaction conditions for the benzylic bromination of 1.... ResearchGate. [Link]
-
Pearson+. In the second propagation step in the bromination of toluene, Br2.... [Link]
-
Gligorovski, S., & Tirkistani, F. A. A. (2021). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. [Link]
-
Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN. [Link]
-
Maloney, K. M., et al. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing.... Newera-spectro. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
Sources
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. newera-spectro.com [newera-spectro.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene [academia.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted "4-Methoxy-2-(trifluoromethyl)benzyl bromide" from reaction mixture
Technical Support Center: Purification Strategies Topic: Removal of unreacted 4-Methoxy-2-(trifluoromethyl)benzyl bromide CAS: 50824-05-0
Emergency Safety Notice: Lachrymator
STOP. Before proceeding, verify your safety controls. 4-Methoxy-2-(trifluoromethyl)benzyl bromide is a benzyl halide and a potent lachrymator (tear gas agent). It is also a strong alkylating agent (potential mutagen).
-
Always handle inside a functioning fume hood.
-
Neutralize all glassware and spills with dilute aqueous ammonia or sodium thiosulfate before removing them from the hood.
-
Do not rely on standard rotary evaporation to remove trace amounts; the vapor is hazardous.
Welcome to the Purification Support Center
You are likely here because you have synthesized a target molecule (amine, ether, or ester), but TLC or LC-MS shows a persistent peak corresponding to the starting material: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (hereafter referred to as Bn-Br ).
Because this compound is lipophilic and lacks ionizable groups, it often co-elutes with non-polar products during chromatography. This guide provides three chemically distinct protocols to remove it based on your product's properties.
Phase 1: Diagnostic & Strategy Selection
Select the protocol that matches your Target Product's chemistry.
Figure 1: Decision tree for selecting the optimal purification strategy.
Method A: The Morpholine Quench (Liquid-Liquid Extraction)
Best For: Neutral products (Ethers, Esters, Amides) that are stable to mild acid washes. Concept: We convert the lipophilic Bn-Br impurity into a highly polar, basic ammonium salt using a "sacrificial" amine (Morpholine). This allows the impurity to be washed away with acid, leaving your neutral product in the organic layer.
The Protocol
-
Reaction Check: Ensure your main reaction is complete.[1]
-
Quench: Add 1.5 - 2.0 equivalents (relative to the unreacted Bn-Br) of Morpholine directly to the reaction mixture.
-
Note: If you don't know the exact amount of unreacted Bn-Br, assume 20% of the starting stoichiometry.
-
-
Stir: Stir at room temperature for 30–60 minutes.
-
Workup:
-
Dry & Concentrate: Dry organic layer over
, filter, and concentrate.
Why Morpholine? It is cheap, nucleophilic enough to react quickly with the benzyl bromide, and the resulting adduct is easily protonated.
Method B: Solid-Phase Scavenging (The "Clean" Method)
Best For: Basic amines (where Method A fails) or high-throughput medicinal chemistry. Concept: Use a polymer-supported nucleophile to "catch" the electrophilic Bn-Br. The impurity becomes covalently bound to the plastic bead, which is then removed by simple filtration.
Recommended Resins
| Resin Type | Functionality | Reactivity Mode | Best Application |
| PS-Thiophenol | Thiol (-SH) | Top Choice. Highly reactive toward benzyl halides. Works even if product is an amine. | |
| PS-Trisamine | Primary/Secondary Amine | Good, but avoid if your product is a very electrophilic alkyl halide (not the case here). | |
| PS-Thiosulfate | Thiosulfate anion | Odorless alternative to thiophenol. |
The Protocol
-
Calculate Loading: Determine the milliequivalents (meq/g) of your resin (usually listed on the bottle, e.g., 1.5 mmol/g).
-
Add Resin: Add 3–5 equivalents of resin relative to the estimated unreacted Bn-Br.
-
Solvent: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol or Water are poor).
-
Agitate: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) for 2–4 hours or overnight.
-
Filter: Pass the mixture through a fritted syringe or Buchner funnel.
-
Rinse: Wash the resin beads with DCM to recover any physically trapped product.
-
Result: The filtrate contains your pure product; the Bn-Br stays in the trash with the resin.
Method C: Chromatography Troubleshooting
Best For: When chemical methods are unavailable or the separation is difficult.
The Problem: 4-Methoxy-2-(trifluoromethyl)benzyl bromide is non-polar. It often runs with the solvent front (
Troubleshooting Guide:
| Issue | Solution |
| Co-elution | Switch Stationary Phase: Standard Silica is acidic. If your product is basic, the product tails while the Bn-Br runs fast. Try Amine-Functionalized Silica to sharpen the product peak. |
| Detection | Stain Correctly: This molecule is UV active, but for clearer differentiation, use KMnO4 stain . The benzyl bromide will oxidize (slowly) or show as a distinct yellow spot, whereas amines often stain differently. |
| Tailing | Add Modifier: Add 1% Triethylamine to your eluent if your product is an amine. This tightens your product band, improving separation from the non-polar Bn-Br. |
Visualizing the Chemistry
Figure 2: Chemical fate of the impurity using Liquid (Method A) vs. Solid (Method B) scavenging.
Frequently Asked Questions (FAQ)
Q1: Can I just use the rotavap to remove it? A: Not recommended. While benzyl bromides have boiling points (approx 80-100°C at reduced pressure), they are high enough that you risk co-distilling your product or decomposing it. More importantly, heating a lachrymator creates a safety hazard for the entire lab.
Q2: I see a new spot on TLC after adding Morpholine, but it's not moving to the baseline. A: You may have formed the N-oxide if you used an oxidant, or your eluent is too polar. Ensure you perform the Acid Wash (Step 4 in Method A). The morpholine adduct is only water-soluble when protonated (pH < 4).
Q3: How do I clean the glassware afterward? A: Rinse all glassware with a dilute solution of Sodium Thiosulfate or Ethanolic Ammonia . This chemically destroys the alkylating potential of any residue before the glassware goes to the wash station.
References & Further Reading
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for physical property data and general purification).
-
Solid-Supported Scavengers: A Practical Guide . Biotage / Sigma-Aldrich Technical Notes. (Source for resin equivalents and solvent compatibility).
-
Removal of Benzyl Halides via Scavenging . Journal of Combinatorial Chemistry, 2000, 2(6), 575-579. (Validation of amine/thiol resins for benzyl bromide removal).
-
Safety Data Sheet (SDS): 4-Methoxy-2-(trifluoromethyl)benzyl bromide . ChemicalBook / Sigma-Aldrich. (Source for lachrymator status and handling).
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before handling alkylating agents.
Sources
Technical Support Center: Managing the Lachrymatory Properties of 4-Methoxy-2-(trifluoromethyl)benzyl Bromide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxy-2-(trifluoromethyl)benzyl bromide. This document provides in-depth troubleshooting advice and frequently asked questions to ensure safe and effective handling of this compound, with a specific focus on managing its potent lachrymatory properties.
I. Understanding the Challenge: The Lachrymatory Nature of Benzyl Bromides
Benzyl bromides, including 4-Methoxy-2-(trifluoromethyl)benzyl bromide, are well-known for their lachrymatory effects, meaning they are tear-inducing agents.[1][2][3] This property arises from the chemical's ability to react with moisture, such as that found in the eyes, mucous membranes, and upper respiratory tract, to produce hydrobromic acid (HBr).[4] This acid irritates nerve endings, causing a painful, burning sensation, and stimulating the tear ducts.[3][5] The presence of the trifluoromethyl group can further enhance the electrophilic nature of the benzylic carbon, potentially increasing its reactivity and lachrymatory potency.
The primary challenge in working with this compound is preventing exposure to its vapors. Even minute quantities can cause significant discomfort and disrupt experimental procedures. Therefore, stringent adherence to safety protocols is paramount.
II. Troubleshooting Guide: Addressing Common Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the handling and use of 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
Scenario 1: Eye, Skin, or Respiratory Irritation During Handling
-
Question: I am experiencing eye and throat irritation while weighing out 4-Methoxy-2-(trifluoromethyl)benzyl bromide, even though I am wearing safety glasses and a lab coat. What am I doing wrong?
-
Answer: Standard safety glasses and a lab coat are insufficient for handling potent lachrymators. The irritation you are experiencing is due to vapor exposure. Here’s a breakdown of the likely causes and the necessary corrective actions:
-
Inadequate Personal Protective Equipment (PPE):
-
Eye Protection: Standard safety glasses do not form a seal around the eyes, allowing vapors to penetrate. You must use chemical splash goggles or, for maximum protection, a full-face shield over chemical splash goggles.[4][6][7][8]
-
Respiratory Protection: A standard surgical mask will not protect you from chemical vapors. A NIOSH-approved respirator with cartridges appropriate for organic vapors is necessary, especially when handling the solid or preparing solutions outside of a certified chemical fume hood.[4][9][10]
-
Gloves: Ensure you are using appropriate chemical-resistant gloves, such as nitrile gloves, and that they are inspected for any tears or perforations before use.[6][11] Contaminated gloves should be disposed of immediately following proper removal techniques.[11]
-
-
Improper Handling Environment:
-
Chemical Fume Hood: All manipulations of 4-Methoxy-2-(trifluoromethyl)benzyl bromide, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[7][10][12] The sash should be kept as low as possible to maximize containment.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6][10] However, this is a secondary control and does not replace the need for a fume hood.
-
-
-
Question: I accidentally spilled a small amount of a solution containing 4-Methoxy-2-(trifluoromethyl)benzyl bromide on my gloved hand. What is the immediate course of action?
-
Answer: Immediate and correct action is crucial to prevent skin burns and irritation.[4][9]
-
Remove Contaminated Gloves: Immediately and carefully remove the contaminated glove, avoiding contact of the chemical with your bare skin.[11]
-
Wash Hands: Thoroughly wash your hands with soap and water for at least 15 minutes.[9][10]
-
Seek Medical Attention: Even if you do not feel immediate pain, it is crucial to seek medical attention. The effects of chemical exposure can be delayed.[6]
-
Decontaminate the Area: The spill area must be decontaminated. Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10][13] Then, place the absorbent material in a sealed container for proper hazardous waste disposal.[13] Do not use combustible materials like paper towels to absorb the spill.
-
Scenario 2: Reaction Failures or Inconsistencies
-
Question: My alkylation reaction using 4-Methoxy-2-(trifluoromethyl)benzyl bromide is giving a low yield. Could the lachrymatory nature of the reagent be a factor?
-
Answer: While the lachrymatory property itself doesn't directly inhibit the reaction, the underlying chemical reactivity that causes this property can contribute to low yields if not properly managed. Benzyl bromides are susceptible to hydrolysis.[14]
-
Moisture Sensitivity: The compound can react with moisture in the air or in your solvents to form the corresponding alcohol (4-Methoxy-2-(trifluoromethyl)benzyl alcohol) and hydrobromic acid. This side reaction consumes your starting material and reduces the yield of your desired product.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all your glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for your reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent exposure to atmospheric moisture.
-
Reagent Purity: Ensure the 4-Methoxy-2-(trifluoromethyl)benzyl bromide is of high purity and has been stored properly. It should be stored in a cool, dry place, away from moisture and incompatible materials like strong oxidizing agents and bases.[4][9] The container should be tightly sealed.[10]
-
-
-
Question: I noticed a white precipitate forming in my reaction mixture after adding 4-Methoxy-2-(trifluoromethyl)benzyl bromide. What could this be?
-
Answer: The formation of a white precipitate could be due to several factors related to the reactivity of the benzyl bromide:
-
Reaction with Nucleophilic Bases: If your reaction involves a basic amine or other nucleophilic base, the precipitate could be the hydrobromide salt of your base, formed as a byproduct of the alkylation reaction.
-
Decomposition: If the reagent has been improperly stored or is old, it may have partially decomposed. The precipitate could be a result of side reactions or polymerization.[15]
-
Incompatibility: Check for any incompatibilities between your solvent, base, and the benzyl bromide.
-
III. Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What is the proper way to store 4-Methoxy-2-(trifluoromethyl)benzyl bromide?
-
A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][9] It should be stored in a corrosives-compatible cabinet.[10] Due to its moisture sensitivity, storing it under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox) is recommended for long-term stability.[4]
-
-
Q2: Can I handle this compound on the open bench if it's for a very short time?
Safety and Personal Protective Equipment
-
Q3: What type of gloves should I use?
-
Q4: What should I do in case of a large spill?
Disposal
-
Q5: How do I dispose of waste containing 4-Methoxy-2-(trifluoromethyl)benzyl bromide?
-
A5: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials from spills, must be disposed of as hazardous waste according to your institution's and local regulations.[16] Do not mix it with other waste streams unless explicitly permitted.
-
-
Q6: How can I quench residual 4-Methoxy-2-(trifluoromethyl)benzyl bromide in a reaction flask?
-
A6: To quench residual benzyl bromide, you can slowly and cautiously add a nucleophilic quenching agent like a solution of sodium bicarbonate or sodium thiosulfate while stirring in a fume hood.[14] Be aware that this reaction can be exothermic.
-
IV. Experimental Protocols and Data
Protocol: Safe Handling and Weighing of 4-Methoxy-2-(trifluoromethyl)benzyl Bromide
-
Preparation:
-
Weighing:
-
Keep the container of 4-Methoxy-2-(trifluoromethyl)benzyl bromide inside the fume hood at all times.
-
Carefully open the container, avoiding sudden movements that could aerosolize the compound.
-
Use a clean spatula to transfer the desired amount of the solid onto the weighing paper.
-
Immediately and securely close the container.
-
-
Transfer:
-
Carefully transfer the weighed compound into your reaction vessel, which should also be inside the fume hood.
-
If any solid is spilled, decontaminate the area immediately as described in the troubleshooting section.
-
-
Clean-up:
-
Dispose of the weighing paper and any contaminated items in the designated hazardous waste container.
-
Wipe down the surfaces of the fume hood with an appropriate decontaminating solution.
-
Data Presentation: Personal Protective Equipment (PPE) Selection Guide
| Hazard Level | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Solid | Chemical Splash Goggles & Full-Face Shield[4][6] | Nitrile Gloves[6] | NIOSH-approved respirator with organic vapor cartridges[4][9] | Lab Coat[6] |
| Working with Dilute Solutions | Chemical Splash Goggles[4] | Nitrile Gloves[6] | Use in a Chemical Fume Hood | Lab Coat[6] |
| Potential for Splashing | Chemical Splash Goggles & Full-Face Shield[7][8] | Nitrile Gloves[6] | Use in a Chemical Fume Hood | Chemical-resistant apron over a lab coat |
V. Visualizations
Diagram: Troubleshooting Workflow for Exposure to 4-Methoxy-2-(trifluoromethyl)benzyl Bromide
Caption: Workflow for responding to an exposure event.
Diagram: Hierarchy of Controls for Safe Handling
Caption: Hierarchy of safety controls for lachrymators.
VI. References
-
Benzyl bromide. (n.d.). Bionity. Retrieved from [Link]
-
Benzyl bromide. (n.d.). Wikipedia. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Methoxybenzyl bromide. (n.d.). Cole-Parmer. Retrieved from [Link]
-
MSDS of 4-(Trifluoromethoxy)benzyl bromide. (2014, July 11). Capot Chemical. Retrieved from [Link]
-
Benzyl Bromide | C7H7Br | CID 7498. (n.d.). PubChem. Retrieved from [Link]
-
4-(Trifluoromethyl)benzyl bromide. (n.d.). Vector SDS and Chemical Management. Retrieved from [Link]
-
Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). (n.d.). Cheméo. Retrieved from [Link]
-
Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group. Retrieved from [Link]
-
CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents. Retrieved from
-
Safety in the laboratory. (n.d.). University of Geneva. Retrieved from [Link]
-
US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. (n.d.). Google Patents. Retrieved from
-
4-Methoxy-3-(trifluoromethyl)benzyl bromide. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
Specifications of 4-Methoxy-3-(trifluoromethyl)benzyl bromide. (n.d.). Capot Chemical. Retrieved from [Link]
-
Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
-
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved from [Link]
-
[FREE] Explain why the 2-bromo-4-methoxy-phenoxy benzyl ether product of this lab was prepared by first. (2023, August 1). brainly.com. Retrieved from [Link]
-
Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Texas at Dallas. Retrieved from [Link]
Sources
- 1. Benzyl_bromide [bionity.com]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. questron.ca [questron.ca]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. capotchem.com [capotchem.com]
- 12. files.upei.ca [files.upei.ca]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 16. sarponggroup.com [sarponggroup.com]
Impact of solvent choice on "4-Methoxy-2-(trifluoromethyl)benzyl bromide" reactivity
Reactivity Profile: A Molecule of Competing Effects
4-Methoxy-2-(trifluoromethyl)benzyl bromide presents a unique reactivity profile due to the opposing electronic effects of its substituents.
-
Electron-Donating Group (EDG): The methoxy (-OCH₃) group at the para-position is a powerful electron-donating group through resonance. This effect strongly stabilizes the formation of a benzylic carbocation, predisposing the molecule towards SN1-type reaction pathways.[1]
-
Electron-Withdrawing Group (EWG): The trifluoromethyl (-CF₃) group at the ortho-position is a potent electron-withdrawing group via induction. This effect destabilizes a nearby positive charge, which can counteract the stabilizing influence of the methoxy group to some extent.
The interplay between these groups makes solvent selection a critical parameter that can dictate the reaction mechanism, rate, and product distribution.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Fundamental Reactivity & Mechanistic Considerations
Q1: What is the primary mechanism for nucleophilic substitution with this compound? SN1, SN2, or a mix?
A1: Due to the strong resonance stabilization from the para-methoxy group, 4-Methoxy-2-(trifluoromethyl)benzyl bromide has a significant propensity to react via an SN1 (Substitution Nucleophilic Unimolecular) or SN1-like mechanism.[1][2] The rate-determining step involves the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. However, as a primary benzyl bromide, it is also accessible to SN2 (Substitution Nucleophilic Bimolecular) attack, especially with strong, unhindered nucleophiles in a polar aprotic solvent.[3][4]
Therefore, the operative mechanism is not fixed; it exists on a continuum and is heavily influenced by your choice of solvent and nucleophile.
-
Favoring SN1: Polar protic solvents (e.g., methanol, water, ethanol).
-
Favoring SN2: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) with strong nucleophiles.[5]
Caption: Competing SN1/SN2 pathways influenced by solvent choice.
Q2: How does the ortho-trifluoromethyl group affect reactivity compared to, for instance, 4-methoxybenzyl bromide?
A2: The -CF₃ group introduces two main effects:
-
Electronic Destabilization: Its strong inductive electron withdrawal slightly destabilizes the benzylic carbocation intermediate, which can slow down the rate of a pure SN1 reaction compared to a compound without this group, like 4-methoxybenzyl bromide.
-
Steric Hindrance: While not excessively bulky, the -CF₃ group provides some steric shielding to the reaction center, which can slightly disfavor the backside attack required for an SN2 mechanism.
The net effect is a moderation of the high reactivity seen in simple para-methoxybenzyl halides. This can be advantageous, potentially reducing side reactions and making the compound more stable and easier to handle than its non-fluorinated counterpart.[1]
Part 2: Solvent Selection Guide
Q3: I need to perform a substitution with a strong, anionic nucleophile (e.g., cyanide, azide, thiolate). What type of solvent should I use?
A3: For strong, anionic nucleophiles, a polar aprotic solvent is almost always the best choice. Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF).
Causality: Polar aprotic solvents possess large dipole moments that allow them to dissolve charged species (the nucleophile and its counter-ion).[6] However, they cannot act as hydrogen-bond donors. This is critical because polar protic solvents would form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and drastically reducing its nucleophilicity and reaction rate.[5][7] In a polar aprotic solvent, the anion is left relatively "naked" and highly reactive, promoting a rapid SN2 reaction.[4]
Q4: My goal is solvolysis, where the solvent itself acts as the nucleophile (e.g., to form an ether or alcohol). What is the ideal solvent?
A4: For solvolysis, you must use a polar protic solvent . The choice of solvent determines the product:
-
Methanol (MeOH): Yields a methyl ether.
-
Ethanol (EtOH): Yields an ethyl ether.
-
Water (H₂O): Yields the corresponding benzyl alcohol.
Causality: Polar protic solvents excel at stabilizing the transition state and the carbocation intermediate of the SN1 pathway through hydrogen bonding and their high dielectric constants.[4][7] This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway dominant. Since the solvent is present in a large excess, it effectively outcompetes any other weak nucleophiles.
Table 1: Impact of Solvent on Nucleophilic Substitution Outcome
| Solvent Class | Example Solvents | Favored Mechanism | Typical Nucleophile Type | Expected Outcome with 4-Methoxy-2-(trifluoromethyl)benzyl bromide |
| Polar Protic | Methanol, Ethanol, H₂O | SN1 | Weak (Solvent itself) | High yield of solvolysis product (ether or alcohol). Fast reaction. |
| Polar Aprotic | DMF, DMSO, Acetone | SN2 | Strong, Anionic (CN⁻, N₃⁻) | High yield of substitution product. Promotes rapid backside attack. |
| Non-Polar | Toluene, Hexane, CCl₄ | Generally Poor | All | Very slow or no reaction. Reagents often have poor solubility. |
| "Borderline" Aprotic | THF, Diethyl Ether | SN1 / SN2 | Various | Slower rates. Can be a good choice to moderate reactivity. |
Part 3: Troubleshooting Common Issues
Q5: My reaction is very slow or has stalled completely. What are the likely causes?
A5: This issue commonly arises from a mismatch between the solvent, nucleophile, and intended mechanism.
-
Incorrect Solvent Type: Using a polar protic solvent (like ethanol) with a strong anionic nucleophile (like sodium cyanide) is a classic mistake. The solvent is "caging" and deactivating your nucleophile.[5] Solution: Switch to a polar aprotic solvent like DMF or DMSO.
-
Poor Reagent Solubility: If you are using a non-polar solvent like toluene, your nucleophilic salt may not be dissolving. Solution: Switch to a polar aprotic solvent where the salt is soluble.
-
Low Temperature: While starting reactions at 0°C or room temperature is common, some combinations may require heating to overcome the activation energy. Solution: Try gently heating the reaction to 40-60°C and monitor by TLC.
-
Degraded Reagent: Benzyl bromides can degrade if exposed to moisture or light over time.[1] Solution: Use a fresh bottle of the reagent or purify the old material if possible.
Q6: I am observing significant side products, including what appears to be an elimination product. How can I prevent this?
A6: Elimination (E1 or E2) is a common competing reaction. The benzylic protons are acidic and can be removed by a basic nucleophile.
-
Nucleophile is too Basic: Highly basic and sterically hindered nucleophiles (e.g., potassium tert-butoxide) will strongly favor elimination. Solution: If substitution is desired, use a less basic nucleophile (e.g., azide, cyanide, or an alkoxide derived from a primary alcohol).
-
High Reaction Temperature: Higher temperatures tend to favor elimination over substitution. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: While less impactful than the nucleophile's basicity, solvent choice can play a role. For SN2 reactions, polar aprotic solvents are ideal. For SN1, polar protic solvents are necessary, but be aware that the E1 pathway is also promoted under these conditions.
Caption: Troubleshooting flowchart for slow or stalled reactions.
Experimental Protocols
Protocol 1: General Procedure for SN2 Substitution with an Anionic Nucleophile
This protocol describes a general method for reacting 4-Methoxy-2-(trifluoromethyl)benzyl bromide with a nucleophile like sodium azide (NaN₃).
Safety Precaution: 4-Methoxy-2-(trifluoromethyl)benzyl bromide is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
Materials:
-
4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add sodium azide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (enough to make a ~0.5 M solution with respect to the benzyl bromide). Stir the suspension for 10 minutes.
-
Reagent Addition: Dissolve 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours at room temperature. Gentle heating (40°C) can be applied if the reaction is sluggish.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality of Choices:
-
Anhydrous DMF: Prevents side reactions with water and ensures the nucleophile remains highly reactive.[3]
-
Inert Atmosphere: Protects the reagents from atmospheric moisture.
-
Slight Excess of Nucleophile: Ensures complete consumption of the limiting benzyl bromide.
-
Aqueous Workup: Removes the DMF solvent and inorganic salts.
References
- Vertex AI Search. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING.
- Vertex AI Search. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Vertex AI Search. (n.d.). Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study.
- Vertex AI Search. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences.
- Vertex AI Search. (n.d.). Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity and Stability of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
- SynQuest Laboratories, Inc. (n.d.). 4-(Trifluoromethoxy)
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Echemi.com. (n.d.). 4-(Trifluoromethyl)benzyl bromide SDS.
- The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
- Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asccollegekolhar.in [asccollegekolhar.in]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. users.wfu.edu [users.wfu.edu]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Scaling Up Reactions with 4-Methoxy-2-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their small-scale experiments with this versatile reagent to larger, process-scale syntheses. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your scale-up decisions.
Section 1: Critical Safety & Handling Protocols for Scale-Up
Scaling up introduces new safety considerations that may not be apparent at the bench scale. 4-Methoxy-2-(trifluoromethyl)benzyl bromide and its analogs are potent lachrymators and corrosive substances.[1][2] Adherence to strict safety protocols is non-negotiable.
Q1: We are scaling up a reaction involving 4-Methoxy-2-(trifluoromethyl)benzyl bromide for the first time. What are the most critical safety precautions we need to implement?
A1: Excellent question. Moving to a larger scale requires a multi-faceted approach to safety.
-
Engineering Controls: All manipulations must be conducted in a certified, high-performance chemical fume hood or a closed-system reactor to manage vapors.[3][4] Ensure that emergency eye-wash stations and safety showers are immediately accessible.[2]
-
Personal Protective Equipment (PPE): A standard lab coat and safety glasses are insufficient. Mandate the use of:
-
Eye Protection: Tightly fitting chemical goggles and a full-face shield.[2][4]
-
Hand Protection: Use heavy-duty, impermeable gloves (e.g., butyl rubber or Viton) and consider double-gloving. Standard nitrile gloves offer limited protection and should be changed immediately upon any suspected contact.
-
Body Protection: A chemical-resistant apron or suit is necessary over a flame-retardant lab coat.[1][3]
-
-
Inert Atmosphere: This reagent is moisture-sensitive.[4] Reactions and storage should be under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis to the corresponding benzyl alcohol, which would be an impurity and reduce yield.[5]
-
Emergency Preparedness: Have a spill kit ready that includes an appropriate absorbent material and a quenching agent. A solution of sodium bicarbonate can be used to neutralize spills. All personnel should be trained on emergency procedures before any work begins.
Section 2: Reaction Optimization and Core Scale-Up Principles
The success of your scale-up hinges on a robustly optimized process. The electronic nature of 4-Methoxy-2-(trifluoromethyl)benzyl bromide—with an electron-donating methoxy group and a powerful electron-withdrawing trifluoromethyl group—creates a unique reactivity profile that must be carefully managed.
Q2: Our N-alkylation reaction is slow. How can we increase the reaction rate without generating impurities?
A2: This is a classic optimization challenge. The reactivity of benzyl bromides is highly dependent on the stability of the transition state.[6][7] While this reagent is reactive, several factors can be tuned to accelerate the reaction cleanly.
-
Solvent Selection: The choice of solvent is paramount. For a typical Sₙ2 reaction with an amine or other neutral nucleophile, switching to a polar aprotic solvent can significantly accelerate the rate. These solvents solvate the cation but not the nucleophile, increasing its effective nucleophilicity.
| Solvent Class | Examples | Rationale for Use | Scale-Up Consideration |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Excellent for Sₙ2; solubilizes reactants and accelerates rate. | DMF/DMSO can be difficult to remove. Acetonitrile is often a good, practical choice.[8][9] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate polarity; good for solubility. | THF is common, but 2-MeTHF is often preferred at scale for its higher boiling point and better safety profile. |
| Non-Polar | Toluene, Xylenes | Used when reactants are highly non-polar; slower rates. | Can be useful for reactions at high temperatures and for azeotropic water removal. |
-
Base Selection: The base deprotonates your nucleophile, and its strength can be a key variable. For N-alkylation of a neutral amine, a non-nucleophilic, inorganic base is typically used to scavenge the HBr byproduct.
| Base | Strength | Common Use Case | Scale-Up Consideration |
| K₂CO₃ / Cs₂CO₃ | Moderate | General purpose for N- and O-alkylation. | K₂CO₃ is inexpensive. Cs₂CO₃ is more effective but costly; often used for difficult alkylations.[10] |
| DIPEA / Et₃N | Organic, Weak | Scavenges acid without deprotonating sensitive substrates. | Easily removed during workup, but can lead to quaternization of the benzyl bromide as a side reaction.[11][12] |
| NaH / KH | Strong | For weakly acidic nucleophiles (e.g., alcohols, some amides). | Highly exothermic reaction with protic nucleophiles. Requires excellent temperature control and careful, portion-wise addition at scale.[13] |
-
Temperature Control: Increasing the temperature will increase the reaction rate. However, this must be balanced against the potential for side reactions, such as elimination or product degradation.[14] A good approach is to run small-scale trials at incremental temperature increases (e.g., 10 °C) and analyze the impurity profile by HPLC or TLC.
Section 3: Troubleshooting Guide for Common Scale-Up Issues
Q3: We're seeing significant amounts of an unknown impurity in our scaled-up batch. On the bench, the reaction was clean. What's going on?
A3: This is a frequent and frustrating scale-up problem. The culprit is often related to mass and heat transfer limitations that don't exist at the 100 mg scale.
Troubleshooting Flowchart
Caption: Troubleshooting logic for scale-up impurities.
Detailed Analysis:
-
Inefficient Mixing: On a large scale, simply scaling the stirrer speed is not enough. "Hot spots" of high reagent concentration can form, leading to side reactions like di-alkylation.[13]
-
Solution: Evaluate your reactor's mixing efficiency. You may need to change the type of impeller (e.g., from a simple stir bar to an anchor or pitched-blade turbine) to ensure the mixture is homogeneous. For reactions involving solids (like K₂CO₃), ensure the agitation is sufficient to keep them suspended.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. An exothermic reaction that was easily controlled in a round-bottom flask can run away in a large reactor. This temperature spike can activate alternative, higher-energy reaction pathways.[13]
-
Solution: The addition of the benzyl bromide or base should be done slowly and portion-wise, allowing the cooling system to keep pace. Use a jacketed reactor with a reliable temperature probe and consider a reaction calorimeter study to understand the thermal profile of your reaction.
-
Q4: Our reaction stalls and never reaches full conversion, even with extended reaction times. Why?
A4: Stalled reactions are often due to reagent deactivation or poor solubility.
-
Deactivation of Benzyl Bromide: As mentioned, the reagent is sensitive to moisture. If your solvents or inert atmosphere are not scrupulously dry, the bromide will slowly hydrolyze to the unreactive benzyl alcohol.[4][5]
-
Base Deactivation/Insolubility: An insoluble base like potassium carbonate can become coated with the salt byproduct (e.g., potassium bromide), passivating its surface and stopping the reaction.
-
Solution: Adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can help shuttle the nucleophile between the solid base surface and the organic phase, often reinvigorating a stalled reaction.
-
-
Poor Solubility: At higher concentrations during scale-up, one of your reactants may be precipitating from the solution.
-
Solution: Re-evaluate your solvent choice or consider a solvent mixture to maintain solubility throughout the reaction.[14]
-
Section 4: Work-Up and Purification Strategies at Scale
Removing unreacted benzyl bromide and other impurities is often more challenging on a large scale than on a small one.
Q5: How can we efficiently remove unreacted 4-Methoxy-2-(trifluoromethyl)benzyl bromide from our product? Simple distillation isn't working.
A5: This is a common challenge due to the high boiling point of many benzyl bromides.[12] Column chromatography, while effective in the lab, is often undesirable at the production scale.[11] Here are three field-proven strategies:
-
Quench with a Scavenger Amine: This is a highly effective method. After the primary reaction is complete, add a small amount of a nucleophilic amine, like triethylamine or diethylamine, to the crude reaction mixture. This amine will react with the excess benzyl bromide to form a quaternary ammonium salt.[11][12] This salt is highly polar and can be easily removed with a simple aqueous wash.
-
Base Wash: If your product is stable to basic conditions, washing the organic layer with an aqueous base solution (e.g., NaHCO₃ or dilute NaOH) can help hydrolyze the remaining benzyl bromide to the more polar benzyl alcohol, which can then be more easily separated.[15][16]
-
Crystallization/Re-slurry: If your desired product is a solid, optimizing a crystallization procedure is the most effective and scalable purification method. If direct crystallization is difficult, a re-slurry in a solvent where the product is insoluble but the benzyl bromide is soluble (e.g., hexanes or diisopropyl ether) can be very effective.[11][15]
Purification Decision Workflow
Caption: Decision tree for purification strategy.
Section 5: General Protocol and FAQs
Q6: Can you provide a general, scalable protocol for a nucleophilic substitution with this reagent?
A6: Certainly. The following is a representative protocol for an N-alkylation of a primary amine, designed with scalability in mind. Note: This must be adapted and optimized for your specific substrate.
General Protocol: N-Alkylation of a Primary Amine
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor with the primary amine (1.0 eq), potassium carbonate (2.2 eq), and acetonitrile (10-15 L/kg of amine).
-
Inerting: Seal the reactor and purge the vessel and headspace with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Initial Stirring: Begin agitation, ensuring the potassium carbonate is fully suspended.
-
Reagent Addition: In a separate, dry addition vessel, dissolve 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.05 eq) in anhydrous acetonitrile (2-3 L/kg).
-
Controlled Addition: Add the benzyl bromide solution to the reactor dropwise via an addition funnel or pump over 1-2 hours, maintaining the internal temperature at 40-50 °C. Monitor the temperature closely; if an exotherm causes the temperature to rise above the set point, pause the addition.
-
Reaction Monitoring: Hold the reaction mixture at 40-50 °C. Monitor the reaction progress by taking samples periodically for HPLC or TLC analysis until the starting amine is consumed (<1%).[17][18]
-
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove potassium carbonate and the potassium bromide byproduct. Wash the filter cake with acetonitrile.
-
Work-Up: Concentrate the combined filtrate under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and wash sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude oil or solid. If necessary, purify further by crystallization or re-slurry.
Q7: Why is the trifluoromethyl group at the ortho position important?
A7: Its position is very significant. The -CF₃ group is strongly electron-withdrawing and sterically bulky. Its presence ortho to the benzylic carbon will likely slow down Sₙ2 reactions due to steric hindrance, impeding the backside attack of the nucleophile.[6] This may necessitate more forcing conditions (higher temperature, stronger base) than for a sterically unencumbered benzyl bromide.
Q8: Can this reagent undergo Friedel-Crafts type side reactions?
A8: Yes, this is a potential side reaction to be aware of. As a reactive benzylic halide, the C-Br bond can be activated by a Lewis acid (or even strong protic acids) to form a stabilized benzylic carbocation. This electrophile can then alkylate another aromatic ring in the reaction mixture (either your substrate or product), leading to diarylmethane-type impurities. This is another reason to avoid acidic conditions and ensure bases are not fully consumed before the benzyl bromide is.
References
- Vertex AI Search, based on "4-(Trifluoromethoxy)
- ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?
- Google Patents. (1998). Method for preparing substituted benzyl bromides. US6133468A.
- Apollo Scientific. SAFETY DATA SHEET 4-CHLORO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE.
- BenchChem.
- ResearchGate.
- Thermo Fisher Scientific. (2025, September 15).
- Google Patents. (2018). Preparation method of benzyl bromide. CN107098791B.
- Synquest Labs. 4-Fluoro-2-(trifluoromethyl)
- Sigma-Aldrich. (2025, April 30).
- ResearchGate. (2012, May 16). Removing Benzyl bromide.
- BenchChem. Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
- Organic Syntheses Procedure. Copper(II) Triflate as Additive in Low Loading Au(I)
- ResearchGate.
- Guidechem. (2022, September 3). What is 4-(Trifluoromethoxy)benzyl bromide and how is it synthesized?
- BenchChem. A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea.
- ChemicalBook. (2026, January 13). 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0.
- RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- Organic Chemistry Portal.
- University of Glasgow.
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF.
- BenchChem. Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- Chemistry Steps. (2024, February 10).
- Reddit. (2016, February 1).
- Master Organic Chemistry. (2018, June 13).
- ACS Publications. (2013, November 21). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | The Journal of Organic Chemistry.
- PMC. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.
- Journal of Pharmacy & Pharmacognosy Research. (2025, January 21). Practical scaling-up of a four reactants multicomponent reaction (4-MCR).
- From discovery to production: Scale-out of continuous flow meso reactors.
- BenchChem. Addressing challenges in the scale-up production of 4-Methoxy-3-methylbutan-2-one.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Page loading... [wap.guidechem.com]
Preventing hydrolysis of "4-Methoxy-2-(trifluoromethyl)benzyl bromide" during workup
Executive Summary: The "Push-Pull" Instability
4-Methoxy-2-(trifluoromethyl)benzyl bromide presents a unique stability paradox. While the trifluoromethyl group (
In the context of solvolysis (hydrolysis), the resonance effect of the 4-OMe group dominates, stabilizing the benzylic carbocation intermediate and facilitating an
The Result: This compound will rapidly convert to the corresponding benzyl alcohol if exposed to water, aqueous bases, or wet solvents, particularly at elevated temperatures.
Mechanistic Insight
To troubleshoot effectively, one must understand the failure mode. The diagram below illustrates why standard aqueous workups often fail with this compound.
Figure 1: The 4-methoxy group stabilizes the carbocation, accelerating
Troubleshooting & FAQs
Q1: My yield is low, and NMR shows a peak at ~4.6 ppm ( -OH). What happened?
Diagnosis: You likely performed a standard aqueous wash (e.g., 1M NaOH or prolonged brine wash) to remove byproducts.
Root Cause: The high pH or prolonged contact with water hydrolyzed the bromide.
Solution: Switch to Protocol A (Anhydrous Workup) below. If you must wash, use cold saturated
Q2: Can I use silica gel chromatography for purification?
Risk: Yes, but silica is slightly acidic and contains bound water. Mitigation:
-
Neutralize the silica with 1-2% Triethylamine (
) in the eluent. -
Use a "flash" technique—do not let the compound sit on the column.
-
Better Alternative: If the byproduct is succinimide (from NBS bromination), precipitation is superior to chromatography.
Q3: The compound turns pink/purple during storage. Is it ruined?
Diagnosis: This indicates HBr formation (autocatalytic decomposition). The color comes from oxidation of trace phenols or polymerization. Fix:
-
Immediate: Dissolve in dry
, wash quickly with cold , dry over , and strip solvent. -
Prevention: Store with a stabilizer (copper turnings or silver foil) at -20°C under Argon.
Validated Workup Protocols
Protocol A: The "Dry" Workup (Recommended)
Best for: Synthesis via Radical Bromination (NBS) or
Principle: Exploit solubility differences. Succinimide and Phosphine oxides are insoluble in non-polar solvents; the benzyl bromide is soluble.
-
Concentration: Remove the reaction solvent (e.g.,
, Benzene, Acetonitrile) under reduced pressure.[1] Do not heat above 40°C. -
Precipitation: Re-suspend the crude residue in cold n-Hexane or n-Heptane (approx. 10 mL per gram of product).
-
Why? The product is lipophilic (due to
and ) and will dissolve. Succinimide/PhPO are polar and will precipitate.
-
-
Filtration: Filter the suspension through a sintered glass funnel (or a Celite pad) under an inert atmosphere.
-
Wash: Wash the filter cake with a small amount of cold Hexane.
-
Evaporation: Concentrate the filtrate to obtain the product.
-
Result: >90% purity usually achieved without a single drop of water.
-
Protocol B: The Buffered Aqueous Workup (Contingency)
Best for: Situations where inorganic salts (NaBr, LiBr) must be removed.
Principle: Minimize hydrolysis rate (
-
Cooling: Cool the reaction mixture to 0°C .
-
Dilution: Dilute with a hydrophobic solvent (Diethyl Ether or DCM).
-
Quench: Add ice-cold Saturated
.-
Critical: Never use NaOH or KOH. Strong bases (
) are potent nucleophiles.
-
-
Separation: Shake vigorously for 30 seconds max . Separate layers immediately.
-
Drying: Wash organic layer once with Brine, then dry immediately over anhydrous
(Magnesium Sulfate is preferred over Sodium Sulfate for faster drying). -
Filtration & Strip: Filter and evaporate solvent at low temperature.
Decision Logic for Workup
Use this logic flow to determine the safest processing method for your specific reaction context.
Figure 2: Selection guide for workup procedures based on reaction byproducts.
Data & Specifications
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Water | CRITICAL FAIL | Causes rapid hydrolysis to alcohol. |
| Methanol/Ethanol | FAIL | Causes solvolysis to benzyl ethers ( |
| DMF/DMSO | Poor | Difficult to remove without aqueous wash; promotes |
| Dichloromethane | Good | Good solubility, but avoid prolonged storage (trace HCl). |
| n-Hexane/Heptane | Excellent | Ideal for precipitation workups; product is stable. |
| THF | Moderate | Hygroscopic; must be distilled/dry. |
Reactivity Comparison
| Compound | Relative Hydrolysis Rate ( | Mechanism Dominance |
| Benzyl Bromide | 1.0 | Mixed |
| 4-Methoxybenzyl bromide | ~100 - 1000x | Dominant |
| 4-OMe-2- | High | Strict |
References
-
Solvolysis Mechanisms
- Fujio, M., et al. "Solvolysis of substituted benzyl bromides." Bulletin of the Chemical Society of Japan, 1992.
- Mechanistic grounding: Establishes the exponential rate increase in solvolysis when para-methoxy groups are present ( shift).
-
Trifluoromethyl Group Effects
- TCI Chemicals.
- Context: Discusses the robustness and electron-withdrawing nature of the group in arom
-
Handling of Reactive Benzyl Halides
-
Organic Syntheses, Coll. Vol. 6, p.101 (1988). "4-Benzyloxy-2-butanone".[2]
- Protocol: Describes the necessity of cold, rapid workups for alkoxy-benzyl bromides to prevent hydrolysis.
-
-
Reaction Workup Guide
- Reich, H. J. "Workup of Organic Reactions." University of Wisconsin-Madison.
- Methodology: Source for "Dry Workup" techniques involving precipitation of triphenylphosphine oxide and succinimide.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 4-Methoxy-2-(trifluoromethyl)benzyl bromide
Welcome to the Technical Support Center for troubleshooting catalytic reactions involving 4-Methoxy-2-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance and reaction efficiency. Here, we will explore common issues related to catalyst poisoning, offering in-depth, scientifically-grounded solutions in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with 4-Methoxy-2-(trifluoromethyl)benzyl bromide is sluggish or has completely stalled. What are the likely causes related to catalyst poisoning?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, often due to poisoning. For palladium-catalyzed cross-coupling reactions, which are commonly used with benzyl bromides, several factors could be at play:
-
Impurities in the Starting Material or Reagents: This is the most frequent culprit. Trace impurities can have a significant detrimental effect on the catalyst's performance.
-
Sulfur Compounds: Elemental sulfur and various sulfur-containing compounds are notorious poisons for palladium catalysts.[1][2] They can be introduced through starting materials or reagents. These compounds strongly adsorb to the palladium surface, blocking active sites.[3][4]
-
Residual Halides: An excess of bromide or iodide ions in the reaction mixture can lead to the formation of stable, less reactive palladium-halide complexes, thereby inhibiting the catalytic cycle.[5][6]
-
Other Coordinating Species: Impurities with strong coordinating functional groups (e.g., certain nitrogen or phosphorus-containing compounds) can bind to the palladium center and deactivate it.
-
-
Degradation of Ligands: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation, especially if the reaction is not performed under strictly anaerobic conditions.[7] Oxidized phosphines can no longer effectively stabilize the palladium catalyst.
-
Formation of Inactive Palladium Species: Under certain conditions, the active Pd(0) catalyst can be oxidized to inactive Pd(II) species or aggregate into palladium black, which has significantly lower catalytic activity.[8]
Q2: I suspect sulfur-based impurities in my 4-Methoxy-2-(trifluoromethyl)benzyl bromide are poisoning my palladium catalyst. How can I confirm this and what are the purification strategies?
A2: Confirming and removing sulfur impurities is critical for successful catalysis.
Confirmation:
-
Elemental Analysis: This can provide the total sulfur content in your starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with a Sulfur-Selective Detector: This is a more sensitive method to identify specific sulfur-containing volatile impurities.
Purification Strategies:
| Purification Method | Description |
| Recrystallization | This is often the first and most effective method for purifying solid starting materials. A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. |
| Column Chromatography | For impurities that are difficult to remove by recrystallization, silica gel or alumina column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.[9] |
| Activated Carbon Treatment | Stirring a solution of the crude starting material with activated carbon can effectively adsorb sulfur-containing impurities.[10] The carbon is then removed by filtration. |
Q3: My reaction involves phosphine ligands, and I'm observing a loss of activity over time. Could the ligand be the issue?
A3: Yes, ligand degradation is a common cause of catalyst deactivation.
-
Oxidation: Many phosphine ligands, particularly electron-rich alkylphosphines, are sensitive to air and can be easily oxidized.[7] The resulting phosphine oxides do not coordinate effectively with the palladium center. To mitigate this, ensure all solvents and reagents are thoroughly degassed, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Ligand Displacement: In some cases, other species in the reaction mixture, including the substrate or product, can displace the phosphine ligand from the palladium center, leading to the formation of less active or inactive catalyst species. The choice of a bulky, electron-donating ligand can often minimize this issue by forming a more stable catalyst complex.[11][12]
-
P-C Bond Cleavage: Under harsh reaction conditions (e.g., high temperatures), P-C bond cleavage in the phosphine ligand can occur, leading to catalyst decomposition.
II. Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific problems encountered during your experiments.
Guide 1: Diagnosing and Mitigating Catalyst Deactivation in a Suzuki-Miyaura Coupling Reaction
Issue: Low to no conversion observed in the Suzuki-Miyaura coupling of 4-Methoxy-2-(trifluoromethyl)benzyl bromide with an arylboronic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Detailed Steps and Explanations
-
Verify Purity of Starting Materials & Reagents:
-
4-Methoxy-2-(trifluoromethyl)benzyl bromide: As discussed in the FAQs, impurities are a primary concern. Consider purification by recrystallization or column chromatography if purity is questionable.[9]
-
Boronic Acid: Protodeborylation (loss of the boronic acid group) can occur, especially with less stable boronic acids or under harsh basic conditions.[13] Check the purity of the boronic acid by NMR.
-
Solvents and Base: Ensure solvents are anhydrous and properly degassed. Use a high-purity base.
-
-
Review Reaction Conditions:
-
Anaerobic Technique: Oxygen can poison the Pd(0) catalyst.[5] Ensure your degassing procedure (e.g., sparging with an inert gas, freeze-pump-thaw cycles) is effective and that a positive pressure of inert gas is maintained throughout the reaction.
-
Base and Solvent: The choice of base and solvent is critical and interdependent.[5] For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[13] Solvents like dioxane, THF, or toluene with water are often used.[5] An inappropriate combination can lead to poor solubility or catalyst deactivation.
-
-
Evaluate Catalyst System:
-
Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Some Pd(II) precursors require an in-situ reduction to the active Pd(0) species.
-
Ligand Choice: For benzyl bromides, which can undergo facile oxidative addition, a less electron-rich but sterically hindering ligand might be beneficial to prevent side reactions. However, electron-rich and bulky ligands are generally effective for promoting both oxidative addition and reductive elimination.[11] Consider screening a few different phosphine ligands (e.g., SPhos, XPhos) if the initial choice is ineffective.[13]
-
Guide 2: Protocol for a Small-Scale Test Reaction to Evaluate Catalyst Activity
This protocol allows for a quick assessment of your catalyst system and reagents on a small scale before committing to a larger-scale reaction.
Objective: To determine if the catalyst system is active with the current batches of reagents.
Materials:
-
4-Methoxy-2-(trifluoromethyl)benzyl bromide
-
A reliable arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Small reaction vial with a stir bar and septum
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow
Caption: Workflow for a small-scale test reaction.
Procedure:
-
To a small, oven-dried reaction vial containing a stir bar, add 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Seal the vial with a septum and purge with an inert gas for 5-10 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS after 1 hour and then periodically.
Interpretation of Results:
-
Good Conversion: If the reaction proceeds well, it indicates that your catalyst system and reagents are likely not the primary issue in your larger-scale reaction. The problem may lie in the scale-up process or slight variations in reaction conditions.
-
Low or No Conversion: This confirms a problem with one or more components of the reaction. Begin the troubleshooting process outlined in Guide 1, starting with the purity of the 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
III. Mechanistic Insights into Catalyst Poisoning
Understanding the "why" behind catalyst deactivation is key to developing robust solutions.
The Catalytic Cycle and Points of Interruption
A typical palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14] Catalyst poisons can interrupt this cycle at various stages.
Caption: The palladium catalytic cycle and common points of poisoning.
-
Sulfur Poisoning: Sulfur compounds strongly and often irreversibly bind to the Pd(0) active sites, preventing the initial oxidative addition step.[15][16]
-
Excess Halide: High concentrations of halide ions can lead to the formation of stable anionic palladium complexes (e.g., [PdX₄]²⁻), which are less prone to participate in the catalytic cycle.[6]
-
Oxidation: Oxygen can oxidize the active Pd(0) to Pd(II), which may not be readily reduced back into the catalytic cycle, or lead to the formation of catalytically inactive palladium nanoparticles (palladium black).[8]
By systematically addressing potential sources of impurities and optimizing reaction conditions, researchers can overcome challenges related to catalyst poisoning and achieve successful outcomes in their synthetic endeavors.
References
- Jongerius, F., J. A. R. van Veen, and J. A. Moulijn. "Poisoning and deactivation of palladium catalysts.
- Pravdivtseva, M. S., et al. "Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides.
- BenchChem. "Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." BenchChem, 2025.
- Startsev, A. N. "Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- Gremminger, P., et al. "Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales.
- Chemistry LibreTexts. "Heck reaction." Chemistry LibreTexts, 2023.
- Bhanage, B. M., and M. Arai. "Heck Reaction—State of the Art.
- Gholami, M., et al. "Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- BenchChem. "Technical Support Center: Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde." BenchChem, 2025.
- Reddit. "Problems with Suzuki coupling." r/Chempros, 2025.
- Fairlamb, I. J. S., et al.
- ChemTalk. "Metal-Catalyzed Cross-Coupling Reactions." ChemTalk, 2025.
- Alfa Chemistry. "Heck Reaction." Alfa Chemistry.
- Liu, J., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development 21.12 (2017): 1923-1927.
- Reddit. "How to approach choosing reaction conditions for Suzuki?" r/Chempros, 2024.
- Liu, J., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development 21.12 (2017): 1923-1927.
- Wikipedia. "Heck reaction." Wikipedia, 2023.
- Fors, B. P., et al. "Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases." Journal of the American Chemical Society 130.40 (2008): 13573-13583.
- Fairlamb, I. J. S., et al. "Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions." New Journal of Chemistry 30.12 (2006): 1695-1704.
- Wikipedia. "Benzyl bromide." Wikipedia, 2023.
- Casares, J. A., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System." Journal of the American Chemical Society 120.46 (1998): 11843-11853.
- van der Heijden, C., et al. "Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides." Chemical Science 10.29 (2019): 7014-7019.
- ResearchGate. "Reaction with Various Benzyl Bromides a.
- OpenChemHub. "Ligand design for cross-couplings: phosphines." YouTube, 2024.
- Beletskaya, I. P., and A. V. Cheprakov. "Activation and functionalization of benzylic derivatives by palladium catalysts." Chemical Society Reviews 36.11 (2007): 1835-1865.
- Balcells, D., et al. "Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study." Organometallics 40.8 (2021): 1028-1041.
- TCI Chemicals. "Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]." TCI (Shanghai) Development Co., Ltd..
- Shields, J. D., et al. "Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings." ChemRxiv, 2020.
- Magano, J., and J. R. Dunetz. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." Journal of Organic Chemistry 83.15 (2018): 8189-8227.
- Walker, S. D. "Cross-Coupling Reactions of Unactivated Alkyl Halides." Massachusetts Institute of Technology, 2005.
- BenchChem. "Technical Support Center: Purification of 4-Methoxy-2,3,6-trimethylbenzyl bromide." BenchChem, 2025.
- ChemicalBook. "4-(Trifluoromethoxy)benzyl bromide." ChemicalBook, 2026.
- McKay, M. J., et al. "Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols." Journal of Organic Chemistry 82.11 (2017): 5673-5691.
- Apollo Scientific. "4-Methoxybenzyl bromide." Apollo Scientific.
- de la Torre, U., et al. "Unravelling the effect of impurities on the methanol-to-olefins process in waste-derived zeolites ZSM-5." Utrecht University, 2021.
- Colgan, A. C., et al. "Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations." Journal of Organic Chemistry 81.22 (2016): 11394-11396.
- Kuang, C., et al. "Photoredox-Catalyzed Ring-Opening Addition Reaction between Benzyl Bromides and Cyclic Ethers." Organic Letters 23.21 (2021): 8334-8338.
- Van der Heggen, S., et al. "Electrocatalytic Reduction of Benzyl Bromide during Single Ag Nanoparticle Collisions." Journal of the American Chemical Society 140.40 (2018): 12891-12899.
- Sigma-Aldrich. "4 methoxy benzyl bromide." Sigma-Aldrich.
- Zhu, Z., et al. "Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole." European Journal of Organic Chemistry 2020.10 (2020): 1342-1346.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. reddit.com [reddit.com]
- 14. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: 4-Methoxy-2-(trifluoromethyl)benzyl bromide vs. 4-Methoxybenzyl bromide (PMB-Br)
Executive Summary: The "Robustness vs. Reactivity" Trade-off
In the landscape of benzyl-based building blocks, 4-Methoxybenzyl bromide (PMB-Br) is the standard-bearer for high reactivity and facile deprotection. However, its lability often becomes a liability in multi-step synthesis.
4-Methoxy-2-(trifluoromethyl)benzyl bromide (herein referred to as
-
Electronic Deactivation: The strongly electron-withdrawing
group ($ \sigma_I \approx 0.41 $) counteracts the electron-donating -methoxy group. -
Steric Gating: The bulk of the
group (Van der Waals radius ) hinders the benzylic center.
The Verdict: Use PMB-Br for rapid, mild protection. Use
Mechanistic Deep Dive: Sterics & Electronics
Electronic Modulation (The "Push-Pull" Conflict)
The reactivity difference is dictated by the stability of the transition states and intermediates.
-
PMB-Br: The
-OMe group stabilizes the developing positive charge at the benzylic position (via resonance), making it highly reactive toward pathways and accelerating with weak nucleophiles. -
-PMB-Br: The
- group exerts a strong inductive withdrawing effect ( ). This destabilizes the benzylic carbocation, significantly raising the energy barrier for processes and acid-catalyzed cleavage.
Steric Analysis (The Ortho Effect)
The trifluoromethyl group is significantly larger than a hydrogen atom (comparable to an isopropyl group in effective volume). This creates a "steric gate" that retards nucleophilic attack at the benzylic carbon.
Figure 1: Comparative electronic and steric vectors. Note the opposing forces in the
Comparative Data Profile
The following data summarizes the shift in properties. Note that
| Feature | PMB-Br | Implication | |
| Reactivity ( | High ( | Moderate ( | Longer reaction times or heating required for |
| Acid Stability (TFA) | Low (Cleaves < 1h) | High (Stable > 24h) | |
| Oxidative Stability (DDQ) | Low (Cleaves rapidly) | High (Resistant) | The EWG |
| Lipophilicity (cLogP) | ~2.6 | ~3.5 | |
| Metabolic Stability | Low (O-demethylation) | Moderate/High |
*Estimated relative rate based on Taft steric parameters.
Experimental Protocols
Protocol A: N-Alkylation of an Indole (Synthesis)
Objective: Install the benzyl group on a secondary amine.
Reagents:
-
Substrate: Indole derivative (1.0 equiv)
-
Electrophile: PMB-Br OR
-PMB-Br (1.2 equiv) -
Base:
(2.0 equiv) -
Solvent: DMF (0.1 M)
Workflow:
-
Dissolution: Dissolve Indole in anhydrous DMF under
. -
Deprotonation: Add
. Stir at RT for 15 min. -
Addition:
-
For PMB-Br: Add dropwise at 0°C. Reaction is often complete in 1-2 hours at RT .
-
For
-PMB-Br: Add dropwise at RT.[1] Heat to 60°C is often required. Reaction time: 4-12 hours .
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over
.[1]
Critical Observation: If using the
Protocol B: Competitive Acid Stability Test
Objective: Demonstrate orthogonal stability.
Reagents:
-
Substrate A: O-PMB ether
-
Substrate B: O-(
-PMB) ether -
Conditions: 10% TFA in DCM, 25°C.
Workflow Diagram:
Figure 2: Differential acid stability. The
Applications in Drug Design[2][3]
While PMB is strictly a protecting group,
-
Metabolic Blocking: The
group blocks the ortho position from metabolic hydroxylation (CYP450). -
Lipophilicity Modulation: The increase in LogP (approx +0.9 units) can improve blood-brain barrier (BBB) penetration.
-
Conformational Lock: The steric bulk of the
group forces the benzyl ring to twist out of plane relative to the attached heteroatom, potentially locking the molecule in a bioactive conformation (the "Atropisomer Effect").
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Ortho-Trifluoromethyl Effects in Synthesis
-
PMB Protection/Deprotection Mechanisms
-
Synthesis of Trifluoromethyl Benzyl Bromides
-
BenchChem Technical Guide. Synthesis of 2-(Trifluoromethyl)benzyl bromide. Link
-
Sources
A Comparative Guide for Synthetic Chemists: 4-Methoxy-2-(trifluoromethyl)benzyl bromide vs. 4-(Trifluoromethyl)benzyl bromide
A Deep Dive into Reactivity and Application
In the realm of organic synthesis, particularly in the intricate pathways of pharmaceutical and agrochemical development, the choice of a benzylating agent can be a critical determinant of a reaction's success. The introduction of a benzyl group can serve as a crucial protecting group or as a key structural component of the final molecule. Among the diverse array of benzylating agents, those bearing fluorine-containing substituents have gained prominence for their ability to modulate the biological activity and metabolic stability of the target compounds. This guide offers a comprehensive comparison of two such reagents: 4-Methoxy-2-(trifluoromethyl)benzyl bromide and 4-(trifluoromethyl)benzyl bromide . We will delve into the electronic and steric factors that govern their reactivity, provide supporting experimental data from analogous systems, and present detailed protocols for their application.
Unveiling the Contestants: A Structural and Electronic Overview
At first glance, the two molecules appear quite similar, both featuring a trifluoromethyl group on the benzene ring. However, the presence of a methoxy group at the 2-position in 4-Methoxy-2-(trifluoromethyl)benzyl bromide introduces a significant electronic and steric perturbation that profoundly influences its reactivity compared to its counterpart.
| Feature | 4-Methoxy-2-(trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyl bromide |
| CAS Number | 886500-59-0 | 402-49-3 |
| Molecular Formula | C9H8BrF3O | C8H6BrF3 |
| Molecular Weight | 269.06 g/mol | 239.03 g/mol |
| Key Substituents | 4-Methoxy, 2-Trifluoromethyl | 4-Trifluoromethyl |
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, primarily exerting a strong negative inductive effect (-I). The methoxy (-OCH3) group, in contrast, is generally considered an activating group in electrophilic aromatic substitution due to its ability to donate electron density into the aromatic ring via resonance (+M effect), which typically outweighs its electron-withdrawing inductive effect (-I).
The Decisive Factor: A Tale of Two Reactivities
The reactivity of benzyl bromides in nucleophilic substitution reactions is predominantly governed by the stability of the transition state and, in the case of SN1 reactions, the stability of the benzylic carbocation intermediate. The substituents on the aromatic ring play a pivotal role in modulating these factors.
The SN1 Pathway: Carbocation Stability is Key
In an SN1 reaction, the rate-determining step is the formation of a carbocation. Electron-donating groups stabilize this positively charged intermediate, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups destabilize the carbocation and retard the reaction.
-
4-(Trifluoromethyl)benzyl bromide: The strongly electron-withdrawing -CF3 group at the para position significantly destabilizes the developing positive charge on the benzylic carbon. This makes the formation of the carbocation highly unfavorable, and thus, this reagent is expected to be very slow to react via an SN1 mechanism.
-
4-Methoxy-2-(trifluoromethyl)benzyl bromide: The situation here is more complex. The -CF3 group at the 2-position still exerts a destabilizing inductive effect. However, the methoxy group at the 4-position is a powerful electron-donating group through resonance. This +M effect will help to stabilize the carbocation. The overall effect on carbocation stability will be a balance of these opposing electronic influences. While the methoxy group provides stabilization, the presence of the ortho-trifluoromethyl group will still have a significant destabilizing effect.
The SN2 Pathway: A Concerted Dance of Bonds
The SN2 reaction involves a backside attack by a nucleophile on the electrophilic carbon, proceeding through a pentacoordinate transition state. The reaction rate is sensitive to both electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups can have a dual effect on SN2 reactions. They can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, they can also destabilize the transition state, which has developing negative charge on the incoming nucleophile and the leaving group. For benzylic systems, the effect on the transition state is often dominant. Studies on substituted benzyl bromides have shown that electron-withdrawing groups generally decrease the rate of SN2 reactions.[1]
-
Steric Effects: The SN2 transition state is sterically demanding. Bulky groups near the reaction center will hinder the approach of the nucleophile, slowing down the reaction.
Let's analyze our two reagents in this context:
-
4-(Trifluoromethyl)benzyl bromide: The trifluoromethyl group at the para position does not introduce significant steric hindrance at the benzylic carbon. Electronically, its strong -I effect will destabilize the SN2 transition state, leading to a slower reaction rate compared to unsubstituted benzyl bromide.
-
4-Methoxy-2-(trifluoromethyl)benzyl bromide: This molecule faces challenges on both fronts.
-
Electronic Disadvantage: The combined electron-withdrawing effect of the ortho-trifluoromethyl group and the inductive effect of the para-methoxy group (though its resonance effect is electron-donating to the ring, the inductive effect is withdrawing) will significantly destabilize the SN2 transition state.
-
Steric Hindrance: The trifluoromethyl group at the ortho position presents a significant steric barrier to the incoming nucleophile, making the backside attack required for an SN2 reaction more difficult.
-
Supporting Data from Analogous Systems
Practical Applications and Experimental Protocols
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis. 4-(Trifluoromethyl)benzyl bromide is a more general-purpose reagent for introducing the 4-(trifluoromethyl)benzyl moiety via SN2 reactions. 4-Methoxy-2-(trifluoromethyl)benzyl bromide , with its lower reactivity, might be advantageous in situations requiring higher selectivity, where a more sluggish reagent can help to avoid side reactions with other functional groups present in the substrate.
Here, we provide a general protocol for a standard benzylation of a phenol, which can be adapted for either reagent.
General Experimental Protocol: O-Benzylation of 4-tert-Butylphenol
This protocol describes a typical SN2 reaction for the benzylation of a phenol.
Materials:
-
4-tert-Butylphenol
-
4-(Trifluoromethyl)benzyl bromide or 4-Methoxy-2-(trifluoromethyl)benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per mmol of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the benzylating agent (4-(Trifluoromethyl)benzyl bromide or 4-Methoxy-2-(trifluoromethyl)benzyl bromide, 1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Due to the expected lower reactivity of 4-Methoxy-2-(trifluoromethyl)benzyl bromide, this reaction will likely require a longer reaction time.
-
Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure O-benzylated product.
Self-Validation: The success of the protocol can be validated by monitoring the reaction progress with TLC, showing the disappearance of the starting phenol and the appearance of a new, less polar product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Synthetic Pathway
Caption: A generalized workflow for the O-benzylation of a phenol.
Summary and Recommendations
| Reagent | Expected SN1 Reactivity | Expected SN2 Reactivity | Key Considerations |
| 4-(Trifluoromethyl)benzyl bromide | Very Low | Moderate | More reactive of the two in SN2 reactions. Good general-purpose reagent for introducing the 4-(trifluoromethyl)benzyl group. |
| 4-Methoxy-2-(trifluoromethyl)benzyl bromide | Low | Low | Significantly less reactive due to electronic destabilization and steric hindrance. May offer higher selectivity in complex molecules. |
References
- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Benzyl Bromides". The Royal Society of Chemistry, 2016.
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
-
PubChem. N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide. [Link]
- Zhu, Y., et al. "Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides." RSC Advances, 2019, 9(40), 23263-23267.
-
Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]
-
Wikipedia. SN2 reaction. [Link]
- BenchChem. A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea.
- Supporting Information for "A general and efficient method for the synthesis of 4-(trifluoromethyl)benzyl ethers".
-
KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]
- Pittelkow, M.
- BenchChem. Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
- Richard, J. P., et al. "Reactions of Charged Substrates. 8. The Nucleophilic Substitution Reactions of (4-Methoxybenzyl)dimethylsulfonium Chloride." The Journal of Organic Chemistry, 1993.
-
SP College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
- Bachrach, S. M. "Benzylic effect in SN2 reactions.
-
Chemistry LibreTexts. 14: Substituent Effects. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
- BenchChem. An In-depth Technical Guide on the Reactivity and Stability of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
- Li, J., et al. "Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement." Chinese Journal of Organic Chemistry, 2019, 39(4), 1103-1110.
- Calvo-Tirado, M., et al. "Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
-
Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
- Google Patents.
- Supporting Information for "Ruthenium on Ordered Mesoporous Carbon: A Highly Active and Reusable Catalyst for N-Alkylation of Amines with Alcohols". The Royal Society of Chemistry.
-
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
-
Scilit. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]
-
Chem-Impex. 4-(Trifluoromethyl)benzyl bromide. [Link]
-
PubMed. Development of a new benzylating reagent spontaneously releasing benzyl cation equivalents at room temperature. [Link]
-
Harvard DASH. Concerted nucleophilic aromatic substitutions. [Link]
- BenchChem. Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide.
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Poon, K. W. C., and G. B. Dudley. "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine." Beilstein Journal of Organic Chemistry, 2008, 4, 43.
-
Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
- ResearchGate. Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H....
- Google Patents. HU226938B1 - Method for preparing substituted benzyl bromides.
- Supporting Information for "Asymmetric synthesis of a stereopentade fragment toward l
- Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution.
Sources
Strategic Analysis of the 4-Methoxy-2-(trifluoromethyl)benzyl Moiety: MS/MS Fragmentation & Ionization Dynamics
Executive Summary
The 4-Methoxy-2-(trifluoromethyl)benzyl moiety represents a "privileged substructure" in modern medicinal chemistry, specifically designed to balance metabolic stability with physicochemical properties. Unlike the standard 4-methoxybenzyl (PMB) group, which is metabolically labile, the addition of the ortho-trifluoromethyl (-CF
For the mass spectrometrist, this moiety presents a unique analytical profile: it combines the electron-donating potential of the methoxy group (facilitating ESI+) with the electron-withdrawing, mass-defect-inducing nature of the trifluoromethyl group. This guide dissects the ionization physics, characteristic fragmentation pathways, and validated protocols for analyzing compounds containing this specific architecture.
Structural Impact on Ionization (The "Why")
The detection of this moiety is governed by an electronic "tug-of-war" between its substituents. Understanding this allows for rational source selection.
-
The Methoxy Effect (+I/M Effect): The para-methoxy group is a strong electron donor. In Electrospray Ionization (ESI), this increases the electron density of the aromatic ring, significantly enhancing the proton affinity (PA) of the molecule compared to a bare fluorinated benzene.
-
The Trifluoromethyl Effect (-I Effect): The -CF
group is strongly electron-withdrawing.[1][2] While this typically suppresses ionization in positive mode, its position at the ortho (2-position) creates a dipole moment that, paradoxically, can aid in solvation and droplet surface activity during the ESI desolvation process.
Source Selection Verdict:
-
Primary Choice: ESI+ (Positive Mode). The methoxy group usually overrides the deactivating nature of the -CF
, making protonation feasible. -
Alternative: APCI+ . If the parent molecule lacks basic nitrogens (e.g., neutral ethers), APCI is preferred to force protonation via gas-phase ion-molecule reactions.
Fragmentation Mechanics & The "Signature Ion"
In Collision-Induced Dissociation (CID), benzyl-containing compounds typically cleave at the benzylic carbon-heteroatom bond. For this specific moiety, this cleavage yields a highly stabilized, diagnostic carbocation.
The Diagnostic Fragment: m/z 189.05
The cleavage of the bond connecting the benzyl methylene to the rest of the drug molecule generates the 4-methoxy-2-(trifluoromethyl)benzyl cation .
-
Formula:
-
Exact Mass: 189.0527 Da
-
Stability: This ion is exceptionally stable due to resonance stabilization from the para-methoxy group, despite the inductive destabilization from the -CF
.
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic generation of the signature ion and its subsequent degradation (loss of HF or CH
Figure 1: Mechanistic fragmentation pathway identifying the diagnostic m/z 189.05 ion.
Comparative Performance Guide
This section objectively compares the "4-Methoxy-2-(trifluoromethyl)benzyl" moiety against its common medicinal chemistry analogs.
Table 1: Moiety Performance Matrix
| Feature | Target Moiety (4-OMe-2-CF | Standard Analog (4-OMe-Benzyl / PMB) | Lipophilic Analog (2,4-Dichlorobenzyl) |
| Metabolic Stability | High (CF | Low (Rapid O-demethylation) | High (Cl blocks oxidation) |
| ESI+ Response | Moderate (Balanced electronics) | High (Strong e- donor) | Low (e- withdrawing) |
| Diagnostic Ion | m/z 189.05 (Distinct mass defect) | m/z 121.06 (Common interference) | m/z 158.97 (Cl isotope pattern) |
| Specificity | Excellent (Fluorine mass defect) | Poor (Ubiquitous background) | Good (Isotope signature) |
| Matrix Effect Risk | Moderate (Surface active) | Low | High (Very lipophilic) |
Key Insight: The Target Moiety offers the "Sweet Spot." It provides the metabolic stability of chlorinated analogs without the severe ionization suppression often seen with polychlorinated aromatics, while offering a mass-defect-shifted fragment (m/z 189) that moves the signal away from common biological background noise found at m/z 121.
Validated Experimental Protocol
This protocol is designed for the quantification of drugs containing this moiety in plasma, minimizing the "fluorine tailing" effect often seen in chromatography.
A. Sample Preparation: Protein Precipitation (PPT)
-
Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.[3]
-
Ratio: 3:1 (Solvent:Plasma).[3]
-
Rationale: The addition of acid disrupts protein binding, which is often higher for fluorinated compounds due to hydrophobic interactions with albumin.
B. Chromatographic Conditions
-
Column: C18 with embedded polar group (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl).
-
Why? Fluorinated compounds can exhibit "slippage" on pure C18. Biphenyl phases engage in
interactions with the electron-deficient fluorinated ring, improving peak shape.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol (MeOH).
-
Note: MeOH is preferred over ACN for fluorinated aromatics as it often provides better solvation and distinct selectivity.
-
C. Mass Spectrometry Parameters (Scouting)
-
Source: ESI Positive.
-
Capillary Voltage: 1.5 - 3.0 kV (Keep lower to prevent discharge).
-
Desolvation Temp: High (500°C+) – Fluorinated compounds have higher heat capacities and require aggressive desolvation.
-
Cone Voltage: Optimize for the Parent ion, but map the breakdown curve for m/z 189.05.
D. Workflow Visualization
Figure 2: Optimized LC-MS/MS workflow for trace analysis of 4-Methoxy-2-(trifluoromethyl)benzyl derivatives.
Troubleshooting & Optimization
Issue: Signal Suppression in Matrix
-
Cause: Fluorinated compounds are surface-active. They compete for the surface of the ESI droplet. Co-eluting phospholipids can displace them.
-
Solution: Switch to APCI if sensitivity in ESI is inconsistent. The gas-phase ionization of APCI is less susceptible to surface tension competition.
Issue: "Ghost" Peaks (Memory Effects)
-
Cause: Fluorinated moieties are "sticky" on stainless steel and plastic tubing.
-
Solution: Use a needle wash of Isopropanol:Acetone:Water (40:40:20) to strip hydrophobic residues between injections.
References
-
Role of Fluorine in Medicinal Chemistry (Metabolic Stability)
-
Benzyl Fragment
- Title: Gas-Phase Fragmentation Characteristics of Benzyl-Amin
- Source: NIH / PubMed Central
-
URL:[Link]
-
ESI Response of Fluorin
- Title: Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances.
- Source: NIH / PubMed Central
-
URL:[Link]
-
General Mass Spectrometry Fragment
- Title: Interpretation of Mass Spectra: Typical Mass Spectra with Characteristic Ions.
- Source: Saarland University
-
URL:[Link]
Sources
A Comparative Guide to the X-ray Crystallography of 4-Methoxy-2-(trifluoromethyl)benzyl Bromide Derivatives
This guide provides a comprehensive technical comparison of the X-ray crystallographic data for derivatives of 4-Methoxy-2-(trifluoromethyl)benzyl bromide. It is intended for researchers, scientists, and drug development professionals working with this class of compounds. We will delve into the structural nuances revealed by X-ray diffraction and provide detailed experimental protocols to support further research and development.
Introduction: The Structural Significance of Fluorinated Benzyl Bromides
4-Methoxy-2-(trifluoromethyl)benzyl bromide and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring creates a unique electronic environment that can influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical properties of the resulting compounds. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering invaluable insights for rational drug design and the development of novel materials.
While the crystal structure of the parent compound, 4-Methoxy-2-(trifluoromethyl)benzyl bromide, is not publicly available as of this writing, we can draw significant comparative insights from closely related derivatives that have been structurally characterized. This guide will use the crystallographic data of (E)-7-fluoro-2-(4-methoxy-2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one as a primary reference point to discuss the expected structural features and to provide a framework for comparing other potential derivatives.[1]
Comparative Crystallographic Analysis
The introduction of different substituents to the 4-Methoxy-2-(trifluoromethyl)benzyl bromide scaffold can lead to significant variations in crystal packing and molecular geometry. The following table summarizes the key crystallographic parameters for a known derivative, providing a basis for comparison.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Torsion Angles (°) |
| (E)-7-fluoro-2-(4-methoxy-2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one[1] | C₁₉H₁₄F₄O₂ | Monoclinic | P2₁/c | a = 11.8614(10) Å, b = 7.9148(6) Å, c = 16.7999(16) Å, β = 99.150(9)° | The 3,4-dihydronaphthalen-1(2H)-one, 7-fluorophenyl, and 4-methoxy-2-(trifluoromethyl)phenyl groups are not coplanar. |
Key Structural Insights from the Reference Derivative:
-
Non-planar Conformation: The molecule adopts a non-planar conformation, with significant torsion angles between the aromatic rings.[1] This is a critical observation, as the degree of planarity can significantly impact the biological activity and material properties of a compound.
-
Intermolecular Interactions: The crystal packing is likely to be influenced by a combination of van der Waals forces and weaker C-H···O and C-H···F hydrogen bonds. The trifluoromethyl and methoxy groups are key players in directing these interactions.
-
E-Stereochemistry: The derivative exists in the E stereochemistry around the double bond.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of derivatives of 4-Methoxy-2-(trifluoromethyl)benzyl bromide. These protocols are designed to be self-validating and are based on established chemical principles and best practices in crystallography.
Synthesis of Derivatives
The synthesis of derivatives can be achieved through various organic reactions, such as nucleophilic substitution of the benzylic bromine. A general synthetic scheme is presented below.
Sources
Mechanistic investigation of "4-Methoxy-2-(trifluoromethyl)benzyl bromide" substitutions
An In-Depth Technical Guide on the Mechanistic Investigation of 4-Methoxy-2-(trifluoromethyl)benzyl bromide Substitutions.
Executive Summary
This guide provides a rigorous mechanistic analysis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide (referred to herein as Target A ). It is designed for medicinal chemists and process engineers selecting benzylic electrophiles for drug development.
While standard benzyl bromides are well-understood, Target A presents a unique "Push-Pull-Steric" electronic landscape. The 4-methoxy group (Strong EDG) drives reactivity via resonance, while the 2-trifluoromethyl group (Strong EWG + Steric Bulk) tempers this reactivity and introduces orthogonality. This guide compares Target A against standard alternatives, providing protocols to validate its kinetic profile in your specific nucleophilic substitution (
Mechanistic Analysis: The "Push-Pull-Steric" Effect
To optimize substitutions, one must understand the conflicting forces on the benzylic carbon.
Electronic Landscape
-
4-Methoxy Effect (+M > -I): The para-methoxy group is a strong electron donor by resonance. In
pathways, it significantly stabilizes the carbocation intermediate.[1][2] In pathways, it increases electron density, making the transition state more susceptible to nucleophilic attack, though less significantly than in . -
2-Trifluoromethyl Effect (-I, Steric): The ortho-trifluoromethyl group exerts a powerful inductive electron-withdrawing effect, destabilizing the carbocation (opposing the methoxy group). Crucially, its position at the ortho site introduces steric hindrance, impeding the back-side attack required for
mechanisms.
Pathway Prediction ( vs. )
Unlike 4-methoxybenzyl bromide (PMB-Br), which is prone to rapid solvolysis (
-
Result: Target A is more stable than PMB-Br but more reactive than unsubstituted benzyl bromide towards strong nucleophiles.[3] It sits in a "Goldilocks" zone—reactive enough for efficient coupling but stable enough to handle without rapid degradation.
Comparative Performance Guide
The following matrix compares Target A with common alternatives. Use this to select the right building block for your protecting group or pharmacophore strategy.
Table 1: Relative Reactivity & Stability Matrix
| Feature | Target A (4-OMe-2-CF3) | PMB-Br (4-OMe) | 2-CF3-BnBr (2-CF3) | BnBr (Unsubstituted) |
| High (Tempered by CF3) | Very High (Prone to solvolysis) | Low (Destabilized | Moderate | |
| Moderate (Ortho-steric hindrance) | High | Low (Steric + Electronic) | High | |
| Hydrolytic Stability | Moderate (Handle in air <1hr) | Low (Decomposes rapidly) | High | High |
| Storage Requirement | Fridge ( | Freezer ( | RT / Fridge | RT |
| Primary Utility | Orthogonal protection; Fluorine pharmacophore | Labile protecting group | Robust building block | Standard benzylation |
Visualization of Reaction Pathways
Reaction Coordinate Diagram
This diagram illustrates the energy landscape differences. Note how Target A (Green) has a higher activation energy (
Caption: Comparative energy barriers for
Decision Tree for Condition Optimization
Use this workflow to select reaction conditions based on your nucleophile type.
Caption: Optimization logic for Target A. Ortho-CF3 hinders SN2, requiring polar aprotic solvents for compensation.
Experimental Protocols
Self-Validating Substitution Protocol (General)
This protocol includes "checkpoint" steps to validate the integrity of Target A , which can degrade to the benzyl alcohol if stored improperly.
Reagents:
-
Target A: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.0 equiv)
-
Nucleophile: e.g., Morpholine or Thiophenol (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: Acetone (HPLC grade, dried over molecular sieves)
Step-by-Step Methodology:
-
Quality Check (Critical): Before weighing, dissolve a small crystal of Target A in
. Acquire a NMR.-
Pass Criteria: Benzylic
appears as a singlet ~4.5-4.6 ppm. -
Fail Criteria: Appearance of a singlet ~4.7 ppm (Benzyl alcohol) or aldehyde peaks. Do not proceed if degraded.
-
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend
in Acetone ( concentration relative to substrate). -
Addition: Add the Nucleophile (1.1 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Substrate Addition: Add Target A (1.0 equiv) dropwise as a solution in minimal Acetone.
-
Why? Slow addition prevents local hotspots that could trigger polymerization or multiple substitutions if the nucleophile is polyfunctional.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc) every 15 minutes.
-
Expectation:Target A should be consumed within 30-60 minutes. If reaction is <50% complete after 1 hour, add catalytic TBAI (tetrabutylammonium iodide) to leverage the Finkelstein effect (converting Br
I in situ).
-
-
Workup: Filter off solids (
). Concentrate filtrate.[3] Partition between EtOAc and Water.[4] Wash organic layer with Brine. Dry over .
Kinetic Rate Determination (Comparative)
To benchmark Target A against alternatives in your specific system:
-
Prepare 0.1 M solutions of Target A , PMB-Br , and BnBr in deuterated solvent (e.g.,
). -
Add 1.0 equiv of a standard nucleophile (e.g., Pyridine).
-
Monitor the disappearance of the benzylic
peak via NMR at min. -
Plot
vs. time. The slope is the pseudo-first-order rate constant ( ).
References
-
Hammett Equation & Substituent Effects : Oxford Reference. Hammett equation. Link
-
Benzyl Bromide Reactivity Trends : Aslam, M. et al. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines. ResearchGate. Link
-
Substituent Effects in Benzylic Systems : University of Calgary. Nucleophilic substitution of benzylic halides. Link
-
Properties of 4-(Trifluoromethoxy)benzyl bromide (Analogous Reactivity) : ChemicalBook. 4-(Trifluoromethoxy)benzyl bromide Properties. Link
-
Sigma-Aldrich Product Guide : Sigma-Aldrich. 2-Methoxy-4-(trifluoromethyl)benzyl bromide (Isomer Comparison). Link
Sources
Assessing the stability of the "4-Methoxy-2-(trifluoromethyl)benzyl" protecting group
The following guide provides an in-depth technical assessment of the 4-Methoxy-2-(trifluoromethyl)benzyl protecting group. This analysis is designed for application scientists and medicinal chemists requiring precise control over orthogonal protection strategies.
Executive Summary
The 4-Methoxy-2-(trifluoromethyl)benzyl group represents a "tuned" variant of the classic p-methoxybenzyl (PMB) protecting group. By introducing an electron-withdrawing trifluoromethyl (
While the PMB group is renowned for its acid lability and susceptibility to oxidative cleavage (e.g., by DDQ), the 4-Methoxy-2-(trifluoromethyl)benzyl group exhibits enhanced stability against both acidic hydrolysis and oxidative conditions. This guide validates its utility as a robust protecting group that offers orthogonality to standard PMB ethers, allowing for sequential deprotection strategies in complex molecule synthesis.
Chemical Profile & Mechanistic Insight[1][2]
Structural Logic
The stability of benzyl-type protecting groups is governed by the stability of the carbocation intermediate formed during acid-catalyzed cleavage and the oxidation potential of the aromatic ring during oxidative cleavage.
-
PMB (4-Methoxybenzyl): The para-methoxy group is a strong electron donor (resonance), stabilizing the benzylic carbocation and lowering the oxidation potential. This makes PMB highly labile to dilute acids (e.g., 1-5% TFA) and single-electron oxidants (DDQ).
-
4-Methoxy-2-(trifluoromethyl)benzyl: The addition of the
group at the ortho position introduces a potent electron-withdrawing inductive effect ( ).-
Acid Stability: The
group destabilizes the transition state leading to the benzylic carbocation, significantly increasing resistance to acid compared to PMB. -
Oxidative Stability: The electron-deficient nature of the ring raises the oxidation potential, rendering the group resistant to rapid DDQ cleavage , thereby enabling the selective removal of PMB in its presence.
-
Graphviz Diagram: Electronic Tuning & Orthogonality
The following diagram illustrates the electronic divergence and the resulting orthogonal deprotection workflow.
Figure 1: Mechanistic rationale and orthogonal deprotection workflow for the 4-Methoxy-2-(trifluoromethyl)benzyl group.
Comparative Stability Matrix
The following table contrasts the performance of the 4-Methoxy-2-(trifluoromethyl)benzyl group against standard alternatives.
| Parameter | PMB (p-Methoxybenzyl) | 4-Methoxy-2-(trifluoromethyl)benzyl | Benzyl (Bn) |
| Electronic Nature | Electron Rich (Activated) | Electron Deficient (Deactivated) | Neutral |
| Acid Stability | Low (Cleaved by 1-5% TFA, AcOH) | High (Stable to dilute TFA; requires strong acid) | Very High (Stable to TFA; cleaved by HBr/Lewis Acids) |
| Oxidative Stability (DDQ) | Labile (Rapid cleavage) | Stable (Slow/No reaction) | Stable |
| Base Stability | Stable | Stable | Stable |
| Hydrogenation (H2/Pd) | Labile | Labile (Cleavable, but may be slower) | Labile |
| Primary Utility | Transient protection; removed early.[1] | Robust protection ; survives PMB removal. | Permanent protection; removed last. |
Experimental Protocols
A. Installation
The installation of the 4-Methoxy-2-(trifluoromethyl)benzyl group is best achieved using the commercially available bromide or by acid-catalyzed imidate formation.
Method A: Williamson Ether Synthesis (Basic Conditions)
-
Reagents: 4-Methoxy-2-(trifluoromethyl)benzyl bromide, Sodium Hydride (NaH), TBAI (catalytic), DMF/THF.
-
Protocol:
-
Suspend NaH (1.5 eq) in anhydrous DMF at 0°C.
-
Add the substrate alcohol (1.0 eq) dropwise; stir for 30 min to generate the alkoxide.
-
Add 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.2 eq) and TBAI (0.1 eq).
-
Warm to RT and stir for 4–12 hours.
-
Quench with sat. NH4Cl and extract with EtOAc.
-
Method B: Acid-Catalyzed Imidate (Acid Sensitive Substrates)
-
Reagents: 4-Methoxy-2-(trifluoromethyl)benzyl trichloroacetimidate (prepared from alcohol), TfOH (catalytic).
-
Protocol:
-
Dissolve substrate and imidate donor (1.5 eq) in DCM.
-
Cool to 0°C or -78°C depending on substrate.
-
Add TfOH (0.05 eq). Stir until TLC indicates conversion.
-
B. Selective Deprotection Strategies[4][5][6][7]
Scenario 1: Removing PMB in the presence of 4-Methoxy-2-(trifluoromethyl)benzyl
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Rationale: The electron-withdrawing
group prevents the formation of the charge-transfer complex required for DDQ oxidation, leaving the fluorinated group intact while PMB is cleaved. -
Protocol:
-
Dissolve the bis-protected substrate in DCM:H2O (18:1).
-
Add DDQ (1.2 - 1.5 eq).
-
Stir at RT for 1–2 hours (Monitor TLC; PMB disappears, fluorinated analog remains).
-
Quench with sat. NaHCO3/ascorbic acid wash.
-
Scenario 2: Cleavage of 4-Methoxy-2-(trifluoromethyl)benzyl
-
Method A: Catalytic Hydrogenation (Mildest)
-
Conditions: H2 (1 atm or balloon), Pd/C (10% w/w), MeOH or EtOAc.
-
Note: The
group does not poison the catalyst, but the reaction may be slightly slower than standard Benzyl due to steric hindrance at the ortho position.
-
-
Method B: Strong Acid (Harsh)
-
Conditions: TFMSA (Trifluoromethanesulfonic acid) or HBr in AcOH.
-
Note: Required only if hydrogenation is not feasible (e.g., presence of alkenes).
-
References
- Chemical Comparison:Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for Benzyl/PMB stability profiles).
-
Specific Reagent Data: 4-Methoxy-2-(trifluoromethyl)benzyl bromide. PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Medicinal Chemistry Application: N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Blöcher, R., et al. (2016). Journal of Medicinal Chemistry. (Demonstrates the metabolic stability and synthesis of the 4-methoxy-2-(trifluoromethyl)benzyl moiety). Link
- Mechanistic Grounding:Oxidative Cleavage of p-Methoxybenzyl Ethers with DDQ. Horita, K., et al. (1986). Tetrahedron. (Establishes the electronic requirements for DDQ cleavage, supporting the stability of electron-deficient analogs).
Sources
Chromatographic Strategies for Reactive Intermediates: 4-Methoxy-2-(trifluoromethyl)benzyl bromide
[1]
Executive Summary
Analyzing 4-Methoxy-2-(trifluoromethyl)benzyl bromide presents a classic analytical paradox: the electrophilic reactivity that makes it a valuable intermediate also makes it unstable during standard Reverse Phase (RP) HPLC.[1] The electron-withdrawing trifluoromethyl (-CF
This guide compares three distinct analytical approaches to ensure data integrity: Acidified Rapid RP-HPLC (High Throughput), Normal Phase HPLC (Stability Focused), and Derivatization-Quench HPLC (High Precision).[1]
Part 1: The Chemical Context & Analytical Challenge
To design a robust method, we must first understand the molecule's behavior in the column.
-
The Lipophilic Driver (-CF
): The trifluoromethyl group significantly increases retention on C18 columns compared to non-fluorinated analogues. -
The UV Handle (-OCH
): The methoxy group provides a distinct UV absorption signature (typically nm), allowing detection without deep UV (<210 nm) where solvent cutoffs interfere.[1] -
The Instability Factor (-CH
Br): In the presence of water (mobile phase) and silanols (stationary phase), the bromide is a good leaving group.
Visualizing the Degradation Pathway
The following diagram illustrates the degradation risks during analysis if improper solvents are used.
Figure 1: Degradation pathways of benzyl bromides in HPLC environments. The primary risk is conversion to the alcohol during the run.
Part 2: Comparative Method Analysis
The following table contrasts the three primary strategies for analyzing this compound.
| Feature | Method A: Acidified RP-HPLC | Method B: Normal Phase (NP) | Method C: Derivatization |
| Primary Utility | Routine reaction monitoring (IPC).[1] | Final product purity; Isomer separation.[1] | Precise quantification; GMP release.[1][4] |
| Stationary Phase | C18 (End-capped, Base Deactivated). | Silica or Diol.[1][4] | C18 (Standard).[1] |
| Mobile Phase | Water (0.1% TFA) / MeCN.[1] | Hexane / Ethanol (or IPA).[1] | Water / MeCN (Standard).[1][5] |
| Stability Risk | Moderate: Hydrolysis possible on-column.[1] | Low: No water present.[1] | Negligible: Br is chemically "locked."[1] |
| Run Time | Fast (< 8 min).[1] | Medium (15-20 min).[1] | Medium (10-15 min).[1][6] |
| Sample Prep | Dissolve in dry MeCN. Inject immediately. | Dissolve in Hexane/DCM.[1] | React with Morpholine/Amine first.[1] |
Part 3: Detailed Experimental Protocols
Method A: The "Rapid Acid" RP-HPLC (Recommended for IPC)
Best for: Quick checks during synthesis to see if starting material is consumed.
Scientific Rationale:
We use Trifluoroacetic Acid (TFA) not just for pH control, but to suppress silanol activity on the silica support. Silanols (
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),
mm, 3.5 m. -
Mobile Phase A: Water + 0.1% TFA (v/v).[1]
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Temperature: 25°C (Do NOT heat the column; heat accelerates hydrolysis).
-
Detection: UV @ 275 nm (Target) and 210 nm (Impurities).[1]
-
Gradient:
Critical Sample Prep:
-
Take 10
L of reaction mixture. -
Dilute into 1 mL of HPLC-grade Anhydrous Acetonitrile .
-
Do not use water/methanol in the diluent. Methanol can react to form the methyl ether.[1]
-
Inject within 20 minutes of preparation.
Method B: Normal Phase HPLC (The "Stability" Standard)
Best for: Final purity assay where hydrolysis artifacts must be strictly ruled out.
Scientific Rationale: By eliminating water entirely, we remove the nucleophile responsible for degradation. The elution order is reversed compared to RP-HPLC: the lipophilic bromide elutes before the more polar impurities (like the alcohol or starting phenol).
-
Column: Phenomenex Luna Silica(2) or Chiralpak AD-H (often used for achiral benzyl halides due to high selectivity).[1]
-
Mobile Phase: Hexane : Ethanol (95 : 5).[1]
-
Note: Avoid Methanol in NP if possible; Ethanol is less reactive and provides better peak shape for this class.[1]
-
-
Temperature: 25°C.
-
Detection: UV @ 275 nm.[1]
-
Isocratic: Run for 20 minutes.
Expected Elution Order (NP):
-
4-Methoxy-2-(trifluoromethyl)benzyl bromide (Least Polar)
Elutes First.[1] -
4-Methoxy-2-(trifluoromethyl)benzyl alcohol (Polar)
Elutes Last.[1]
Method C: Derivatization (The "Gold Standard" for Quantitation)
Best for: Validated methods where sample stability in the autosampler is required for >24 hours.
Scientific Rationale: Instead of fighting the reactivity, we utilize it. By reacting the benzyl bromide with a secondary amine (e.g., morpholine or diethylamine) in excess, we rapidly convert the unstable bromide into a stable tertiary benzyl amine. This derivative is stable in aqueous mobile phases and can be analyzed using standard generic gradients.[1]
Protocol:
-
Reagent: Prepare a solution of 10% Morpholine in Acetonitrile.
-
Prep: Add 50
L of reaction sample to 950 L of the Morpholine solution. -
Wait: Vortex and let stand for 5 minutes (reaction is usually instantaneous).
-
Analyze: Inject on Standard C18 RP-HPLC (Method A conditions, but without the strict time limits).
-
Calculation: Quantify the benzyl morpholine peak; this correlates 1:1 with the parent bromide.[1]
Part 4: Decision Matrix & Troubleshooting
Use the following decision tree to select the correct method for your stage of development.
Figure 2: Method Selection Guide based on development stage and sample matrix.
Data Interpretation: Identifying the "Ghost" Peak
If you observe a peak eluting before your main product in RP-HPLC (or after in NP-HPLC) that increases upon re-injection of the same vial:
-
Check Retention: Benzyl alcohol is much more polar than the bromide.[1] In RP-HPLC, the alcohol elutes significantly earlier (
) than the bromide ( due to ).[1] -
Verify: Inject a sample of pure benzyl alcohol standard. If the retention times match the growing impurity, your method is inducing hydrolysis. Switch to Method B or Method C .
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP vs NP selectivity and silanol suppression).
-
Phenomenex. (2025).[1][7] Normal-phase vs. Reversed-phase Chromatography: A Guide to Selectivity. Link
-
Ji, S., et al. (2019).[1][8] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances. Link (Demonstrates the derivatization strategy for benzyl halides).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Methoxy-4-(trifluoromethyl)benzyl bromide.[1] Link (Used for structural confirmation and safety data).[1][2]
-
Common Organic Chemistry. (n.d.).[1] Benzyl Bromide Reactivity and Stability Guide. Link
Sources
- 1. 2-Methoxy-4-(trifluoromethyl)benzyl bromide | 886500-59-0 [sigmaaldrich.com]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
A Cost-Benefit Analysis for the Application of 4-Methoxy-2-(trifluoromethyl)benzyl Bromide in Synthetic Research
This guide provides an in-depth technical analysis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide, a specialized reagent for chemical synthesis. We will dissect its unique chemical properties, compare its performance and cost against common alternatives, and provide actionable experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions about incorporating this reagent into their synthetic strategies.
Introduction: A Reagent of Deliberate Design
At first glance, 4-Methoxy-2-(trifluoromethyl)benzyl bromide appears to be a standard benzylating agent. However, its architecture is a deliberate convergence of functionalities designed to address specific challenges in modern organic synthesis, particularly within medicinal chemistry and materials science. The key to its utility lies in the electronic interplay of its two distinct substituents on the aromatic ring.
-
The 4-Methoxy Group (-OCH₃): Positioned para to the reactive bromomethyl group, the methoxy substituent is a powerful electron-donating group (EDG) through resonance.[1][2] This has a profound effect on the molecule's reactivity, primarily by stabilizing the formation of a benzylic carbocation intermediate. This stabilization significantly accelerates the rate of nucleophilic substitution, making it a highly reactive benzylating agent, often proceeding through an SN1-like mechanism.[1][3]
-
The 2-Trifluoromethyl Group (-CF₃): In the ortho position, the trifluoromethyl group acts as a potent electron-withdrawing group (EWG).[4][5] While an EWG would typically destabilize a carbocation and reduce reactivity, its ortho position has a more nuanced effect here, primarily influencing the properties of the final product. The CF₃ group is prized in drug discovery for its ability to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter binding affinities to biological targets.[4][6]
This unique "push-pull" electronic configuration makes 4-Methoxy-2-(trifluoromethyl)benzyl bromide a strategic choice for introducing a benzyl moiety that is not only reactive but also imparts valuable pharmacological or material properties.
Core Application: Strategic Benzylation
The primary function of this reagent is the alkylation of nucleophiles—a process known as benzylation. This is commonly employed for:
-
Protecting Group Chemistry: Shielding sensitive functional groups like alcohols (-OH) and amines (-NH₂) during a synthetic sequence. The methoxy group makes the resulting ether or amine more labile to acidic or oxidative cleavage compared to a standard benzyl group.[7][8]
-
Scaffold Construction: Incorporating the complete 4-methoxy-2-(trifluoromethyl)benzyl moiety as a permanent and functional part of a target molecule, leveraging the benefits of the CF₃ group.[6]
Caption: General scheme for nucleophilic substitution using the reagent.
Mechanistic Insight and Enhanced Reactivity
The high reactivity of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is best understood by examining its propensity to react via an SN1 pathway. The departure of the bromide leaving group is the rate-determining step, which is facilitated by the formation of a highly stabilized carbocation. The para-methoxy group donates electron density into the ring, delocalizing the positive charge and lowering the activation energy for cation formation.
Caption: The SN1 mechanism is favored due to carbocation stabilization.
Comparative Analysis with Alternative Reagents
The decision to use this specialized reagent must be weighed against more common and often cheaper alternatives. The optimal choice depends entirely on the specific goals of the synthesis: cost-effectiveness, ease of deprotection, or the final properties of the target molecule.
| Feature | 4-Methoxy-2-(trifluoromethyl)benzyl Bromide | Benzyl Bromide (BnBr) | 4-Methoxybenzyl Chloride (PMB-Cl) | 4-(Trifluoromethyl)benzyl Bromide |
| Structure | Contains both -OCH₃ and -CF₃ groups | Unsubstituted benzyl ring | Contains -OCH₃ group only | Contains -CF₃ group only |
| Key Features | Highly reactive; introduces a metabolically stable, lipophilic moiety; moderately labile protecting group. | The "standard" for benzylation; very robust protecting group. | Highly reactive; resulting PMB group is easily cleaved under mild acidic or oxidative conditions.[8][9] | Moderately reactive; introduces the CF₃ moiety but lacks the enhanced lability of the methoxy group. |
| Relative Reactivity | Very High (activated by -OCH₃) | Moderate | High (activated by -OCH₃) | Low (deactivated by -CF₃) |
| Deprotection | Mild to moderate acid (TFA), or oxidative conditions (DDQ, CAN). | Harsh conditions: Strong acid (HBr/AcOH) or catalytic hydrogenolysis (H₂, Pd/C). | Mild acid (TFA), DDQ, CAN. | Harsh conditions, similar to standard Benzyl group. |
| Approx. Cost | High (~$150-250 / 1g) | Very Low (~$20-40 / 100g) | Low (~$30-50 / 25g) | Moderate (~$60-100 / 5g) |
| Safety Profile | Corrosive, lachrymator, moisture sensitive.[10] | Lachrymator, corrosive, toxic. | Lachrymator, corrosive, moisture sensitive. | Corrosive, causes skin burns and eye damage.[6] |
Experimental Protocol: N-Benzylation of a Primary Amine
This protocol details a representative procedure for the protection of a primary amine. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-[4-Methoxy-2-(trifluoromethyl)benzyl]aniline.
Materials:
-
Aniline (1.0 eq)
-
4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (0.1 M concentration relative to aniline)
-
Standard glassware, magnetic stirrer, nitrogen/argon line
Caption: Standard workflow for an N-benzylation reaction.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: A round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).
-
Causality: The reagent is moisture-sensitive, and this step prevents hydrolysis to the corresponding benzyl alcohol, which would reduce yield.
-
-
Addition of Reactants: To the flask, add aniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile. Stir to form a suspension.
-
Causality: Potassium carbonate is a mild, inexpensive base sufficient to neutralize the HBr byproduct generated during the reaction.[11] Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction.
-
-
Initiation of Reaction: Dissolve 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.05 eq) in a small amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Causality: A slight excess of the benzyl bromide ensures full consumption of the starting amine. Dropwise addition helps control any potential exotherm. Due to the high reactivity, heating is often unnecessary.
-
-
Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Causality: TLC provides a quick and effective way to determine when the reaction is complete, preventing the formation of over-alkylated (dibenzylated) byproducts.
-
-
Aqueous Workup: Once complete, filter the solid K₂CO₃ and rinse with acetonitrile. Concentrate the filtrate under reduced pressure. Redissolve the crude residue in dichloromethane (DCM), wash with water (2x) and then with brine (1x).
-
Causality: This sequence removes inorganic salts and any water-soluble impurities.
-
-
Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
-
Causality: This final step removes unreacted starting material and non-polar impurities, yielding the pure N-benzylated product.
-
Cost-Benefit Verdict: A Strategic Investment for Specific Goals
The decision to employ 4-Methoxy-2-(trifluoromethyl)benzyl bromide is not one of simple substitution but of strategic planning.
Choose this reagent when:
-
Medicinal Chemistry Programs: The target molecule is a potential drug candidate where the trifluoromethyl group is desired for its positive influence on metabolic stability, cell permeability, and binding affinity.[4][6]
-
Advanced Materials: The final product requires enhanced thermal stability or specific electronic properties imparted by the CF₃ group.
-
Protecting Group Strategy: A benzyl-type protecting group is needed that is more easily removed than a standard benzyl group, and the higher cost is justifiable for a sensitive or late-stage substrate.
Consider alternatives when:
-
Cost is the Primary Constraint: For simple benzylation or protection on early-stage, inexpensive substrates, Benzyl Bromide or PMB-Chloride are far more economical.
-
The CF₃ Moiety is Unnecessary: If the unique properties of the trifluoromethyl group are not required for the final application, using this reagent adds unnecessary cost and molecular complexity.
-
Harsh Deprotection is Tolerable: If the substrate can withstand hydrogenolysis or strong acids, the inexpensive and robust standard benzyl group is a viable option.
Safety and Handling
As with most benzyl halides, this reagent requires careful handling in a well-ventilated chemical fume hood.
-
Primary Hazards: Causes severe skin burns and eye damage.[12][13] It is a lachrymator (causes tearing).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact; consider laminate or butyl rubber), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors. Handle under an inert atmosphere as it is sensitive to moisture.
-
In case of exposure: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
References
- The Chemical Versatility of 3-(Trifluoromethyl)benzyl Bromide: A Deep Dive into Synthesis and Industrial Use. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-(Trifluoromethyl)benzyl bromide. Chem-Impex.
- Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles. (2025, December 22). Filo.
- 3-Fluoro-4-(trifluoromethyl)
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
- Synthesis and Application of 4-methoxybenzylamine. (2022, July 19). ChemicalBook.
- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13).
- Synthesis of 2-(Trifluoromethyl)benzyl bromide. Benchchem.
- 2-(Trifluoromethyl)benzyl bromide 96 395-44-8. Sigma-Aldrich.
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora.
- Phosphorus tribromide. lookchem.
- Protection Reactions. Wiley-VCH.
- Electron-Donating and Electron-Withdrawing Substituents. (2021, July 19). Dummies.com.
- The directing effects of electron donating and withdrawing groups on electrophilic substitution of benzene. Imperial College London.
- 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | 916420. ChemicalBook.
- Bromomethyl methyl ether. Sigma-Aldrich.
- 2,3-Dichloro-6-fluorophenylacetic acid. AccelaChem.
- Protecting Groups in Organic Synthesis. Ready Lab - UT Southwestern.
Sources
- 1. Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles .. [askfilo.com]
- 2. quora.com [quora.com]
- 3. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 6. chemimpex.com [chemimpex.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | 916420-86-5 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.com [fishersci.com]
- 13. 2-(トリフルオロメチル)ベンジルブロミド 96% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
4-Methoxy-2-(trifluoromethyl)benzyl bromide: Disposal & Handling Guide
Executive Summary: The "Why" Before the "How"
As researchers, we often treat 4-Methoxy-2-(trifluoromethyl)benzyl bromide merely as a reagent for introducing a lipophilic benzyl group. However, from a disposal perspective, this compound presents a triad of hazards: high chemical reactivity (alkylating agent) , immediate physiological impact (lachrymator) , and corrosivity .
Improper disposal does not just risk regulatory non-compliance; it risks evacuating your facility. Throwing this down the drain or into a general organic waste bin without pretreatment can lead to:
-
Hydrolysis in the waste line: Releasing Hydrogen Bromide (HBr) gas.
-
Vaporization: Acting as a tear gas agent if the waste container is not perfectly sealed.
-
Cross-reactivity: Potentially alkylating other waste stream components, creating unknown toxic byproducts.
This guide provides a self-validating, autonomous protocol for neutralizing and disposing of this specific benzyl bromide derivative.
Chemical Profile & Hazard Matrix
Before initiating any procedure, confirm the physicochemical properties that dictate our disposal strategy.[1]
| Property | Value / Characteristic | Disposal Implication |
| CAS Number | Analogous to 50824-05-0 (General Benzyl Bromide handling applies) | Track via CAS for inventory reconciliation. |
| Functional Groups | Benzyl Bromide ( | Alkylating Agent: Must be quenched to destroy biological activity.Fluorinated: Requires high-temp incineration if not quenched. |
| Reactivity | Water-reactive (Hydrolysis) | Do NOT place in sealed waste containers with aqueous layers without venting (pressure buildup). |
| Physiological | Lachrymator, Corrosive (Skin Corr.[2][3] 1B) | Zero-Exposure Protocol: All handling must occur in a fume hood. |
| Flash Point | >90°C (Typical for analogs) | Combustible liquid/solid. |
Pre-Disposal Assessment: The Decision Tree
Do not default to "dumping it in the waste jug." Use this logic flow to determine the correct path.
Figure 1: Operational decision tree for benzyl bromide disposal. Path A is preferred for laboratory safety to prevent downstream lachrymator incidents.
Protocol A: Chemical Deactivation (Quenching)
Status: Preferred Method
Mechanism: Nucleophilic Substitution (
The goal is to destroy the reactive carbon-bromine bond. While amines (like ammonia) work, they are volatile and odorous. Sodium Thiosulfate is the superior choice because it is odorless, cheap, and converts the volatile lachrymator into a non-volatile, water-soluble Bunte salt.
Reagents Required[1][4][5][6][7]
-
Solvent: Acetone or Ethanol (to dissolve the organic benzyl bromide).
-
Quencher: Sodium Thiosulfate Pentahydrate (
) dissolved in water (approx. 10-15% w/v). -
PPE: Silver Shield or Viton laminate gloves (Nitrile breakthrough time is short for benzyl halides), goggles, lab coat.
Step-by-Step Procedure
-
Preparation:
-
Dissolve the waste benzyl bromide in Acetone or Ethanol (Ratio: 10 mL solvent per gram of waste).
-
Prepare a 50% excess molar equivalent of aqueous Sodium Thiosulfate solution.
-
Calculation: For 1g of 4-Methoxy-2-(trifluoromethyl)benzyl bromide (MW ~269 g/mol ), use ~1.5g of Sodium Thiosulfate.
-
-
Reaction (The Quench):
-
Place the organic solution in a round-bottom flask with a magnetic stir bar.
-
Slowly add the aqueous thiosulfate solution while stirring.
-
Observation: The mixture may biphasic initially. As the reaction proceeds (forming the salt), it should become homogenous or precipitate the Bunte salt depending on concentration.
-
Stir at room temperature for 12–24 hours. Note: Heating accelerates this, but room temp is safer to prevent vaporization.
-
-
Validation (The "Trust but Verify" Step):
-
Take a small aliquot.[4]
-
Perform a TLC (Thin Layer Chromatography) against the starting material.
-
Result: The UV-active spot for the benzyl bromide (high
) should disappear, replaced by a baseline spot (the salt).
-
-
Final Disposal:
-
Once confirmed quenched, the mixture is no longer a lachrymator.
-
Adjust pH to neutral (7-8) if necessary.
-
Dispose of the mixture into the Aqueous Waste or Solvent Waste container (depending on solvent ratio) labeled "Quenched Benzyl Halides."
-
Protocol B: Direct Waste Stream
Status: Contingency Method Use Case: Large quantities (>50g) where quenching exotherms are difficult to manage, or if reagents are unavailable.
If you must dispose of the active chemical directly, you must engineer the packaging to protect waste handlers.
-
Primary Containment:
-
Keep the material in its original glass container if possible.
-
If transferring, use a chemically resistant HDPE or glass container with a Teflon-lined cap .
-
CRITICAL: Do not fill >80%. Leave headspace.
-
-
Secondary Containment (Overpacking):
-
Place the primary container inside a larger, sealable container (e.g., a wide-mouth Nalgene).
-
Fill the void space with Vermiculite or Activated Carbon .
-
Why: Activated carbon adsorbs vapors if the primary seal fails, preventing the "tear gas" effect in the waste storage room.
-
-
Labeling:
-
Standard Hazardous Waste Label.
-
Supplemental Label (Mandatory): "HIGHLY TOXIC - LACHRYMATOR - DO NOT OPEN."
-
Hazard Codes: Flammable (if in solvent), Corrosive, Toxic.
-
Emergency Spill Response
If a spill occurs outside the hood:
-
Evacuate: Clear the immediate area. The lachrymatory effect will disorient personnel.
-
PPE Up: Don SCBA (Self-Contained Breathing Apparatus) if the spill is significant (>100ml). Otherwise, full-face respirator with organic vapor/acid gas cartridges.
-
Neutralize:
-
Do NOT use water (generates HBr gas).[5]
-
Cover spill with a mixture of sand and soda ash (sodium carbonate) or a commercial spill kit designed for acid chlorides/benzyl halides.
-
Once absorbed, scoop into a container and treat as Protocol B .
-
-
Clean: Wash the surface with a dilute solution of ammonia or thiosulfate to destroy residues, then wash with soap and water.
Regulatory & Compliance (RCRA)
-
Waste Classification:
-
This material is likely a Characteristic Hazardous Waste .
-
D002: Corrosive (due to HBr hydrolysis potential).
-
D003: Reactive (potential, though usually managed as D002).
-
-
Fluorinated Waste: Because of the
group, this waste must not be treated by standard fuel blending if your facility has restrictions on halogen content. It usually requires high-temperature incineration to prevent HF formation. -
Documentation: Ensure the waste manifest explicitly lists "Fluorinated Benzyl Bromide" to alert the disposal facility (TSDF).
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
Sources
A Comprehensive Guide to the Safe Handling of 4-Methoxy-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 4-Methoxy-2-(trifluoromethyl)benzyl bromide, a reactive organic compound frequently utilized in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is designed to impart not only procedural steps but also the fundamental rationale behind these recommendations, fostering a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard: The "Why" Behind the Precautions
4-Methoxy-2-(trifluoromethyl)benzyl bromide is a substituted benzyl bromide. The hazardous nature of this compound stems from the inherent reactivity of the benzyl bromide functional group, while the trifluoromethyl and methoxy substituents modulate its chemical properties.
-
Lachrymatory and Corrosive Nature: Benzyl bromides are potent lachrymators, meaning they are tear-inducing agents. This is due to their reactivity towards nucleophiles, such as the moisture in your eyes and respiratory tract. The benzylic carbon is electrophilic and readily undergoes nucleophilic substitution reactions.[1][2] This reactivity is also the reason for its corrosive properties, causing severe skin burns and eye damage upon contact.[3][4][5][6][7][8][9]
-
Stability of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group is generally considered to be very stable and chemically inert due to the strength of the carbon-fluorine bond.[10] Its presence primarily influences the electronic properties of the molecule rather than posing a direct toxicological threat from the group itself.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-Methoxy-2-(trifluoromethyl)benzyl bromide. The following table summarizes the required PPE, with an emphasis on material compatibility.
| Body Part | Required PPE | Material and Standard Recommendations | Rationale |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 approved safety goggles with side shields. A full-face shield must be worn over the goggles. | Protects against splashes and the lachrymatory vapors.[1][2][6][11] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for short-term splash protection. For prolonged contact, heavier-duty gloves such as Viton® or Butyl rubber are recommended. Always inspect gloves for integrity before use. | Protects against skin corrosion.[1][2][3][5][6][12] Aromatic and halogenated hydrocarbons can degrade many common glove materials.[5] |
| Body | Laboratory Coat | Flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from splashes. |
| Respiratory | Respirator (if necessary) | An air-purifying respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or if ventilation is inadequate. | Protects against inhalation of corrosive and lachrymatory vapors.[1][2][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensure the safety of all laboratory personnel.
Preparation and Handling
-
Work Area Preparation: All manipulations involving 4-Methoxy-2-(trifluoromethyl)benzyl bromide must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14] Ensure the fume hood sash is at the lowest practical height.
-
Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.
-
Weighing and Transfer:
-
Dispense the required amount of the chemical in the fume hood.
-
Use a non-metallic spatula and a tared, sealed container for weighing.
-
When transferring, do so slowly and carefully to avoid splashes.
-
-
Reaction Setup:
-
Ensure all glassware is free of cracks and stars.
-
Perform the reaction in a well-ventilated fume hood.
-
If the reaction is exothermic, have a cooling bath ready.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Neutralization: For small spills, a neutralizing agent such as sodium bicarbonate can be cautiously applied to the absorbed material.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed and neutralized material into a labeled, sealed waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
Workflow for Safe Handling and Emergency Response
Caption: Workflow for the safe handling and emergency response for 4-Methoxy-2-(trifluoromethyl)benzyl bromide.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-Methoxy-2-(trifluoromethyl)benzyl bromide and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent materials) should be placed in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with other waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Lachrymator).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3][11] Incineration at a hazardous waste facility is a common disposal method for fluorinated organic compounds.[13]
Emergency Procedures: In Case of Exposure
Immediate action is required in the event of personal exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][15][16][17]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][11][15][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5][15]
References
- New Jersey Department of Health. (2000, December 15). Hazard Summary: Benzyl Bromide.
- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- University of Glasgow.
- Santa Cruz Biotechnology.
- Fisher Scientific. 4-(Trifluoromethoxy)
- Sigma-Aldrich.
- Loba Chemie. (2013, August 6). Benzyl Bromide for Synthesis MSDS.
- OSU Chemistry.
- PubChem. Benzyl Bromide.
- Environmental Health and Safety, OSHA. OSHA Glove Selection Chart.
- European Solvents Industry Group (ESIG). Safe use of gloves.
- University of California, San Diego. Gloves - Tables of Properties and Resistances.
- Brandeis University.
- Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Master Organic Chemistry. (2018, June 13).
- ResearchGate. (2025, August 4). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium.
- University of Pennsylvania.
- U.S. Environmental Protection Agency. (2024, April 8).
- National Center for Biotechnology Information. (2019, June 20). The Dark Side of Fluorine.
- Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine.
- Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- Sigma-Aldrich. 1,3,5-tris(Trifluoromethyl)
- ACS Publications. The Trifluoromethyl Group in Medical Chemistry.
- Environmental Working Group. (2020, July 15).
- IGS. ERG Guide 153.
- Saltworks Technologies. (2019, October 4). Treating Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS)
- Weill Cornell Medicine. Print-And-Go Sheet: Corrosive Chemicals Post-Exposure Guidance.
- Emergency Procedure Guide. Corrosive Liquids.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
Sources
- 1. quora.com [quora.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. esig.org [esig.org]
- 7. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 8. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. reddit.com [reddit.com]
- 11. nj.gov [nj.gov]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. researchgate.net [researchgate.net]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 16. trainingrpq.com.au [trainingrpq.com.au]
- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
